CREKA peptide
Beschreibung
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Eigenschaften
Molekularformel |
C23H43N9O8S |
|---|---|
Molekulargewicht |
605.7 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H43N9O8S/c1-12(22(39)40)29-19(36)14(5-2-3-9-24)31-21(38)16(7-8-17(33)34)32-20(37)15(6-4-10-28-23(26)27)30-18(35)13(25)11-41/h12-16,41H,2-11,24-25H2,1H3,(H,29,36)(H,30,35)(H,31,38)(H,32,37)(H,33,34)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
BREVHQORTCJQKQ-QXKUPLGCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent
Sequence: Cys-Arg-Glu-Lys-Ala (CREKA)
This technical guide provides an in-depth overview of the CREKA peptide, a linear pentapeptide with significant potential in targeted drug delivery and molecular imaging. Discovered through in vivo phage display, CREKA exhibits a high binding affinity for fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1] This targeted binding capability makes CREKA an invaluable tool for researchers and drug development professionals seeking to enhance the efficacy and reduce the side effects of therapeutic and diagnostic agents.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the this compound, highlighting its efficacy in targeted delivery and imaging applications.
Table 1: In Vitro Binding and Cellular Uptake
| Parameter | System | Result | Reference |
| Fibrin (B1330869) Binding Affinity | CREKA-conjugated PEG nanoparticles | Up to 94% increase in fibrin binding ability compared to non-targeted nanoparticles. | [2][3] |
| Cellular Uptake | CREKA-conjugated liposomal doxorubicin (B1662922) in 4T1 breast cancer cells | Nearly fourfold increase in cellular uptake compared to non-targeted liposomes. | [1] |
| Cellular Uptake | CREKA-functionalized PEG nanoparticles in HeLa cells | Markedly higher cellular uptake compared to non-targeted or IKVAV-functionalized controls. | [4] |
| Binding to Fibrin Clots | 18F-NOTA-CREKA | 69.31% ± 6.82% binding percentage. | [5] |
Table 2: In Vivo Targeting and Therapeutic Efficacy
| Parameter | Animal Model | Result | Reference |
| Tumor Accumulation | IR783-labeled CMWNTs-PEG with NIR illumination | Approximately 6.4-fold higher accumulation in tumor tissues compared to the control group. | [6] |
| Tumor Accumulation | UMFNP-CREKA-Cy5.5 | 6.8-fold higher fluorescent-positive spots in the tumor compared to CREKA-Cy5.5. | [2] |
| Tumor Volume Reduction | DPC@ICD-Gd-Tic treatment in 4T1 breast cancer model | Approximately 70% reduction in primary tumor volume. | [1] |
| Lung Metastases Reduction | DPC@ICD-Gd-Tic treatment in 4T1 breast cancer model | Approximately 90% reduction in the number of lung metastases. | [1] |
| Cardiac Accumulation | CREKA-Mesenchymal Stem Cells (MSCs) | 2.6-fold and 2.3-fold higher binding to fibrin under static and flow conditions, respectively, compared to non-targeted MSCs. | [1] |
| Micrometastases Detection | CREKA-Tris(Gd-DOTA)3 MRI nanoprobe | Able to detect micrometastases as small as 0.5 mm. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Conjugation of this compound to Iron Oxide Nanoparticles
This protocol describes the covalent attachment of the this compound to amine-functionalized iron oxide nanoparticles (IONPs) using a heterobifunctional crosslinker.
Materials:
-
Amine-functionalized, crosslinked dextran-coated IONPs
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar amine-to-sulfhydryl crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Ultrafiltration columns
Procedure:
-
Nanoparticle Preparation: Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL.
-
Crosslinker Activation: Dissolve the AMAS crosslinker in DMSO and add it to the nanoparticle suspension at a ratio of 2.5 mg of AMAS per 2 mg of Fe. Vortex the mixture immediately.
-
Reaction with Crosslinker: Allow the reaction to proceed for 40 minutes at room temperature with gentle agitation. This step conjugates the N-hydroxysuccinimide (NHS) ester of the crosslinker to the primary amines on the nanoparticle surface.
-
Purification: Wash the nanoparticles with PBS using ultrafiltration columns to remove excess, unreacted crosslinker.
-
Peptide Conjugation: Add the this compound to the activated nanoparticle suspension. The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide (B117702) group of the crosslinker. A typical ratio is 25 mg of CREKA per 4 mg of Fe.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
Final Purification: Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove any unconjugated peptide.
-
Characterization: Characterize the resulting CREKA-IONPs for size, stability, and peptide conjugation efficiency.
In Vitro Fibrin-Binding Assay
This assay quantifies the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.
Materials:
-
Fibrinogen solution (2 mg/mL in 0.9% NaCl)
-
Thrombin solution (2.5 U/mL in 0.9% NaCl)
-
Fluorescently labeled CREKA-conjugated nanoparticles
-
Fluorescently labeled control nanoparticles (without CREKA)
-
96-well plate
-
Incubator shaker
-
Fluorescence plate reader
Procedure:
-
Fibrin Clot Formation: In a 96-well plate, add 75 µL of the fibrinogen solution to each well.
-
Add 30 µL of the thrombin solution to each well containing fibrinogen.
-
Incubate the plate on an incubator shaker at 37°C for 5 minutes.
-
Continue incubation at 37°C for 4 hours to allow for complete gel formation.
-
Binding Reaction: Add the fluorescently labeled CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the wells with PBS to remove unbound nanoparticles.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Analysis: Compare the fluorescence intensity of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the specific binding affinity.[7]
In Vivo Tumor Imaging Protocol
This protocol outlines the general steps for imaging the accumulation of CREKA-conjugated imaging agents in a tumor-bearing mouse model.[6]
Materials:
-
Tumor-bearing mice (e.g., 4T1-GFP-Luc2 breast cancer model)
-
CREKA-conjugated imaging agent (e.g., CREKA-Cy5.0)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., Maestro FLEX In Vivo Imaging System)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Agent Administration: Intravenously inject the CREKA-conjugated imaging agent at a predetermined dose (e.g., 0.3 µmol/kg for CREKA-Cy5.0).
-
Incubation Period: Allow the imaging agent to circulate and accumulate at the target site for a specific duration (e.g., 4 hours).
-
Imaging: Place the anesthetized mouse in the in vivo imaging system and acquire images at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Ex Vivo Analysis (Optional): After in vivo imaging, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the agent.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.
Cytotoxicity Assay for CREKA-Nanoparticles
This protocol describes a method to assess the cytotoxicity of CREKA-conjugated nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
CREKA-conjugated nanoparticles (with and without a cytotoxic drug like doxorubicin)
-
Control nanoparticles
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of CREKA-conjugated nanoparticles, control nanoparticles, and free cytotoxic drug. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). This typically involves adding the assay reagent to the wells and incubating for a few hours.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent cytotoxicity.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by CREKA-based therapies and a typical experimental workflow.
References
- 1. jcancer.org [jcancer.org]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental considerations on the cytotoxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CREKA: A Technical Guide to the Tumor-Homing Peptide
A comprehensive overview of the discovery, mechanism, and applications of the CREKA peptide for researchers, scientists, and drug development professionals.
The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant attention in the field of targeted therapeutics and diagnostics. Its ability to selectively home to pathological microenvironments, particularly tumors and thrombi, has made it a valuable tool for the development of novel drug delivery systems and imaging agents. This technical guide provides an in-depth exploration of the discovery, origin, and key characteristics of the this compound.
Discovery and Origin: An In Vivo Phage Display Approach
The this compound was first identified by Dmitri Simberg and his team in 2007 through an in vivo phage display screening in tumor-bearing MMTV-PyMT (mouse mammary tumor virus-polyomavirus middle-T antigen) transgenic breast cancer mice.[1] This powerful technique allows for the selection of peptides that bind to specific targets within a complex biological system.
The discovery process involved the intravenous administration of a phage-displayed peptide library into the tumor-bearing mice. Phages that successfully homed to the tumor tissue were recovered, amplified, and subjected to subsequent rounds of selection. This iterative process enriched for phage clones displaying peptides with a high affinity for the tumor microenvironment. DNA sequencing of the enriched phage clones revealed the CREKA amino acid sequence.[1]
Subsequent in vivo experiments confirmed that the synthetic this compound could be detected in human tumors but not in normal tissues, highlighting its specificity for pathological sites.[1]
The Molecular Target: Fibrin-Fibronectin Complexes
The primary target of the this compound is the fibrin-fibronectin complex.[1][2] These complexes are formed from coagulated plasma proteins and are abundantly present in the extracellular matrix (ECM) of various pathological conditions, including:
-
Tumors and Metastases: The tumor microenvironment is characterized by leaky vasculature and increased coagulation, leading to the deposition of fibrin-fibronectin matrices.[1]
-
Thrombosis: Blood clots are primarily composed of a fibrin (B1330869) meshwork.[1]
-
Renal Fibrosis: The accumulation of extracellular matrix components, including fibrin, is a hallmark of renal fibrosis.[1]
-
Atherosclerosis: Fibrin is a key component of atherosclerotic plaques.[3]
The ability of CREKA to recognize this common feature of various diseases makes it a versatile targeting ligand. Unlike some targeting molecules that bind to specific cell surface receptors, CREKA targets a component of the disease-associated stroma. Some studies have also suggested that Type IV collagen in the vascular basement membrane may act as a receptor for CREKA.[4]
Physicochemical Properties and Structural Features
The this compound possesses several properties that make it an attractive candidate for biomedical applications.
| Property | Description | Reference |
| Sequence | Cys-Arg-Glu-Lys-Ala (CREKA) | [1][5] |
| Molecular Formula | C23H43N9O8S | [2][5] |
| Molecular Weight | 605.71 g/mol | [2][5] |
| Structure | Linear pentapeptide | [1] |
| Charge | Neutral | [1] |
| Key Residue | The N-terminal cysteine residue contains a sulfhydryl group that can be utilized for covalent conjugation to nanoparticles, imaging agents, and other molecules without compromising its binding activity. | [1][2] |
Experimental Protocols
While the precise, detailed protocols from the original discovery paper require access to that specific publication, a general methodology for the key experiments can be outlined based on established techniques in the field.
In Vivo Phage Display Screening
This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA.
-
Library Administration: A high-diversity phage display peptide library is injected intravenously into a tumor-bearing animal model (e.g., MMTV-PyMT transgenic mice).
-
Homing and Circulation: The phage library circulates throughout the body, with some phages binding to their targets in the tumor microenvironment.
-
Tissue Harvesting and Phage Recovery: After a set circulation time, the tumor is excised. Non-specifically bound phages are removed through perfusion. The tumor tissue is then homogenized, and the bound phages are eluted.
-
Amplification: The recovered phages are used to infect a bacterial host (e.g., E. coli) to amplify the phage population.
-
Iterative Selection: The amplified phage pool is then used for subsequent rounds of in vivo selection. This iterative process enriches for phages that display peptides with high affinity and specificity for the tumor.
-
Sequencing and Identification: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the homing peptides.
Peptide Conjugation to Nanoparticles
The cysteine residue in CREKA allows for straightforward conjugation to various nanocarriers.
-
Nanoparticle Functionalization: The nanoparticle of choice (e.g., liposome, iron oxide nanoparticle) is functionalized with a maleimide group. For instance, DSPE-PEG-Maleimide can be incorporated into liposomal formulations.[6]
-
Reaction: The this compound is dissolved and added to the maleimide-functionalized nanoparticle suspension. The thiol group of the cysteine residue reacts with the maleimide group via a Michael addition reaction to form a stable thioether bond.[6]
-
Purification: The resulting CREKA-conjugated nanoparticles are purified from unreacted peptide and reagents, often through dialysis or size exclusion chromatography.[3][6]
-
Characterization: The successful conjugation is confirmed using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the this compound.[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of CREKA is not through the direct modulation of intracellular signaling pathways. Instead, its utility lies in its ability to act as a homing device . By binding to fibrin-fibronectin complexes, CREKA concentrates its payload (e.g., a cytotoxic drug, an imaging agent) at the site of disease.
The therapeutic or diagnostic effect is therefore determined by the conjugated cargo. For example, when conjugated to nanoparticles carrying doxorubicin, CREKA facilitates the accumulation of the chemotherapeutic agent in the tumor, leading to enhanced cytotoxicity against cancer cells.[3] Similarly, when linked to an MRI contrast agent, it improves the detection of micrometastases.[1]
Conclusion and Future Perspectives
The discovery of the this compound through in vivo phage display has provided a valuable tool for targeted therapy and diagnosis. Its specificity for fibrin-fibronectin complexes, which are a common feature of the microenvironment of many diseases, offers broad applicability. The straightforward chemistry for its conjugation to various payloads, combined with its low immunogenicity, further enhances its appeal.[1][2]
Future research will likely focus on optimizing CREKA-based nanoplatforms for clinical translation, exploring its use in a wider range of diseases, and potentially developing second-generation peptides with even higher affinity and specificity. The foundational work on CREKA has paved the way for a new class of therapeutics that target the disease stroma, a critical but often overlooked component of pathology.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [novoprolabs.com]
- 3. apexbt.com [apexbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cys-Arg-Glu-Lys-Ala | C23H43N9O8S | CID 11700002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the CREKA Peptide: Binding Target and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant interest in the fields of oncology and drug delivery due to its remarkable tumor-homing properties. Discovered through in vivo phage display, CREKA exhibits a high affinity for components of the tumor microenvironment, specifically fibrin-fibronectin complexes. This technical guide provides a comprehensive overview of the CREKA peptide, detailing its binding target, available quantitative binding data, and the experimental protocols utilized for its identification and characterization. Furthermore, this guide includes visualizations of key processes to facilitate a deeper understanding of its mechanism and application.
This compound: Identification and Primary Binding Target
The this compound was identified through in vivo screening of phage-displayed peptide libraries in tumor-bearing mouse models. This technique allows for the selection of peptides that preferentially accumulate in tumor tissues. Subsequent investigations revealed that CREKA's tumor-homing ability is attributed to its specific binding to clotted plasma proteins, most notably fibrin-fibronectin complexes.[1] These complexes are abundantly present in the tumor stroma as a result of increased vascular permeability and localized coagulation, but are largely absent in healthy tissues. This differential expression makes the fibrin-fibronectin complex an ideal target for tumor-specific drug delivery. Some studies have also suggested that CREKA may bind to fibronectin individually or to type IV collagen.[1][2]
Quantitative Binding Affinity
The following table summarizes the available quantitative data on the binding of CREKA and its analogs to fibrin (B1330869) clots.
| Peptide | Binding Percentage to Fibrin Clots (%) | Method | Reference |
| 18F-NOTA-CREKA | 69.31 ± 6.82 | In vitro fibrin clot binding assay | [3][4] |
| 18F-NOTA-LP | 67.09 ± 6.20 | In vitro fibrin clot binding assay | [3][4] |
| 18F-NOTA-iCREKA | 67.92 ± 6.71 | In vitro fibrin clot binding assay | [3][4] |
LP: Linear Peptide, iCREKA: a cyclic analog of CREKA.
It is important to note that while these percentages indicate significant binding, they are not a direct measure of binding affinity (Kd). Further studies employing techniques such as SPR or ITC are required to elucidate the precise binding kinetics and affinity of the this compound to fibrin-fibronectin complexes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound.
In Vivo Phage Display for Tumor-Homing Peptide Discovery
This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA using in vivo phage display.
Objective: To identify peptide sequences that selectively accumulate in tumor tissue from a phage-displayed peptide library.
Materials:
-
Phage display peptide library (e.g., M13 phage library)
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Anesthetic agent
-
Perfusion buffer (e.g., PBS with heparin)
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
E. coli host strain for phage amplification
-
LB agar (B569324) plates and broth
-
PEG/NaCl solution for phage precipitation
-
DNA sequencing reagents and equipment
Procedure:
-
Library Administration: Intravenously inject the phage display library into the tail vein of a tumor-bearing mouse.
-
In Vivo Circulation: Allow the phage library to circulate for a defined period (e.g., 1 hour) to enable the binding of phages to their targets.
-
Perfusion: Anesthetize the mouse and perfuse the circulatory system with perfusion buffer to remove unbound phages.
-
Tumor Excision and Homogenization: Excise the tumor and homogenize the tissue in homogenization buffer.
-
Phage Rescue: Infect the E. coli host strain with the phage recovered from the tumor homogenate.
-
Phage Amplification: Amplify the rescued phage by growing the infected E. coli in LB broth.
-
Phage Precipitation and Titer Determination: Precipitate the amplified phage using PEG/NaCl solution and determine the phage titer.
-
Subsequent Rounds of Panning: Repeat steps 1-7 for several rounds (typically 3-5) to enrich the population of tumor-homing phages.
-
DNA Sequencing: After the final round of panning, isolate individual phage clones, extract their DNA, and sequence the region encoding the displayed peptide to identify the tumor-homing peptide sequences.
In Vitro Fibrin Clot Binding Assay
This protocol describes a method to assess the binding of CREKA-conjugated nanoparticles to fibrin clots in vitro.
Objective: To quantify the binding of CREKA-functionalized agents to fibrin clots.
Materials:
-
Fibrinogen solution (e.g., from bovine plasma)
-
Thrombin solution
-
Phosphate-buffered saline (PBS)
-
CREKA-conjugated nanoparticles (e.g., fluorescently labeled)
-
Control nanoparticles (non-conjugated)
-
Microplate reader or fluorescence microscope
Procedure:
-
Fibrin Clot Formation: In a multi-well plate, mix the fibrinogen solution with thrombin to initiate the formation of fibrin clots. Allow the clots to form at room temperature.
-
Incubation with Nanoparticles: Add the CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for binding.
-
Washing: Carefully wash the fibrin clots with PBS to remove unbound nanoparticles. Repeat the washing step multiple times.
-
Quantification of Binding:
-
Fluorescence Measurement: If using fluorescently labeled nanoparticles, measure the fluorescence intensity of the fibrin clots using a microplate reader.
-
Microscopy: Alternatively, visualize the fibrin clots under a fluorescence microscope to qualitatively assess nanoparticle binding.
-
-
Data Analysis: Compare the fluorescence intensity or microscopic images of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the extent of specific binding.
Conjugation of this compound to Nanoparticles via Michael Addition
This protocol details the conjugation of the cysteine-containing this compound to maleimide-functionalized nanoparticles through a Michael addition reaction.
Objective: To covalently attach the this compound to the surface of nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound (with a free cysteine thiol group)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Dissolve Reactants: Dissolve the maleimide-functionalized nanoparticles and the this compound separately in the reaction buffer.
-
Reaction Mixture: Mix the dissolved nanoparticles and this compound in a specific molar ratio.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours) with gentle stirring.
-
Purification: Purify the CREKA-conjugated nanoparticles from unreacted peptide and byproducts using a suitable purification method like dialysis against the reaction buffer or size exclusion chromatography.
-
Characterization: Characterize the resulting CREKA-conjugated nanoparticles to confirm successful conjugation and determine the peptide density on the nanoparticle surface.
Visualizations
Signaling Pathway and Targeting Mechanism
The following diagram illustrates the targeting mechanism of CREKA-functionalized nanoparticles to the tumor microenvironment.
References
- 1. Targeted drug delivery to the thrombus by fusing streptokinase with a fibrin-binding peptide (CREKA): an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The CREKA Peptide: A Technical Guide to Targeting Fibrin-Fibronectin Complexes for Drug Delivery and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to the effective delivery of therapeutic and diagnostic agents. The dense extracellular matrix (ECM) and abnormal vasculature can limit the penetration and accumulation of anti-cancer treatments. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising tool to overcome these challenges.[1] Discovered through in vivo phage display, CREKA specifically targets fibrin-fibronectin complexes, which are abundantly present in the TME of various solid tumors but not in healthy tissues.[1][2][3] This targeted binding provides a powerful mechanism for the site-specific delivery of nanoparticles, imaging agents, and therapeutic payloads.
This technical guide provides an in-depth overview of the CREKA peptide, focusing on its role in targeting fibrin-fibronectin complexes. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in the application of CREKA for drug development and diagnostics.
Quantitative Data Summary
The efficacy of CREKA-mediated targeting has been quantified across numerous studies using various nanoparticle platforms. The following tables summarize key quantitative findings related to binding affinity, in vivo tumor accumulation, and therapeutic efficacy.
| Nanoparticle Platform | Parameter | Value | Reference |
| PEG Hydrogel Nanoparticles | Fibrin (B1330869) Binding Ability | 94% increase with CREKA conjugation | [1] |
| 18F-NOTA-iCREKA (PET probe) | Fibrin Clot Binding | 67.92 ± 6.71% | [4] |
| 18F-NOTA-CREKA (PET probe) | Fibrin Clot Binding | 69.31 ± 6.82% | [4] |
Table 1: In Vitro Binding of CREKA-Conjugated Agents
| Nanoparticle Platform | Animal Model | Parameter | Value | Reference |
| IR783-labeled CMWNTs-PEG | Tumor-bearing mice | Tumor Accumulation | 6.4-fold higher than control | [5][6] |
| 18F-NOTA-iCREKA (PET probe) | U87MG xenografts | Tumor-to-Muscle (T/M) Ratio | 9.93 ± 0.42 | [4][7] |
| UMFNP-CREKA-Cy5.5 | Tumor-bearing mice | Fluorescent-Positive Spots | 6.8-fold higher than CREKA-Cy5.5 | [8] |
| CREKA-MSCs | Myocardial Infarction/Reperfusion | Cardiac Fluorescence Intensity | Peak at 3 hours | [8] |
Table 2: In Vivo Tumor Accumulation and Targeting
| Nanoparticle Platform | Animal Model | Parameter | Outcome | Reference |
| CMWNTs-PEG | Tumor xenografts | Photothermal Therapy | Almost total tumor eradication | [5][6] |
| CREKA-Lipo-Dox | 4T1 breast cancer | Tumor Volume Reduction | Decreased to 60 mm3 (vs. 150 mm3 for non-targeted) | [8] |
| DPC@ICD-Gd-Tic | 4T1 breast cancer | Lung Metastases Reduction | ~90% reduction | [8] |
| DPC@ICD-Gd-Tic | 4T1 breast cancer | Primary Tumor Volume Reduction | ~70% reduction | [8] |
Table 3: Therapeutic Efficacy of CREKA-Targeted Nanomedicines
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound. These protocols are based on published studies and can be adapted for specific research needs.
Synthesis and Purification of this compound
The this compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[9]
Protocol:
-
Resin Swelling: Swell Rink amide resin in N,N-dimethylformamide (DMF).[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.[10]
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (Ala, Lys, Glu, Arg, Cys) sequentially to the resin using a coupling agent such as HBTU. Monitor the completion of each coupling step using a Kaiser test.[10]
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).[10]
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11]
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[12]
Conjugation of CREKA to Nanoparticles
The cysteine residue in the CREKA sequence provides a convenient thiol group for conjugation to nanoparticles.
Protocol (Michael Addition):
-
Nanoparticle Functionalization: Functionalize the nanoparticle surface with maleimide (B117702) groups.[8]
-
Peptide Preparation: Dissolve the purified this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Conjugation Reaction: Mix the maleimide-functionalized nanoparticles with the this compound solution. The thiol group of the cysteine will react with the maleimide group to form a stable thioether bond.[8]
-
Purification: Remove unconjugated peptide and other reagents by dialysis or size exclusion chromatography.
-
Characterization: Confirm the successful conjugation of CREKA to the nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and zeta potential measurements.
In Vitro Fibrin-Fibronectin Binding Assay
This assay quantifies the binding of CREKA-conjugated nanoparticles to fibrin clots.
Protocol:
-
Clot Formation: In a 96-well plate, mix fibrinogen solution with a solution of the CREKA-conjugated nanoparticles (or control nanoparticles).[5]
-
Initiate Clotting: Add thrombin solution to each well to initiate the formation of fibrin clots.[5]
-
Incubation: Incubate the plate to allow for clot formation and binding of the nanoparticles.[5]
-
Washing: Gently wash the clots with PBS to remove unbound nanoparticles.
-
Quantification: Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done by measuring the fluorescence intensity of the clot.[5]
In Vivo Imaging of Tumor Targeting
This protocol describes a general procedure for evaluating the tumor-targeting ability of CREKA-conjugated imaging probes in a xenograft mouse model.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Probe Administration: Intravenously inject the CREKA-conjugated imaging probe (e.g., fluorescently labeled nanoparticles, MRI contrast agent, or PET tracer) into the tumor-bearing mice.[7]
-
Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using the appropriate modality (e.g., fluorescence imaging system, MRI scanner, or PET scanner).[7][13][14]
-
Biodistribution Analysis: After the final imaging session, euthanize the mice and harvest the tumor and major organs. Quantify the accumulation of the probe in each tissue to determine the biodistribution profile.[7]
-
Ex Vivo Imaging and Histology: Perform ex vivo imaging of the harvested tissues and conduct histological analysis (e.g., immunofluorescence staining for fibrin-fibronectin) to confirm the colocalization of the probe with its target.[13]
Visualizations
Mechanism of CREKA-Mediated Targeting
References
- 1. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of CREKA-conjugated iron oxide nanoparticles for hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Properties of the CREKA Pentapeptide
Executive Summary: The Cys-Arg-Glu-Lys-Ala (CREKA) pentapeptide is a linear, tumor-homing peptide identified through in vivo phage display technology. It demonstrates a high affinity and specificity for fibrin-fibronectin complexes, which are notably overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of thrombosis. This guide provides an in-depth analysis of CREKA's core structural and physicochemical properties, its bioactive conformation, binding mechanisms, and the experimental methodologies used for its characterization and application. Its unique structural features, particularly the strategic location of charged residues and a reactive cysteine, make it an exemplary targeting ligand for the development of advanced diagnostic and therapeutic nanomedicines.
Core Structural and Physicochemical Properties
The CREKA pentapeptide is a linear sequence of five amino acids: Cysteine-Arginine-Glutamic Acid-Lysine-Alanine.[1][2] Its fundamental properties are pivotal to its function as a targeting moiety. Unlike many other clot-binding peptides that are cyclic, CREKA's linear structure offers advantages in synthesis and stability.[1][2] The peptide has a neutral overall charge.[1]
Key quantitative and qualitative data regarding the CREKA peptide are summarized in the table below.
| Property | Value / Description | Source(s) |
| Amino Acid Sequence | H-Cys-Arg-Glu-Lys-Ala-OH | [1] |
| Molecular Formula | C₂₃H₄₃N₉O₈S | [3] |
| Molecular Weight | 605.71 g/mol | [3] |
| Structure Type | Linear Pentapeptide | [1] |
| Net Charge | Neutral | [1] |
| Primary Target | Fibrin-Fibronectin Complexes | [1] |
| Discovery Method | In vivo Phage Display | [4] |
Conformational Analysis and Bioactive Structure
The biological activity of the this compound is intrinsically linked to its three-dimensional conformation. Extensive computational studies, employing methods like modified Simulated Annealing and Molecular Dynamics (MD), have been conducted to map its conformational landscape.[5][6][7]
These simulations revealed that despite its small size and flexibility, CREKA preferentially adopts a stable, bioactive conformation characterized by a β-turn motif in its backbone.[5] This structure is induced by a pattern of multiple interactions among the ionized side chains of Arginine (Arg), Glutamic Acid (Glu), and Lysine (Lys).[3] The resulting conformation presents a "pocket-like" shape where the charged side chains of these three central residues are oriented outwards. This specific arrangement is believed to be crucial for its interaction with fibrin-fibronectin complexes.[3]
Notably, this bioactive conformation is consistently observed across different environments, including the free peptide in solution, the peptide conjugated to a nanoparticle surface, and when it is part of a phage display protein.[3][5] The N-terminal Cysteine (Cys) residue's sulfhydryl group is not essential for this binding activity, making it available for conjugation without compromising the peptide's targeting function.[1][4]
Binding Mechanism and Targeting
CREKA functions as a targeting ligand by specifically recognizing and binding to fibrin-fibronectin complexes.[1] These complexes are formed from clotted plasma proteins and are abundant in the tumor stroma, where they contribute to a microenvironment that supports tumor invasion, angiogenesis, and metastasis.[1] This specific expression in pathological tissues, and absence in healthy circulating blood, makes the fibrin-fibronectin network an ideal target for directed therapies.[1]
When conjugated to a nanocarrier (e.g., liposome, iron oxide nanoparticle) and introduced into systemic circulation, the this compound guides the carrier to these disease sites. Upon reaching the tumor microvasculature, it binds to the exposed fibrin-fibronectin matrix, leading to significant accumulation of the therapeutic or diagnostic payload directly at the site of disease.
Experimental Protocols and Methodologies
The structural and functional properties of CREKA have been elucidated through a combination of computational modeling and experimental assays. A summary of key methodologies is presented below.
| Experiment Type | Methodology | Purpose / Key Findings |
| Discovery | In Vivo Phage Display | A library of phages displaying random peptides is injected into a tumor-bearing mouse model. Phages that home to the tumor are recovered, amplified, and sequenced to identify the targeting peptide sequence (CREKA).[8][9] |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | Computer simulations (e.g., using GROMACS with CHARMM or GROMOS96 force fields) are run to model the peptide's movement and folding, identifying low-energy, stable conformations like the β-turn motif.[5][10] |
| Structural Determination | NMR Spectroscopy | (General Protocol) 2D NMR techniques (COSY, TOCSY, NOESY) are used on peptide samples (typically >0.5 mM in a suitable buffer) to assign proton resonances and determine through-space proximities, enabling the calculation of the 3D structure in solution.[11][12][13] |
| Binding Affinity & Specificity | In Vitro Fibrin Clotting Assay | Fluorescently-labeled CREKA or CREKA-nanoparticles are incubated with fibrinogen clots. Binding is quantified by measuring fluorescence. Specificity is confirmed by showing that binding is inhibited by an excess of free, unlabeled this compound.[14][15] |
| Tumor Homing Validation | In Vivo Fluorescence Imaging | Fluorescently-labeled CREKA is injected intravenously into tumor-bearing mice. Tumor tissues are excised and imaged via microscopy to confirm the peptide's accumulation. Fibrinogen-null mice are used as a negative control, in which no accumulation is observed.[2] |
| Peptide Conjugation | Michael Addition / Cross-linking | The thiol group of the N-terminal cysteine is reacted with a maleimide (B117702) group on a nanocarrier. Alternatively, cross-linkers are used to couple the peptide to functional groups (e.g., amines) on a nanoparticle surface. Conjugation efficiency can be assessed via HPLC.[4][16][17] |
The definitive validation of CREKA's targeting ability comes from in vivo animal models. The workflow below outlines the key steps to confirm its specific binding to fibrin-dependent structures within tumors.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering strategy to improve peptide analogs: from structure-based computational design to tumor homing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The energy landscape of a selective tumor-homing pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the energy landscape of a molecular engineered analog of a tumor-homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the dye presence on the conformational preferences of CREKA, a tumor homing linear pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The CREKA Peptide: A Technical Guide to a Potent Clot-Binding Ligand for Targeted Therapeutics and Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide, a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting moiety in the development of novel therapeutics and diagnostic agents.[1][2] Identified through in vivo phage display, CREKA exhibits a specific affinity for fibrin-fibronectin complexes, which are prominently found in the extracellular matrix of tumors and at sites of blood clotting.[3][4] This unique targeting capability allows for the precise delivery of payloads, such as imaging agents and anti-cancer drugs, to pathological sites while minimizing off-target effects. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use and characterization.
Mechanism of Action: Targeting the Tumor Microenvironment and Thrombi
The this compound's targeting strategy relies on its ability to recognize and bind to fibrin-fibronectin complexes.[3] In the tumor microenvironment, leaky vasculature and aberrant coagulation cascades lead to the deposition of a fibrin (B1330869) network that is intertwined with fibronectin.[3] This complex provides a structural scaffold for the tumor and is implicated in tumor growth, angiogenesis, and metastasis. Similarly, these complexes are the primary components of blood clots (thrombi). By targeting this specific molecular signature, CREKA-conjugated agents can accumulate at these sites.
While a detailed signaling pathway for CREKA's binding is not extensively elucidated in the literature, the interaction is understood to be a direct binding event. The peptide recognizes a specific conformation or epitope present on the fibrin-fibronectin complex. This binding is a crucial first step for the subsequent diagnostic or therapeutic action of the conjugated payload.
Caption: Conceptual workflow of CREKA-mediated targeting.
Quantitative Binding Data
The affinity and efficiency of CREKA's binding to its target have been quantified in several studies. This data is crucial for evaluating its potential in various applications.
| Parameter | Value | Experimental Context | Reference |
| Fibrin Binding Enhancement | 94% increase | Fibrin binding ability of PEG particles after conjugation with CREKA. | [5] |
| Binding Efficiency of Conjugation | >90% | Efficiency of CREKA conjugation to nanoparticles via Michael addition. | [6] |
| In Vitro Fibrin Clot Binding | 69.31% ± 6.82% | Percentage of 18F-NOTA-CREKA bound to fibrin clots. | [4] |
| In Vitro Fibrin Clot Binding | 67.09% ± 6.20% | Percentage of 18F-NOTA-LP (linear peptide) bound to fibrin clots. | [4] |
| In Vitro Fibrin Clot Binding | 67.92% ± 6.71% | Percentage of 18F-NOTA-iCREKA (cyclic peptide) bound to fibrin clots. | [4] |
| Cellular Binding (Static) | 2.6-fold increase | Increase in the number of bound CREKA-MSCs to fibrin compared to non-targeted MSCs under static conditions. | [6] |
| Cellular Binding (Flow) | 2.3-fold increase | Increase in the number of bound CREKA-MSCs to fibrin compared to non-targeted MSCs under flow conditions. | [6] |
Note: The dissociation constant (Kd) for the direct interaction between the this compound and fibrin-fibronectin complexes is not explicitly reported in the reviewed literature. The provided data reflects the binding efficiency and enhancement in various experimental setups.
Experimental Protocols
Detailed methodologies are essential for the successful application and study of the this compound. The following sections outline key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of CREKA
Caption: Workflow for the synthesis of the this compound.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Alanine (Ala), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acids (Lys, Glu, Arg, Cys) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a washing step to remove excess reagents.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized this compound are confirmed by mass spectrometry.
Conjugation of CREKA to Nanoparticles (Michael Addition)
Caption: Workflow for CREKA conjugation to nanoparticles.
-
Nanoparticle Preparation: Synthesize or procure nanoparticles with maleimide-functionalized surfaces.
-
Reaction Setup: Dissolve the maleimide-functionalized nanoparticles and the this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). The free thiol group on the cysteine residue of CREKA will react with the maleimide (B117702) group on the nanoparticle surface.
-
Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring for a few hours.
-
Purification: Remove unconjugated this compound and other reagents by methods such as dialysis, centrifugation, or size exclusion chromatography.
-
Characterization: Confirm the successful conjugation and characterize the CREKA-nanoparticles using techniques like dynamic light scattering (DLS) for size, zeta potential for surface charge, and spectroscopic methods to quantify the amount of conjugated peptide.
In Vitro Fibrin Clot Binding Assay
Caption: Workflow for in vitro fibrin clot binding assay.
-
Fibrin Clot Preparation: Prepare fibrin clots in a multi-well plate by mixing a solution of fibrinogen with thrombin. Allow the clots to form at 37°C.
-
Incubation: Add a solution of labeled this compound (e.g., fluorescently or radiolabeled) to the wells containing the fibrin clots. Incubate for a specified period to allow for binding.
-
Washing: Carefully wash the clots with buffer (e.g., PBS) to remove any unbound peptide.
-
Quantification: Measure the amount of labeled this compound bound to the fibrin clots. This can be done by measuring fluorescence intensity, radioactivity, or by other appropriate detection methods.
-
Data Analysis: Calculate the percentage of binding or other relevant binding parameters.
Conclusion
The this compound represents a significant advancement in the field of targeted therapy and diagnostics. Its specificity for fibrin-fibronectin complexes offers a versatile platform for delivering a wide range of payloads to tumors and thrombi. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of this potent clot-binding peptide. Further research to determine the precise binding kinetics, such as the dissociation constant (Kd), will further refine its application in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of CREKA in Nanomedicine: A Technical Guide to Targeted Drug Delivery and Imaging
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of the tumor-homing peptide CREKA (Cys-Arg-Glu-Lys-Ala) in nanomedicine. This document details the core principles, experimental methodologies, and quantitative data supporting the use of CREKA-functionalized nanoparticles for targeted cancer therapy and diagnostics.
The pentapeptide CREKA has emerged as a significant targeting ligand in the field of nanomedicine, primarily due to its high affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and other pathological tissues.[1][2] This unique targeting capability allows for the enhanced accumulation of nanocarriers at disease sites, thereby improving therapeutic efficacy and reducing off-target side effects.[1][3] This guide provides an in-depth overview of the applications of CREKA in nanomedicine, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Core Principle: Targeting the Tumor Microenvironment
CREKA is a linear peptide identified through phage display technology.[1][4] Unlike many other targeting ligands that bind to specific cell surface receptors, CREKA targets components of the extracellular matrix (ECM), specifically clotted plasma proteins like fibrin (B1330869) and fibronectin.[1][5][6] These proteins are abundant in the stroma of various tumors, creating a meshwork that supports tumor growth and angiogenesis.[5][6] By targeting this stromal component, CREKA-functionalized nanoparticles can achieve high concentrations within the tumor, independent of the specific cancer cell type.[7] This broad applicability makes CREKA a versatile tool for a range of cancer types, as well as other conditions characterized by fibrin deposition, such as myocardial ischemia-reperfusion and atherosclerosis.[1][2]
Quantitative Data Summary
The efficacy of CREKA-functionalized nanomedicines is supported by a growing body of quantitative data. The following tables summarize key parameters from various studies, providing a comparative overview of different nanoparticle formulations and their performance.
| Nanoparticle Type | Core Material | Size (nm) | Drug/Imaging Agent | Key Quantitative Findings | Reference(s) |
| Liposomes | HSPC/Cholesterol/DSPE-PEG | ~110 | Doxorubicin (Dox) | ~4-fold increased cellular uptake in 4T1 breast cancer cells compared to non-targeted liposomes. | [3] |
| Liposomes | Phospholipids | ~110 | Celastrol (CEL) | CEL entrapment efficiency > 90%; 57 ± 1.3 μg of CREKA per mg of lipids. | [3] |
| Iron Oxide Nanoparticles (IONPs) | Dextran-coated Fe3O4 | 52 | - (for hyperthermia) | Specific Absorption Rate (SAR) of 83.5 W/g. | [7] |
| Ultrasmall Manganese Ferrite Nanoparticles (UMFNPs) | MnFe2O4 | 5.6 - 5.7 | - (MRI contrast agent) | Contrast-to-noise ratio in tumor rim ~2.8-fold higher than non-targeted group. | [1] |
| PEG Hydrogel Nanoparticles | Polyethylene Glycol | Not Specified | Doxorubicin (Dox) | Fibrin binding ability increased up to 94% with CREKA conjugation. | [8] |
| Multi-walled Carbon Nanotubes (MWNTs) | Carbon | Not Specified | IR783 (for PTT) | ~6.4-fold higher accumulation in tumor tissues with NIR illumination compared to control. | [7] |
| Dendrimers | Polyamidoamine (PAMAM) | Not Specified | - (for imaging) | Higher accumulation and deeper penetration in glioblastoma tissue compared to unmodified dendrimers. | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of CREKA-functionalized nanoparticles, compiled from various sources.
Synthesis and Conjugation of CREKA to Nanoparticles via Michael Addition
This protocol describes the common method of conjugating the cysteine-containing CREKA peptide to a maleimide-functionalized nanoparticle.
Materials:
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Maleimide-functionalized nanoparticles (e.g., DSPE-PEG-Maleimide for liposomes, AMAS-functionalized IONPs)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve linkers)
-
Purification system (e.g., size exclusion chromatography, dialysis, or centrifugal filtration columns)
Procedure:
-
Nanoparticle Functionalization (if necessary):
-
For IONPs: Resuspend dextran-coated IONPs in PBS. Add a solution of a maleimide-containing linker (e.g., AMAS) in DMSO to the nanoparticle suspension. React for 40 minutes at room temperature with vortexing.[7]
-
For Liposomes: Prepare liposomes incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) using the thin-film hydration method followed by extrusion.[8]
-
-
Peptide Conjugation:
-
Dissolve this compound in PBS.
-
Add the CREKA solution to the maleimide-functionalized nanoparticle suspension. A typical molar ratio is a slight excess of peptide to maleimide (B117702) groups.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] The reaction proceeds via a Michael addition between the thiol group of the cysteine in CREKA and the maleimide group on the nanoparticle surface.[3]
-
-
Purification:
-
Remove unconjugated peptide and other reagents using an appropriate purification method.
-
For IONPs, washing with PBS on centrifugal filtration columns (e.g., 100,000 MWCO) is effective.[7]
-
For liposomes, dialysis against PBS can be used to remove free peptide.
-
-
Characterization:
In Vitro Fibrin-Fibronectin Binding Assay
This assay evaluates the ability of CREKA-functionalized nanoparticles to bind to their target.
Materials:
-
Fibrinogen solution (e.g., 2 mg/mL in 0.9% NaCl)
-
Thrombin solution (e.g., 2.5 U/mL in 0.9% NaCl)
-
96-well plate
-
Fluorescently labeled CREKA-nanoparticles and control nanoparticles
-
Fluorescence plate reader
Procedure:
-
Fibrin Clot Formation:
-
Add 75 µL of fibrinogen solution to each well of a 96-well plate.
-
Add 30 µL of thrombin solution to initiate clotting.
-
Incubate the plate at 37°C for at least 4 hours to allow for complete gel formation.[7]
-
-
Binding Assay:
-
Add fluorescently labeled CREKA-nanoparticles and control (non-targeted) nanoparticles to the wells containing the fibrin clots.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Carefully wash the wells multiple times with PBS to remove unbound nanoparticles.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
A significantly higher fluorescence signal in the wells treated with CREKA-nanoparticles compared to controls indicates specific binding.[7]
-
In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines a general procedure for evaluating the tumor-targeting efficacy of CREKA-nanoparticles in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft models using cell lines like 4T1 or MDA-MB-435)
-
Fluorescently labeled or radiolabeled CREKA-nanoparticles and control nanoparticles
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI for magnetic nanoparticles)
-
Anesthesia
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells. Allow tumors to grow to a suitable size (e.g., 1-1.5 cm in diameter).[2]
-
Nanoparticle Administration: Intravenously inject the fluorescently or radiolabeled CREKA-nanoparticles and control nanoparticles into the tumor-bearing mice via the tail vein.
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 6, 24 hours), anesthetize the mice and perform whole-body imaging to track the biodistribution of the nanoparticles.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart).
-
Image the excised organs to quantify nanoparticle accumulation.
-
The fluorescence or radioactivity in each organ is measured and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Histological Analysis:
-
Tumor tissues can be sectioned and analyzed by fluorescence microscopy to visualize the distribution of nanoparticles within the tumor stroma and vasculature.
-
Signaling Pathways and Mechanisms of Action
The efficacy of CREKA-targeted nanomedicine is not solely dependent on passive accumulation but also involves active engagement with the tumor microenvironment.
Targeting the Tumor Stroma and Vasculature
CREKA's primary targeting mechanism involves binding to fibrin-fibronectin complexes within the tumor stroma and the walls of tumor blood vessels. This interaction is crucial for the initial localization of the nanoparticles at the tumor site.
Caption: CREKA-nanoparticle targeting workflow.
Overcoming Stromal Barriers
The dense tumor stroma can impede the penetration of nanoparticles. Some CREKA-based strategies incorporate mechanisms to modulate the stroma. For instance, co-delivery of drugs that down-regulate the TGF-β signaling pathway can inhibit the activation of cancer-associated fibroblasts (CAFs), thereby reducing the stromal barrier and enhancing drug delivery.[1]
Caption: TGF-β pathway modulation by CREKA-NPs.
Enzyme-Responsive Drug Release
In some advanced designs, CREKA-nanoparticles are engineered to respond to the tumor microenvironment. For example, a modified this compound, iCREKA, can be cleaved by matrix metalloproteinases (MMP-2/9), which are overexpressed in many tumors. This cleavage can trigger the release of a therapeutic agent or the activation of an imaging probe specifically at the tumor site.[5]
Caption: MMP-responsive drug release from iCREKA-NPs.
Future Perspectives
CREKA-based nanoplatforms represent a promising strategy for targeted therapy and diagnosis. Future research will likely focus on the development of multifunctional nanoparticles that combine targeting with stimuli-responsive drug release and real-time imaging capabilities. Furthermore, clinical translation of these promising preclinical findings will be a key area of focus, requiring rigorous safety and efficacy studies. The versatility of CREKA's targeting mechanism ensures its continued relevance in the evolving landscape of nanomedicine.
References
- 1. SREKA-targeted liposomes for highly metastatic breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic amplification of nanoparticle homing to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CREKA Peptide: A Technical Guide to Targeting Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment presents a significant barrier to the effective delivery of therapeutic and diagnostic agents. The CREKA peptide, a linear pentapeptide (Cys-Arg-Glu-Lys-Ala), has emerged as a promising tool for specifically targeting the tumor vasculature. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative targeting data from key studies, and detailed experimental protocols for its application in cancer research and drug development.
Introduction: The Challenge of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic network of blood vessels, stromal cells, and extracellular matrix (ECM) components that promotes tumor growth and metastasis. A key feature of the TME is the presence of a disorganized and leaky vasculature, which leads to the deposition of plasma proteins that subsequently clot. This process results in the abundant presence of fibrin (B1330869) and fibrin-fibronectin complexes within the tumor stroma and associated with the tumor vasculature.[1] These components serve as a unique molecular signature of the TME, offering a target for selective drug delivery and imaging.
The this compound: Discovery and Targeting Mechanism
The this compound was identified through in vivo phage display screening in tumor-bearing mice.[2] Its sequence, Cys-Arg-Glu-Lys-Ala, confers a high binding affinity for clotted plasma proteins.[2][3]
Mechanism of Action
The targeting mechanism of CREKA is not based on interaction with a specific cell surface receptor that triggers a signaling cascade. Instead, it relies on the binding to structural components of the tumor's ECM. The peptide specifically recognizes and binds to fibrin and fibrin-fibronectin complexes that are prevalent in the tumor vasculature and stroma but are largely absent in healthy tissues.[1][2] This targeted binding allows for the accumulation of CREKA-conjugated payloads at the tumor site. The cysteine residue in the CREKA sequence provides a convenient handle for conjugation to various nanoparticles and imaging agents through its sulfhydryl group.[2][4]
Quantitative Data on CREKA-Mediated Targeting
Numerous studies have demonstrated the enhanced tumor targeting and therapeutic efficacy of CREKA-conjugated agents. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Experimental System | Reference |
| Fibrin Binding Enhancement | 94% increase | CREKA-conjugated PEG hydrogel nanoparticles | [5][6] |
| Tumor Accumulation (Fold Increase) | 6.4-fold higher | IR783-labeled CREKA-MWNTs with NIR illumination vs. control | [7] |
| Tumor-to-Muscle Ratio | 9.93 ± 0.42 | 18F-NOTA-iCREKA in U87MG xenografts | [8][9] |
| Cellular Uptake (Fold Increase) | ~4-fold higher | CREKA-Lipo-Dox in 4T1 breast cancer cells vs. non-targeted liposomes | [4] |
| Tumor Volume Reduction | to ~60 mm³ | CREKA-Lipo-Dox in 4T1 tumor-bearing mice (vs. 150 mm³ for non-targeted) | [4] |
| Fibrin Binding Percentage | 67-69% | 18F-labeled CREKA peptides to fibrin clots | [8] |
| Fluorescent Spot Accumulation | 6.8-fold higher | UMFNP-CREKA-Cy5.5 vs. CREKA-Cy5.5 in tumors | [4] |
| In Vitro Fibrin Binding (Fold Increase) | 2.6-fold (static), 2.3-fold (flow) | CREKA-MSCs vs. non-targeted MSCs | [4] |
| CREKA-Conjugate | Tumor Model | Primary Outcome | Reference |
| CREKA-PEG-DOX | HeLa | Increased apoptosis compared to non-targeted nanoparticles | [5][6] |
| CREKA-PAMAM | Glioblastoma | Higher accumulation and deeper penetration in GBM tissue | [10] |
| CREKA-MWNTs | Xenografts | Eradication of tumor xenografts after 4 illuminations (photothermal therapy) | [7] |
| CREKA-Liposomes | 4T1 Breast Cancer | Significant anti-tumor effects | [4] |
| CREKA-Iron Oxide Nanoworms | HT1080 & MDA-MB-435 | ~60 CREKA peptides per nanoworm for optimal in vivo targeting | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Peptide Synthesis and Purification
This compound is typically synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][11]
Protocol: Fmoc Solid-Phase Peptide Synthesis of CREKA
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) sequentially. Use a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Conjugation of CREKA to Nanoparticles
The thiol group of the N-terminal cysteine is commonly used for conjugation.
Protocol: Conjugation of CREKA to Maleimide-Functionalized Nanoparticles
-
Nanoparticle Preparation: Synthesize or obtain nanoparticles (e.g., liposomes, polymeric nanoparticles) functionalized with maleimide (B117702) groups.
-
Peptide Reduction (if necessary): If the this compound has formed disulfide bonds, reduce it with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation Reaction: React the maleimide-functionalized nanoparticles with the this compound in a suitable buffer (e.g., PBS, pH 7.0-7.5). The thiol group of cysteine will react with the maleimide group to form a stable thioether bond (Michael addition).[4]
-
Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Quantification: Determine the amount of conjugated peptide using methods like UV-Vis spectroscopy (if the peptide is labeled) or by quantifying the remaining free thiol groups.
In Vitro Fibrin Binding Assay
This assay quantifies the binding of CREKA-conjugated agents to fibrin clots.
Protocol: Fibrin Clot Binding Assay
-
Fibrin Clot Formation: In a multi-well plate, add a solution of fibrinogen in a suitable buffer. Induce clotting by adding thrombin. Allow the clots to form.
-
Incubation: Add the CREKA-conjugated agent (e.g., fluorescently labeled nanoparticles) to the wells containing the fibrin clots. Include control wells with non-targeted agents. Incubate for a defined period (e.g., 1 hour) at 37°C.[8]
-
Washing: Carefully wash the wells multiple times with buffer (e.g., PBS) to remove any unbound agent.[8]
-
Quantification: Quantify the amount of bound agent. If fluorescently labeled, measure the fluorescence intensity using a plate reader. If radiolabeled, measure the radioactivity.[8]
In Vivo Tumor Targeting and Biodistribution
Animal models are essential for evaluating the in vivo performance of CREKA-targeted agents.
Protocol: In Vivo Tumor Targeting in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). Inoculate the mice with a relevant cancer cell line (e.g., 4T1, U87MG) to establish tumors.
-
Agent Administration: Once tumors reach a suitable size, intravenously inject the CREKA-conjugated agent (labeled with a fluorescent dye or radioisotope) into the tail vein. Include a control group receiving a non-targeted agent.
-
In Vivo Imaging: At various time points post-injection, perform whole-body imaging (e.g., fluorescence imaging, PET, MRI) to visualize the biodistribution of the agent and its accumulation in the tumor.
-
Ex Vivo Biodistribution: At the final time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Quantification: Measure the amount of the agent in each tissue. For fluorescent agents, use an imaging system to quantify fluorescence intensity. For radiolabeled agents, use a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Future Perspectives
The this compound represents a robust and versatile tool for targeting the tumor vasculature. Its ability to bind to fibrin-fibronectin complexes, which are a common feature of the TME across many cancer types, makes it a broadly applicable targeting ligand. The data presented in this guide highlight the significant improvements in tumor accumulation and therapeutic efficacy that can be achieved by incorporating CREKA into drug delivery and imaging systems.
Future research in this area may focus on:
-
Optimizing CREKA-based therapies: Combining CREKA-targeted drug delivery with other treatment modalities, such as immunotherapy or radiation.
-
Developing novel CREKA conjugates: Exploring new payloads and nanoparticle platforms to enhance therapeutic potency and reduce side effects.
-
Clinical translation: Moving promising CREKA-based agents from preclinical studies into clinical trials.
The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of the this compound in the fight against cancer.
References
- 1. Systematic Surface Engineering of Magnetic Nanoworms for in vivo Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The energy landscape of a selective tumor-homing pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-conjugated dendrimer nanoparticles for glioblastoma multiforme delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
The Biological Significance of CREKA in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment presents a significant barrier to the effective delivery of therapeutic agents in oncology. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising tool in cancer research due to its specific affinity for clotted plasma proteins, namely fibrin (B1330869) and fibrin-fibronectin complexes, which are hallmarks of the tumor stroma and vasculature. This technical guide provides an in-depth analysis of the biological significance of CREKA, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. CREKA's primary role is as a tumor-homing peptide, enhancing the localization of nanocarriers to the tumor site, thereby increasing the efficacy of anti-cancer therapies and the sensitivity of diagnostic imaging. While not directly involved in intracellular signaling, its ability to target the tumor microenvironment offers a powerful strategy to overcome delivery challenges and improve patient outcomes.
Introduction
The CREKA peptide is a linear, five-amino-acid sequence (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display screening in tumor-bearing mice.[1] Its biological significance in cancer research stems from its ability to selectively bind to fibrin and fibrin-fibronectin complexes.[2][3] These protein aggregates are characteristically present in the extracellular matrix (ECM) and vasculature of tumors but are absent in healthy tissues.[1] This specificity makes CREKA an ideal candidate for targeted cancer therapy and diagnostics. By functionalizing nanoparticles, liposomes, and other delivery vehicles with the this compound, researchers can significantly enhance their accumulation at the tumor site, a strategy that holds immense potential for improving the therapeutic index of various cancer treatments.[2][4]
Mechanism of Action: Targeting the Tumor Microenvironment
CREKA's mechanism of action is centered on its binding affinity for the tumor microenvironment, not on direct interaction with cancer cells or intracellular pathways. The leaky vasculature and aberrant coagulation cascade within tumors lead to the extravasation of plasma proteins and the formation of a dense fibrin-fibronectin mesh.[1] CREKA-functionalized nanocarriers, upon intravenous administration, circulate through the bloodstream and, upon reaching the tumor, bind to these specific components of the tumor stroma. This targeted accumulation has two major benefits:
-
Enhanced Permeability and Retention (EPR) Effect Augmentation: While the EPR effect allows for passive accumulation of nanoparticles in tumors, CREKA's active targeting significantly enhances this process, leading to higher local concentrations of the therapeutic or diagnostic agent.
-
Reduced Systemic Toxicity: By concentrating the therapeutic payload at the tumor site, CREKA-mediated delivery can reduce the exposure of healthy tissues to cytotoxic drugs, thereby minimizing side effects.
It is important to note that CREKA itself has not been shown to internalize into tumor cells.[5] However, it can be combined with cell-penetrating peptides (CPPs) to create chimeric peptides that first home to the tumor and then facilitate intracellular delivery of the cargo.[5]
Signaling Pathway Visualization
The following diagram illustrates the targeting mechanism of CREKA-functionalized nanoparticles to the tumor microenvironment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Construction and Evaluation of the Tumor-Targeting, Cell-Penetrating Multifunctional Molecular Probe iCREKA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CREKA Peptide in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within arteries, remains a leading cause of cardiovascular disease worldwide. The rupture of these plaques can lead to thrombosis and subsequent life-threatening events such as myocardial infarction and stroke. The development of targeted therapies and high-resolution imaging modalities is crucial for the early detection and treatment of vulnerable atherosclerotic plaques. The pentapeptide Cys-Arg-Glu-Lys-Ala (CREKA) has emerged as a promising tool in atherosclerosis research. This peptide specifically binds to fibrin-fibronectin complexes, which are key components of the extracellular matrix within atherosclerotic plaques and are particularly abundant in rupture-prone lesions. This technical guide provides an in-depth overview of the role of the CREKA peptide in atherosclerosis research, focusing on its mechanism of action, applications in imaging and drug delivery, and the experimental methodologies employed in its study.
Introduction to the this compound
The this compound is a linear five-amino-acid sequence (Cys-Arg-Glu-Lys-Ala) that was originally identified through in vivo phage display screening in tumor-bearing mice. It exhibits a high affinity and specificity for clotted plasma proteins, particularly fibrin (B1330869) and fibrin-fibronectin complexes. These complexes are integral components of the tumor stroma and are also significantly upregulated in the microenvironment of atherosclerotic plaques, especially in regions prone to rupture. The presence of a cysteine residue allows for straightforward conjugation to various nanoparticles, imaging agents, and therapeutic molecules.
Mechanism of Action and Targeting
The targeting capability of the this compound is central to its application in atherosclerosis research. It selectively binds to fibrin-fibronectin networks within the plaque microenvironment.
-
Fibrin-Fibronectin Complexes as a Target: Atherosclerotic plaques, particularly those that are unstable, are characterized by intraplaque hemorrhage and the formation of microthrombi, leading to the deposition of fibrin. Fibronectin, an extracellular matrix glycoprotein, becomes cross-linked to fibrin during coagulation, forming stable complexes.
-
Specificity of CREKA: The this compound has demonstrated specific binding to these fibrin-fibronectin complexes, allowing for the targeted delivery of payloads to atherosclerotic lesions with minimal off-target effects to healthy vasculature.
Below is a diagram illustrating the signaling pathway of CREKA-targeted nanoparticles to an atherosclerotic plaque.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data related to the this compound and its application in experimental models.
Table 1: In Vitro Binding Affinity of CREKA-conjugated Nanoparticles
| Nanoparticle System | Target | Binding Increase vs. Non-Targeted Control | Reference |
| CREKA-Peptide Amphiphile Micelles | Fibrin Clot | > 8-fold | |
| CREKA-Modified Mesenchymal Stem Cells | Fibrin (static conditions) | 2.6-fold | |
| CREKA-Modified Mesenchymal Stem Cells | Fibrin (flow conditions) | 2.3-fold | |
| CREKA-Conjugated PEG Nanoparticles | Fibrin | Up to 94% increase in binding |
Table 2: In Vivo Targeting and Therapeutic Efficacy in Atherosclerotic Mouse Models
| Animal Model | Nanoparticle & Payload | Outcome Measure | Result | Reference |
| ApoE-null mice | CREKA-micelles with hirulog | Antithrombin activity in aorta | 1.8 µg/mg (CREKA) vs. 1.2 µg/mg (non-targeted) | |
| ApoE-null mice | CREKA-micelles (fluorescent) | Fluorescence in aortic tree | Significantly higher than non-targeted micelles | |
| ApoE-null mice | CREKA-micelles (fluorescent) | Inhibition of fluorescence with excess unlabeled CREKA | Fluorescence abolished |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Solid-Phase Peptide Synthesis of CREKA
Objective: To chemically synthesize the Cys-Arg-Glu-Lys-Ala (CREKA) peptide.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine (B10760859) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
-
Add DIC and Oxyma to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Cys(Trt)-OH.
-
Final Deprotection: After the final coupling, remove the terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Conjugation of CREKA to Nanoparticles (Example: Liposomes)
Objective: To conjugate the this compound to the surface of pre-formed liposomes.
Materials:
-
Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)
-
Synthesized this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column for purification
Procedure:
-
Peptide Preparation: Dissolve the purified this compound in PBS. The cysteine residue provides a free thiol group for conjugation.
-
Liposome (B1194612) Preparation: Prepare liposomes using a standard protocol (e.g., thin-film hydration followed by extrusion) incorporating the maleimide-functionalized lipid into the lipid mixture.
-
Conjugation Reaction:
-
Add the this compound solution to the liposome suspension. A typical molar ratio is 10:1 peptide to maleimide-lipid.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring. The thiol group of the cysteine in CREKA will react with the maleimide (B117702) group on the liposome surface to form a stable thioether bond.
-
-
Purification: Remove unconjugated peptide by passing the reaction mixture through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS. The CREKA-conjugated liposomes will elute in the void volume.
-
Characterization:
-
Determine the size and zeta potential of the conjugated liposomes using dynamic light scattering.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent to measure the disappearance of free thiols, or by using a fluorescently labeled peptide).
-
In Vitro Fibrin Clot Binding Assay
Objective: To quantify the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.
Materials:
-
Human plasma
-
Thrombin
-
Calcium chloride (CaCl2)
-
Fluorescently labeled CREKA-nanoparticles and non-targeted control nanoparticles
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Clot Formation:
-
In a 96-well plate, add 100 µL of human plasma to each well.
-
Add 20 µL of 100 mM CaCl2 to each well.
-
Initiate clotting by adding 10 µL of thrombin (10 U/mL) to each well.
-
Incubate at 37°C for 1 hour to allow for stable clot formation.
-
-
Binding Assay:
-
Carefully wash the clots twice with PBS to remove non-clotted plasma proteins.
-
Add 100 µL of fluorescently labeled CREKA-nanoparticles or control nanoparticles at a known concentration to the wells containing the clots.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Aspirate the nanoparticle solution and wash the clots three times with PBS to remove unbound nanoparticles.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Compare the fluorescence intensity of the wells with CREKA-nanoparticles to those with control nanoparticles to determine the relative binding affinity.
-
In Vivo Atherosclerosis Model and Imaging
Objective: To induce atherosclerosis in a mouse model and image plaques using CREKA-targeted probes.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop atherosclerotic lesions that resemble human plaques.
Procedure:
-
Atherosclerosis Induction:
-
At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat "Western" diet (typically containing 21% fat and 0.15-0.2% cholesterol).
-
Maintain the mice on this diet for 12-16 weeks to induce the formation of advanced atherosclerotic plaques.
-
-
In Vivo Imaging (Example: MRI):
-
Anesthetize the atherosclerotic ApoE-/- mouse.
-
Acquire pre-contrast MR images of the aortic arch and/or carotid arteries.
-
Intravenously inject a CREKA-conjugated MRI contrast agent (e.g., CREKA-gadolinium-micelles).
-
Acquire post-contrast MR images at various time points (e.g., 1, 4, and 24 hours) to monitor the accumulation of the contrast agent in the plaques.
-
A non-targeted contrast agent should be used in a control group of mice for comparison.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mouse and perfuse with saline followed by a fixative.
-
Excise the aorta and other relevant tissues.
-
Correlate the in vivo imaging findings with ex vivo analysis, such as:
-
En face analysis of the aorta after staining with Oil Red O to visualize lipid-rich plaques.
-
Histological analysis of plaque sections to confirm the presence of fibrin-fibronectin complexes and the colocalization of the imaging probe.
-
-
Visualizations of Workflows and Relationships
Experimental Workflow for CREKA-Nanoparticle Evaluation
Logical Relationship of CREKA-based Theranostics
Conclusion and Future Directions
The this compound represents a significant advancement in the targeted imaging and therapy of atherosclerosis. Its ability to specifically bind to fibrin-fibronectin complexes within atherosclerotic plaques allows for the delivery of diagnostic and therapeutic agents directly to the site of disease, potentially improving efficacy while reducing systemic side effects. The modular nature of CREKA-conjugated nanoparticles permits the development of theranostic platforms capable of simultaneous imaging and treatment.
Future research in this area will likely focus on:
-
Clinical Translation: Moving CREKA-based diagnostic and therapeutic agents from preclinical models to human clinical trials.
-
Multi-modal Imaging: Developing CREKA-conjugated probes for use with multiple imaging modalities to provide a more comprehensive assessment of plaque characteristics.
-
Advanced Drug Delivery: Engineering "smart" nanoparticles that release their therapeutic payload in response to specific stimuli within the plaque microenvironment.
The continued exploration of the this compound and its applications holds great promise for improving the management of atherosclerotic cardiovascular disease.
Unlocking Precision Thrombolysis: A Technical Guide to CREKA Peptide-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis, remain a leading cause of morbidity and mortality worldwide. Current thrombolytic therapies, while effective, are often hampered by a lack of specificity, leading to systemic side effects and a narrow therapeutic window. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising targeting moiety for the development of next-generation thrombus-specific diagnostics and therapeutics. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data supporting the use of CREKA peptide to target thrombosis. By specifically binding to fibrin-fibronectin complexes within the thrombus microenvironment, CREKA offers a versatile platform for the targeted delivery of imaging agents and therapeutic payloads, paving the way for safer and more effective treatments for thrombotic diseases.
Introduction: The this compound
The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display for its specific affinity for clotted plasma proteins.[1] Unlike many other targeting ligands, CREKA recognizes a unique molecular signature of thrombosis: the fibrin-fibronectin complexes that are integral components of the thrombus structure.[2][3] This specificity for the thrombus microenvironment, which is largely absent in healthy vasculature, makes CREKA an ideal candidate for targeted therapies.
Key Advantages of this compound:
-
High Specificity: Targets fibrin-fibronectin complexes abundant in thrombi.[2]
-
Small Size: Facilitates synthesis, modification, and penetration into the thrombus.[3]
-
Low Immunogenicity: As a small peptide, it is less likely to elicit an immune response compared to larger targeting proteins like antibodies.[2]
-
Versatility: The cysteine residue provides a convenient handle for conjugation to a wide range of nanoparticles, liposomes, and therapeutic molecules.[4]
Mechanism of Action: Targeting the Thrombus Microenvironment
The primary mechanism by which CREKA targets thrombosis is through its specific binding to fibrin-fibronectin complexes within the clot.[2][5] During thrombus formation, soluble fibrinogen is converted to insoluble fibrin (B1330869) monomers, which polymerize to form a mesh-like structure. Fibronectin, a large glycoprotein (B1211001) present in plasma and the extracellular matrix, becomes cross-linked to this fibrin mesh by Factor XIIIa. The resulting fibrin-fibronectin complex presents a unique molecular landscape that is recognized with high affinity by the this compound.
This targeted binding allows for the accumulation of CREKA-conjugated agents at the site of thrombosis, concentrating the therapeutic or diagnostic payload where it is most needed while minimizing exposure to healthy tissues.
References
- 1. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CREKA Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CREKA peptide, with the sequence Cys-Arg-Glu-Lys-Ala, is a linear five-amino-acid peptide that has garnered significant interest in biomedical research and drug development.[1] It has been identified as a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment.[1] This targeting capability makes CREKA a promising candidate for the development of targeted drug delivery systems and diagnostic imaging agents. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the this compound, as well as a method for assessing its biological activity.
Introduction
The this compound is a valuable tool in cancer research due to its ability to selectively bind to the tumor vasculature.[2] Its small size and linear structure make it amenable to chemical synthesis, allowing for the incorporation of modifications such as fluorescent labels or drug conjugates.[1] The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note provides a comprehensive guide for researchers to produce high-purity this compound for in vitro and in vivo studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Cys-Arg-Glu-Lys-Ala |
| Molecular Formula | C23H43N9O8S |
| Molecular Weight | 605.71 g/mol |
Materials for Synthesis and Purification
| Material | Supplier |
| Fmoc-Ala-Wang resin | Various |
| Fmoc-Cys(Trt)-OH | Various |
| Fmoc-Arg(Pbf)-OH | Various |
| Fmoc-Glu(OtBu)-OH | Various |
| Fmoc-Lys(Boc)-OH | Various |
| N,N-Dimethylformamide (DMF) | HPLC Grade |
| Piperidine (B6355638) | Reagent Grade |
| Dichloromethane (DCM) | HPLC Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade |
| Hydroxybenzotriazole (HOBt) | Reagent Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Diethyl ether | Reagent Grade |
| Acetonitrile (B52724) (ACN) | HPLC Grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CREKA
This protocol is based on the widely used Fmoc/tBu strategy.[1]
1. Resin Preparation:
-
Start with Fmoc-Ala-Wang resin, which will yield a peptide with a C-terminal carboxylic acid.[3][4]
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycles (for Lys, Glu, Arg, Cys):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Cys(Trt)-OH), 3 equivalents of a coupling agent like HBTU or HATU, and 6 equivalents of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
3. Cleavage and Deprotection:
-
After the final amino acid (Cys) has been coupled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. This cocktail is effective for peptides containing Cys(Trt) and Arg(Pbf) protecting groups.[5]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification of this compound by RP-HPLC
The standard method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) is suitable for the purification of this short peptide.[7][8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of 220 nm.[9]
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry. The expected mass for CREKA is 605.71 Da.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Biological Activity Assay: Fibrin-Fibronectin Binding ELISA
This protocol is a general guideline for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of CREKA to a fibrin-fibronectin complex.
1. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of human fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
Add a solution of human fibrinogen (e.g., 20 µg/mL in PBS) to the wells and incubate for 1 hour at 37°C.
-
Induce fibrin (B1330869) clot formation by adding thrombin (e.g., 1 U/mL) and incubating for 30 minutes at 37°C.
-
Wash the wells with PBST.
2. Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) to each well and incubating for 1 hour at room temperature.
-
Wash the wells with PBST.
3. Peptide Binding:
-
Prepare serial dilutions of the purified this compound in blocking buffer.
-
Add the peptide solutions to the wells and incubate for 2 hours at room temperature.
-
Wash the wells extensively with PBST.
4. Detection (assuming a biotinylated this compound):
-
Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells with PBST.
-
Add a TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. The absorbance will be proportional to the amount of bound this compound.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: RP-HPLC Purification Workflow for this compound.
Caption: ELISA Workflow for CREKA Binding to Fibrin-Fibronectin.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. hplc.eu [hplc.eu]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of CREKA Peptide to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a linear pentapeptide that has garnered significant interest in the field of targeted drug delivery and diagnostics.[1][2][3] Its ability to specifically bind to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of thrombosis, makes it an ideal targeting ligand for nanoparticles.[1][4][5][6] This document provides detailed application notes and protocols for the conjugation of this compound to various nanoparticles, offering a guide for researchers in the development of targeted nanomedicines. The protocols described herein focus on common and effective conjugation chemistries, including maleimide-thiol coupling, carbodiimide (B86325) (EDC/NHS) chemistry, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Introduction to this compound
The this compound is a tumor-homing peptide identified through in vivo phage display.[6][7] Its sequence, Cys-Arg-Glu-Lys-Ala, contains a terminal cysteine residue with a free sulfhydryl group that is not essential for its binding activity.[1][8] This makes the cysteine's thiol group an ideal anchor for covalent conjugation to nanoparticles without compromising the peptide's targeting function.[1][8] CREKA's linear structure and small size contribute to its low immunogenicity and ease of synthesis.[1][6]
Targeting Mechanism
The primary target of the this compound is the fibrin-fibronectin complex found in the extracellular matrix of tumors and within blood clots.[1][5][6] This allows CREKA-functionalized nanoparticles to accumulate at pathological sites, enhancing the delivery of therapeutic or diagnostic agents.
Below is a diagram illustrating the targeting mechanism of CREKA-conjugated nanoparticles.
Caption: Targeting mechanism of CREKA-conjugated nanoparticles.
Nanoparticle Selection
The choice of nanoparticle is critical and depends on the intended application (e.g., drug delivery, imaging). Common nanoparticle platforms for CREKA conjugation include:
-
Iron Oxide Nanoparticles (IONPs): Used for magnetic resonance imaging (MRI) and magnetic hyperthermia.
-
Gold Nanoparticles (AuNPs): Suitable for imaging and photothermal therapy.
-
Polymeric Nanoparticles (e.g., PEG-PLGA): Versatile carriers for drug delivery.
-
Liposomes: Lipid-based vesicles for encapsulating hydrophilic or hydrophobic drugs.
-
Dendrimers: Highly branched polymers with a well-defined structure.
Conjugation Chemistries: Protocols
This section details three common methods for conjugating this compound to nanoparticles.
Maleimide-Thiol Coupling
This is a highly efficient and specific method that forms a stable thioether bond between the cysteine of CREKA and a maleimide-functionalized nanoparticle.[1][8][9] The reaction is highly selective for thiols at neutral pH.[9][10]
Experimental Workflow:
Caption: Workflow for maleimide-thiol conjugation of CREKA to nanoparticles.
Protocol:
-
Nanoparticle Functionalization:
-
Synthesize or procure nanoparticles with surface amine or carboxyl groups.
-
To introduce maleimide groups, react amine-functionalized nanoparticles with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 1-2 hours at room temperature.
-
Remove excess crosslinker by dialysis or size exclusion chromatography.
-
-
This compound Preparation:
-
Dissolve this compound in a degassed buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5) to prevent oxidation of the thiol group.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized nanoparticles with the this compound solution at a molar ratio of maleimide to peptide ranging from 2:1 to 5:1.[11]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide and byproducts by dialysis against a suitable buffer or through centrifugation and resuspension.
-
EDC/NHS Chemistry
This method is used to form a stable amide bond between a carboxyl group on the nanoparticle and the primary amine of the lysine (B10760008) residue or the N-terminus of the this compound.[12][13][14]
Experimental Workflow:
Caption: Workflow for EDC/NHS conjugation of CREKA to nanoparticles.
Protocol:
-
Nanoparticle Activation:
-
Disperse carboxyl-functionalized nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar excess to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the this compound solution (dissolved in a buffer like PBS, pH 7.4) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the conjugates via dialysis or centrifugation.
-
Click Chemistry (CuAAC)
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage.[15][16] This requires one component (nanoparticle or peptide) to have an azide (B81097) group and the other an alkyne group.
Experimental Workflow:
Caption: Workflow for CuAAC click chemistry conjugation of CREKA.
Protocol:
-
Functionalization:
-
Synthesize or purchase this compound with a terminal alkyne or azide group.
-
Functionalize the nanoparticles with the complementary group (azide or alkyne). This can be achieved using appropriate crosslinkers.
-
-
Conjugation Reaction:
-
In a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol), mix the azide-functionalized nanoparticles and alkyne-functionalized CREKA.
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).
-
Allow the reaction to proceed for 1-24 hours at room temperature.
-
-
Purification:
-
Remove the copper catalyst and unreacted components through dialysis, size exclusion chromatography, or centrifugation.
-
Characterization of CREKA-Conjugated Nanoparticles
Thorough characterization is essential to ensure successful conjugation and to understand the properties of the final product.
| Parameter | Technique(s) | Purpose |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To determine the hydrodynamic diameter, size distribution, and shape of the nanoparticles before and after conjugation.[17][18][19] |
| Surface Charge | Zeta Potential Measurement | To assess the change in surface charge upon peptide conjugation, which can indicate successful conjugation and predict colloidal stability.[18][20] |
| Conjugation Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | To identify chemical bonds formed during conjugation (e.g., amide or thioether bonds).[21] |
| Peptide Quantification | UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), Amino Acid Analysis | To determine the amount of this compound conjugated to each nanoparticle (peptide density).[21][22][23] |
| Binding Affinity | Fibrinogen Clotting Assay, In vitro Cell Binding Assays | To confirm that the conjugated this compound retains its ability to bind to its target.[24] |
Conclusion
The conjugation of this compound to nanoparticles offers a promising strategy for targeted delivery in various diseases, particularly cancer and thrombosis. The choice of conjugation chemistry should be guided by the nature of the nanoparticle and the desired properties of the final conjugate. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for the successful development and evaluation of CREKA-functionalized nanomedicines. Careful optimization of reaction conditions and thorough characterization are paramount to achieving robust and effective targeted nanoparticle systems.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. | Semantic Scholar [semanticscholar.org]
- 15. cpcscientific.com [cpcscientific.com]
- 16. biorunstar.com [biorunstar.com]
- 17. Design and Characterization of Peptide-Conjugated Solid Lipid Nanoparticles for Targeted MRI and SPECT Imaging of Breast Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of peptide conjugated human serum albumin nanoparticles for targeted cardiac uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nanoparticles in relation to peptide and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Peptide quantification service - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 24. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CREKA Peptide Functionalization of Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2][3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide detailed protocols for the preparation, characterization, and evaluation of CREKA-functionalized liposomes.
Mechanism of Action
CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including fibrinogen, which is converted to fibrin (B1330869).[5] The this compound on the surface of the liposomes recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around tumor blood vessels.[6][7] This interaction increases the local concentration of the encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]
Key Applications
-
Targeted Cancer Therapy: CREKA-liposomes have been shown to effectively deliver chemotherapeutics like doxorubicin (B1662922) to treat metastatic breast cancer, leading to significant reductions in tumor volume and lung metastasis.[2][6]
-
Tumor Imaging: By encapsulating imaging agents, CREKA-functionalized nanoparticles can be used for molecular MRI to improve the detection of micrometastases.[2]
-
Anti-thrombotic Therapy: The affinity of CREKA for fibrin makes it a suitable candidate for targeting therapeutic agents to blood clots.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CREKA-functionalized liposomes and nanoparticles.
Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| CREKA-Lipo-Dox | ~160 | Not specified | Not specified | Sustained release, no significant burst release | [2] |
| SREKA-Liposomes | Not specified | Positive and higher magnitude than non-functionalized | Not specified | Not specified | [6][9] |
| Uncoated Liposomes | 167 - 198 | Not specified | 21 - 26 (Dexamethasone) | 37 - 40% release after 24h | [10] |
Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles
| Formulation | Cell Line / Model | Key Finding | Quantitative Result | Reference |
| CREKA-Lipo-Dox | 4T1 breast cancer cells | Increased cellular uptake | Nearly 4-fold increase compared to non-targeted liposomes | [2] |
| CREKA-Lipo-Dox | Mouse model of metastatic breast cancer | Reduced tumor volume | Average tumor volume decreased to 60 mm³ (vs. 150 mm³ for non-targeted) | [2] |
| CREKA conjugated PEG particles | HeLa cells | Increased cellular uptake | Significantly higher fluorescence intensity | [5][11] |
| CREKA conjugated PEG particles | Not specified | Increased fibrin binding ability | Up to 94% increase | [5][11] |
| CREKA-MSCs | Myocardial injury model | Increased binding to injured myocardium | 2.6-fold higher binding under static conditions | [2] |
| IR783-labeled CMWNTs-PEG | Tumor-bearing mice | Increased tumor accumulation with NIR illumination | ~6.4-fold higher than control | [12] |
Experimental Protocols
Protocol 1: Synthesis of CREKA-Functionalized Lipids
This protocol describes the conjugation of the this compound to a maleimide-functionalized lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.[2]
Materials:
-
DSPE-PEG(2000)-Maleimide
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of this compound in anhydrous DMF in a round-bottom flask.
-
Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.
-
Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-48 hours in the dark.
-
Monitor the reaction progress using techniques like TLC or LC-MS.
-
After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted peptide and solvent. Change the water every 6-8 hours.
-
Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.
-
Store the conjugate at -20°C.
Protocol 2: Preparation of CREKA-Functionalized Liposomes
This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug (e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[6][13]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)
-
DSPE-PEG-CREKA (from Protocol 1)
-
Drug to be encapsulated (e.g., Doxorubicin HCl)
-
Chloroform and/or Methanol (B129727)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Ammonium (B1175870) sulfate (B86663) solution (for active loading)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application (e.g., 86:10:2:2 for DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[8]
-
Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate (B1144303) the lipid film with the chosen aqueous solution. For passive loading, this would be the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate solution.
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may require gentle heating.
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.
-
-
Drug Loading (Active Loading):
-
If using the ammonium sulfate gradient method, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-containing solution.
-
Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to enter the liposomes and precipitate.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Sterilization:
-
Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.
-
Protocol 3: Characterization of CREKA-Liposomes
1. Size and Zeta Potential:
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[14] Dilute the liposome suspension in an appropriate buffer before measurement.
2. Encapsulation Efficiency:
-
Separate the encapsulated drug from the free drug using methods like mini-spin columns or dialysis.
-
Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.
3. In Vitro Drug Release:
-
Place a known concentration of the drug-loaded liposomes in a dialysis bag.
-
Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.
-
At predetermined time points, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected samples to determine the cumulative release profile.
Protocol 4: In Vitro Cell Uptake Assay
This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., 4T1, HeLa)
-
Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)
-
Cell culture medium and supplements
-
Confocal microscope or flow cytometer
Procedure:
-
Seed the cancer cells in appropriate culture plates or chamber slides and allow them to adhere overnight.
-
Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes at 37°C for a specified period (e.g., 1-4 hours).
-
Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).
-
Visualize the cellular uptake of the liposomes using confocal microscopy.
-
For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Visualizations
Caption: Workflow for the synthesis of the CREKA-lipid conjugate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SREKA-targeted liposomes for highly metastatic breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Utility of Peptide Ligand-Functionalized Liposomes for Subcutaneous Drug Delivery for Arthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Iron Oxide Nanoparticles with CREKA Peptide for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutic and diagnostic agents to tumor sites remains a significant challenge in oncology. Iron oxide nanoparticles (IONPs) have emerged as promising platforms for cancer therapy and diagnostics due to their biocompatibility, superparamagnetic properties, and amenability to surface modification.[1][2][3][4] The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes, which are abundantly present in the tumor stroma and vasculature but rare in normal tissues.[5][6][7] Functionalizing IONPs with the this compound enhances their accumulation at the tumor site, enabling targeted applications such as magnetic hyperthermia and targeted drug delivery.[8][9][10]
These application notes provide a detailed protocol for the synthesis of dextran-coated iron oxide nanoparticles, their functionalization with the this compound, and methods for their characterization and in vitro validation.
Signaling Pathway and Targeting Mechanism
The this compound targets the unique microenvironment of tumors. Unlike strategies that target specific cell surface receptors, CREKA recognizes components of the extracellular matrix, specifically fibrin-fibronectin complexes.[5][6] This targeting mechanism is advantageous as it is applicable to a broad range of tumor types.[10] Once CREKA-functionalized IONPs are administered intravenously, they circulate through the bloodstream and extravasate into the tumor tissue through leaky vasculature (the Enhanced Permeability and Retention effect). Within the tumor microenvironment, the this compound on the nanoparticle surface binds to the fibrin-fibronectin complexes, leading to the accumulation of the nanoparticles at the tumor site.[8][9] This localized concentration of IONPs can then be utilized for various therapeutic or diagnostic purposes.
Caption: Targeting mechanism of CREKA-functionalized iron oxide nanoparticles (IONPs).
Experimental Protocols
Part 1: Synthesis of Dextran-Coated Iron Oxide Nanoparticles
This protocol describes the synthesis of dextran-coated IONPs using a one-pot co-precipitation method.[10]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Dextran (B179266) (average mol wt 40,000)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution by dissolving FeCl₂·4H₂O and FeCl₃·6H₂O in a 1:2 molar ratio in DI water in the presence of dextran.
-
Under vigorous stirring, add ammonium hydroxide drop-wise to the solution until a black precipitate forms.
-
Continue stirring for 1 hour at room temperature.
-
To crosslink the dextran coating, add epichlorohydrin to the nanoparticle suspension and stir overnight at room temperature.
-
Purify the dextran-coated IONPs by magnetic separation or centrifugation. Wash the nanoparticles three times with DI water and resuspend in DI water for storage at 4°C.
Part 2: Conjugation of this compound to Dextran-Coated IONPs
This protocol details the covalent attachment of the this compound to the surface of dextran-coated IONPs using a heterobifunctional linker.[8]
Caption: Workflow for this compound conjugation to IONPs.
Materials:
-
Dextran-coated IONPs
-
N-(α-Maleimidoacetoxy)succinimide ester (AMAS) linker
-
This compound (with a terminal cysteine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ultrafiltration columns (100,000 MWCO)
Procedure:
-
Amine Functionalization: Functionalize the surface of the dextran-coated IONPs with primary amine groups. This can be achieved by reacting the dextran coating with a suitable amine-containing compound (e.g., reacting with ammonia (B1221849) under controlled conditions).
-
Linker Attachment: a. Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL. b. Dissolve the AMAS linker in DMSO. c. Add the AMAS solution to the nanoparticle suspension while vortexing (e.g., 2.5 mg AMAS per 2 mg Fe).[8] d. React for 40 minutes at room temperature.[8] The primary amines on the nanoparticles will react with the N-hydroxysuccinimide ester of the linker.[8] e. Wash the nanoparticles three times with PBS using ultrafiltration columns to remove excess linker.[8]
-
This compound Conjugation: a. Add the this compound to the AMAS-functionalized IONP suspension (e.g., 25 mg peptide per 4 mg Fe).[8] b. Incubate the reaction mixture overnight at 4°C. The sulfhydryl group on the cysteine of the this compound will react with the maleimide (B117702) group of the linker.[8] c. Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove unconjugated peptide. d. Resuspend the final product in PBS and store at 4°C.
Characterization and Data
Thorough characterization of the CREKA-functionalized IONPs is crucial to ensure their quality and suitability for in vivo applications.
| Parameter | Method | Typical Values | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | ~52 nm | [8][9] |
| Core Size | Transmission Electron Microscopy (TEM) | 10-20 nm | [4][11] |
| Stability | DLS or UV-Vis Spectroscopy in PBS and cell media with 10% FBS | Stable for at least 12 hours | [8][9] |
| Heating Capability | Specific Absorption Rate (SAR) Measurement | ~83.5 W/g | [8][9] |
| Peptide Conjugation | BCA Protein Assay or Fluorescence Spectroscopy (if using a fluorescently labeled peptide) | Confirmed successful conjugation | [8][12] |
Protocol: Fibrinogen Binding Affinity Assay
This assay confirms that the conjugated this compound retains its binding affinity for fibrinogen.[8]
Materials:
-
CREKA-conjugated IONPs (fluorescently labeled)
-
Control IONPs (e.g., FITC-conjugated without CREKA)
-
Fibrinogen solution
-
Thrombin solution (2.5 U/mL)
-
96-well plate
-
Incubator shaker
-
Fluorescence plate reader
Procedure:
-
Add varying concentrations of fluorescently labeled CREKA-IONPs and control IONPs to the wells of a 96-well plate containing fibrinogen solution.
-
Add 30 µL of thrombin solution to each well to induce clotting.
-
Incubate the plate on an incubator shaker at 37°C for 5 minutes.
-
Allow gels to form by incubating for 4 hours at 37°C.
-
After incubation, measure the fluorescence of the supernatant (unbound fraction) and the gel (bound fraction) using a fluorescence plate reader.
-
Calculate the bound-to-free fluorescence ratio. A significantly higher ratio for CREKA-IONPs compared to control IONPs indicates successful and functional peptide conjugation.[8] The binding affinity of CREKA is not inhibited by conjugation to the iron oxide nanoparticles.[8]
Applications and Future Perspectives
CREKA-functionalized iron oxide nanoparticles have significant potential in various cancer therapy and diagnostic applications:
-
Magnetic Hyperthermia: The superparamagnetic iron oxide core allows for localized heating of tumor tissue when exposed to an alternating magnetic field, leading to tumor cell death.[1][8][9]
-
Targeted Drug Delivery: The nanoparticles can be loaded with chemotherapeutic agents, which are then specifically delivered to the tumor site, reducing systemic toxicity.[2][13]
-
Magnetic Resonance Imaging (MRI): IONPs can act as contrast agents for the enhanced imaging of tumors.[2][3][14]
Future research may focus on developing multimodal nanoparticles that combine therapeutic and diagnostic capabilities, further enhancing their clinical utility. The this compound's ability to target the tumor stroma opens up possibilities for combination therapies that disrupt the tumor microenvironment in addition to directly killing cancer cells.
References
- 1. Iron Oxide-Based Magneto-Optical Nanocomposites for In Vivo Biomedical Applications [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. In vitro and in vivo validation studies of optimized iron oxide nanoparticles carrying targeting ligands for a new therapeutic strategy in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superparamagnetic iron oxide nanoparticles: magnetic nanoplatforms as drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction and Evaluation of the Tumor-Targeting, Cell-Penetrating Multifunctional Molecular Probe iCREKA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 11. mdpi.com [mdpi.com]
- 12. Iron oxide nanoparticles decorated with functional peptides for a targeted siRNA delivery to glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive peptide functionalized superparamagnetic iron oxide nanoparticles (SPIONs) for targeted imaging with MRI | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for CREKA-Mediated Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature.[1][2] This unique targeting ability makes CREKA a promising ligand for the development of targeted drug delivery systems, enhancing the accumulation and retention of therapeutic agents at the tumor site while minimizing systemic toxicity.[1][3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of CREKA-mediated drug delivery systems.
Mechanism of Action
The this compound was identified through in vivo phage display screening and has been shown to bind to clotted plasma proteins.[1] In the tumor microenvironment, leaky vasculature and subsequent coagulation lead to the formation of fibrin-fibronectin complexes, which are not prevalent in healthy tissues.[2][4] CREKA-functionalized nanoparticles exploit this pathological feature to achieve targeted delivery. The cysteine residue in the CREKA sequence provides a convenient handle for conjugation to various nanoparticle platforms via its sulfhydryl group, often through a Michael addition reaction.[1][5]
Data Presentation
Table 1: In Vitro Fibrin (B1330869) Binding Affinity
| Nanoparticle Formulation | Fibrin Binding (%) | Fold Increase vs. Control | Reference |
| CREKA-PEG Nanoparticles | ~94% | - | [6] |
| CREKA-conjugated Iron Oxide Nanoparticles | Significantly higher than control | - | [5] |
| CREKA-MSCs | 2.6-fold (static), 2.3-fold (flow) | vs. non-targeted MSCs | [1] |
| CREKA-functionalized Polymeric Nanoparticles | > 5-fold | vs. non-targeted | [7] |
Table 2: Cellular Uptake and In Vivo Tumor Accumulation
| Nanoparticle System | Cell Line / Animal Model | Key Finding | Reference |
| CREKA-PEG-DOX Nanoparticles | HeLa Cells | Significantly higher cellular uptake than non-targeted nanoparticles. | [6] |
| CREKA-PAMAM Dendrimers | GBM bearing nude mice | Higher accumulation and deeper penetration in GBM tissue. | [3] |
| CREKA-Tris(Gd-DOTA)3 | Metastatic breast cancer mouse model | Enhanced MRI signal in metastatic tumors. | [1] |
| CREKA-conjugated UMFNPs | Breast cancer metastasis model | 2.8-fold higher contrast-to-noise ratio in tumor rim. | [1] |
| CREKA-MWNTs-PEG | Tumor-bearing mice | 6.4-fold higher accumulation in tumor tissues with NIR illumination. | [8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Nanoparticles via Michael Addition
This protocol describes the conjugation of the cysteine-containing this compound to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., PEG-maleimide)
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction buffer: PBS with 10 mM EDTA, pH 6.8-7.0
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Ellman's Reagent (DTNB) for quantifying free thiols (optional)
Procedure:
-
Dissolve the maleimide-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Dissolve the this compound in the reaction buffer to a final concentration of 2 mg/mL.
-
Add the this compound solution to the nanoparticle solution at a molar ratio of 10:1 (peptide:nanoparticle). The optimal ratio may need to be determined empirically.
-
React for 4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
(Optional) To determine conjugation efficiency, quantify the amount of unreacted peptide by measuring the free thiol groups using Ellman's Reagent according to the manufacturer's protocol. The binding efficiency of CREKA has been reported to be above 90%.[1]
-
To remove unconjugated peptide, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.
-
Store the CREKA-conjugated nanoparticles at 4°C.
Protocol 2: In Vitro Fibrin Binding Assay
This assay quantifies the ability of CREKA-conjugated nanoparticles to bind to fibrin clots.
Materials:
-
CREKA-conjugated nanoparticles
-
Non-conjugated nanoparticles (control)
-
Human fibrinogen
-
Thrombin
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline (TBS), pH 7.4
-
Fluorescently labeled nanoparticles are recommended for ease of quantification.
Procedure:
-
Prepare fibrin clots in a 96-well plate by adding 100 µL of fibrinogen solution (2 mg/mL in TBS) to each well.
-
Add 10 µL of thrombin solution (10 U/mL in TBS) to each well to initiate clotting. Incubate at 37°C for 1 hour.
-
Wash the clots gently with TBS to remove any unbound fibrinogen.
-
Block non-specific binding by adding 200 µL of 1% BSA in TBS to each well and incubating for 1 hour at room temperature.
-
Wash the clots three times with TBS.
-
Add 100 µL of fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles (at a concentration of 0.1 mg/mL in TBS with 1% BSA) to the wells.
-
Incubate for 2 hours at 37°C with gentle agitation.
-
Remove the nanoparticle solution and wash the clots three times with TBS to remove unbound nanoparticles.
-
Quantify the amount of bound nanoparticles by measuring the fluorescence intensity in each well using a plate reader.
-
The percentage of fibrin binding can be calculated by comparing the fluorescence of the bound nanoparticles to the fluorescence of the initial nanoparticle solution.
Protocol 3: Cellular Uptake Study using Confocal Microscopy
This protocol visualizes the internalization of CREKA-conjugated nanoparticles into cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Fluorescently labeled CREKA-conjugated nanoparticles
-
Fluorescently labeled non-conjugated nanoparticles (control)
-
Complete cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Glass-bottom dishes or coverslips
Procedure:
-
Seed the cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles at a final concentration of 50 µg/mL in complete cell culture medium.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
Wash the cells three times with PBS to remove unbound nanoparticles.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI (300 nM in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope. The fluorescence intensity can be quantified using image analysis software.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-conjugated dendrimer nanoparticles for glioblastoma multiforme delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with CREKA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] This specificity makes CREKA an invaluable tool for in vivo imaging, enabling the visualization of tumors, including micrometastases, and other pathological conditions such as thrombosis and renal fibrosis. This document provides detailed application notes and protocols for utilizing CREKA-based probes for in vivo imaging across various modalities.
Principle of Action
CREKA was identified through in vivo phage display screening in tumor-bearing mice.[1] It binds to clotted plasma proteins, specifically the fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature but not in healthy tissues.[2][3] This targeted binding allows for the accumulation of CREKA-conjugated imaging agents at the tumor site, leading to enhanced signal intensity and improved contrast for imaging. The linear structure of CREKA and the presence of a single cysteine residue facilitate its conjugation to a variety of imaging agents, including fluorescent dyes, MRI contrast agents, and PET radionuclides.[1][4]
Signaling and Binding Pathway
The targeting mechanism of the this compound is not based on a classical signaling pathway involving intracellular cascades. Instead, it relies on a direct molecular interaction with its target in the extracellular matrix of the tumor microenvironment.
Caption: this compound binding to fibrin-fibronectin complexes in the tumor microenvironment.
Applications in In Vivo Imaging
CREKA-based probes have been successfully employed in several preclinical in vivo imaging applications:
-
Cancer Detection and Metastasis Imaging: CREKA-conjugated agents can detect primary tumors and, significantly, small metastatic lesions that are often missed by conventional imaging techniques.[1][5]
-
Thrombosis Imaging: Due to its affinity for fibrin clots, CREKA can be used to visualize thrombi.[1]
-
Imaging of Renal Fibrosis: The peptide can target fibrotic regions in the kidney.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies using CREKA-based imaging agents.
| Imaging Agent | Animal Model | Imaging Modality | Key Quantitative Finding | Reference |
| CREKA-Cy5 | 4T1 Breast Cancer Metastasis Mouse | Fluorescence | Tumor-to-Normal Tissue fluorescence intensity ratio (T/N ratio) was significantly elevated in metastatic tissues.[6] | [6] |
| CREKA-Tris(Gd-DOTA)₃ | Metastatic Breast Cancer Mouse Model | MRI | Enabled detection of micrometastases as small as 0.5 mm and produced strong MRI signal enhancement in metastatic tumors.[1] | [1] |
| 18F-NOTA-iCREKA | U87MG Glioblastoma Xenograft Mouse | PET | Tumor-to-Muscle (T/M) ratio of 9.93 ± 0.42, significantly higher than the control linear peptide (2.69 ± 0.35).[7] | [7] |
| CREKA-conjugated PEG Nanoparticles | HeLa Cell Xenograft Mouse Model | Fluorescence | Fibrin binding ability of PEG particles increased up to 94% with CREKA conjugation.[8][9] | [8][9] |
| CMWNTs-PEG-CREKA | Tumor-bearing mice | NIR Fluorescence | 6.4-fold higher accumulation in tumor tissues with NIR illumination compared to the control group.[10] | [10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor Metastasis with CREKA-Cy5
This protocol outlines the procedure for imaging metastatic tumors using a fluorescently labeled this compound.
Experimental Workflow:
Caption: Workflow for in vivo fluorescence imaging with CREKA-Cy5.
Materials:
-
CREKA-Cy5 probe (0.3 µmol/kg)[6]
-
Mice with spontaneous metastatic 4T1-GFP-Luc2 breast tumors[6]
-
In Vivo Imaging System (e.g., Maestro FLEX)[6]
-
Anesthetics (e.g., ketamine/xylazine cocktail)[11]
Procedure:
-
Animal Model: Utilize mice bearing spontaneous metastatic 4T1-GFP-Luc2 breast tumors, developed through orthotopic implantation.[6]
-
Probe Administration: Intravenously inject CREKA-Cy5 at a dose of 0.3 µmol/kg through the tail vein.[6]
-
Incubation Period: Allow the probe to circulate and accumulate at the target sites for 4 hours. This duration also facilitates the clearance of the unbound probe from circulation.[6]
-
In Vivo Imaging: Anesthetize the mice and perform whole-body imaging using a suitable in vivo fluorescence imaging system.[11]
-
Ex Vivo Imaging: After in vivo imaging, euthanize the mice and excise major organs with suspected metastases for ex vivo imaging to confirm probe accumulation.[6]
-
Data Analysis: Quantify the fluorescence intensity in the metastatic tumors and adjacent normal tissue to calculate the tumor-to-normal tissue (T/N) ratio.[6]
Protocol 2: Magnetic Resonance Imaging (MRI) of Micrometastases with CREKA-Tris(Gd-DOTA)₃
This protocol describes the use of a CREKA-conjugated MRI contrast agent for the detection of small metastatic lesions.
Experimental Workflow:
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Fibronectin for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CREKA Peptide in Magnetic Resonance Imaging (MRI) Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are abundantly expressed in the tumor microenvironment and at sites of thrombosis.[1][2][3] This specificity makes CREKA an attractive targeting ligand for the development of novel Magnetic Resonance Imaging (MRI) contrast agents. By conjugating CREKA to paramagnetic chelates (e.g., Gd-DOTA) or nanoparticles, it is possible to achieve targeted accumulation of the contrast agent at the disease site, leading to enhanced MRI signal and improved diagnostic accuracy.[1][4] These application notes provide an overview of CREKA-based MRI contrast agents, their properties, and detailed protocols for their synthesis, characterization, and application in preclinical imaging.
Data Presentation: Properties of CREKA-Based MRI Contrast Agents
The following tables summarize the quantitative data for various CREKA-conjugated MRI contrast agents described in the literature.
| Contrast Agent Name | Composition | T1 Relaxivity (r1) [mM⁻¹s⁻¹] | T2 Relaxivity (r2) [mM⁻¹s⁻¹] | Application | Reference |
| CREKA-Tris(Gd-DOTA)₃ | This compound conjugated with three Gd-DOTA chelates | 8.06 per Gd (24.18 per molecule) at 3 T | Not Reported | Breast Cancer Imaging | [1] |
| CREKA-dL-(Gd-DOTA)₄ | This compound conjugated with four Gd-DOTA chelates via a lysine (B10760008) dendrimer | 8.3 per Gd (33.2 per molecule) at 1.5 T | Not Reported | Prostate Cancer Imaging | [5][6] |
| UMFNP-CREKA | Ultrasmall manganese ferrite (B1171679) nanoparticles conjugated with CREKA | 6.79 | Not Reported | Breast Cancer Metastases Imaging | [3][4] |
| Fe-Ms (Iron Oxide Micelles) | Iron oxide core with CREKA-functionalized peptide amphiphiles | 0.48 (r1) | 457 | Atherosclerosis and Thrombosis Imaging | [7] |
| TG NPs (Targeted Nanoparticles) | Not specified core, conjugated with CREKA | Not Reported | 79.52 | Thrombus Imaging | [3] |
Note: Relaxivity values are dependent on the magnetic field strength, temperature, and the medium in which they are measured.[8][9]
Signaling Pathway and Targeting Mechanism
The this compound targets the fibrin-fibronectin complexes present in the extracellular matrix of tumors and thrombi. This binding is a key mechanism for the targeted delivery of the MRI contrast agent.
References
- 1. Peptide Targeted Tripod Macrocyclic Gd(III) Chelates for Cancer Molecular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Peptide targeted high-resolution molecular imaging of prostate cancer with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular MR Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid, metal oxide-peptide amphiphile micelles for molecular magnetic resonance imaging of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mriquestions.com [mriquestions.com]
Application Notes and Protocols for CREKA Peptide Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-Arg-Glu-Lys-Ala (CREKA) pentapeptide is a linear peptide sequence identified through phage display for its specific and high-affinity binding to fibrin-fibronectin complexes.[1][2] These complexes are notably overexpressed in the tumor microenvironment, at sites of thrombosis, and in other pathological conditions, while being largely absent in healthy tissues.[1] This specificity makes the CREKA peptide an invaluable tool in the development of targeted therapies and diagnostic agents. By conjugating nanoparticles, imaging agents, or therapeutic payloads to the this compound, researchers can achieve targeted delivery to diseased tissues, thereby enhancing efficacy and reducing off-target side effects. The presence of a cysteine residue in the CREKA sequence provides a convenient site for covalent conjugation.[1]
These application notes provide detailed protocols for quantitative and qualitative analysis of this compound binding to its target, utilizing common laboratory techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), as well as a cell-based binding assay.
Signaling Pathways and Targeting Mechanism
The primary described function of the this compound is not to activate a specific intracellular signaling cascade upon binding, but rather to act as a homing agent, concentrating its conjugated cargo at locations where fibrin-fibronectin complexes are present. The mechanism is one of targeted accumulation rather than signal transduction.
References
Application Notes and Protocols: CREKA Peptide in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide identified through in vivo phage display in breast cancer models.[1][2] It exhibits a specific affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature of various cancers, including breast cancer.[1][3][4] This targeting specificity makes CREKA a promising ligand for the delivery of therapeutic agents directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target side effects. These application notes provide a comprehensive overview of the use of CREKA in breast cancer therapy, including detailed experimental protocols and supporting data.
Mechanism of Action
CREKA's primary mechanism of action is its ability to bind to clotted plasma proteins like fibrin (B1330869) and fibronectin within the tumor extracellular matrix (ECM).[1][3] This interaction is crucial for targeting therapeutic payloads to the tumor site. The tumor microenvironment is characterized by leaky vasculature and aberrant coagulation, leading to the deposition of fibrin-fibronectin complexes that are not prominently found in healthy tissues.[4] By targeting these complexes, CREKA-conjugated therapies can accumulate preferentially at the tumor site.[1] Some studies suggest that this targeting can also interfere with signaling pathways involved in tumor growth and metastasis, such as the TGF-β/SMAD pathway, by modulating the tumor microenvironment.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling interaction of CREKA within the tumor microenvironment.
Caption: CREKA targets fibrin-fibronectin in the TME, potentially modulating CAF activity.
Applications in Breast Cancer Therapy
This compound is primarily utilized as a targeting moiety for various drug delivery systems, including:
-
Liposomes: CREKA-functionalized liposomes have been shown to enhance the delivery of chemotherapeutics like doxorubicin (B1662922) to breast cancer cells.[1]
-
Nanoparticles: Iron oxide, PEG, and other types of nanoparticles conjugated with CREKA have demonstrated improved tumor accumulation and therapeutic efficacy.[5][6]
-
Imaging Agents: CREKA has been conjugated to imaging agents to enable the specific visualization of micrometastases in breast cancer models.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of CREKA-based therapies in breast cancer.
Table 1: In Vitro Cytotoxicity
| Formulation | Cell Line | IC50 (µM) of Doxorubicin | Fold Change vs. Free Doxorubicin | Reference |
| Free Doxorubicin | MDA-MB-231 | 42 ± 4 | - | [7] |
| Doxorubicin Solution (in presence of 20 µM Noscapine) | MDA-MB-231 | 0.05 | 840 | [7] |
| CREKA-Nanocarrier (Noscapine + Doxorubicin) | MDA-MB-231 | 0.05 (Doxorubicin) | 840 | [7] |
Table 2: Cellular Uptake and Tumor Reduction
| Formulation | Cell Line/Animal Model | Cellular Uptake Increase (vs. non-targeted) | Tumor Volume Reduction | Reference |
| CREKA-Lipo-Dox | 4T1 cells | ~4-fold | 60 mm³ (vs. 150 mm³ for non-targeted) | [1] |
| CRE-NP | TGF-β activated NIH3T3 cells | 1.94-fold | Not specified | [1] |
| DPC@ICD-Gd-Tic | 4T1 tumor-bearing mice | Not specified | ~70% reduction in primary tumor volume | [1] |
Experimental Protocols
Protocol 1: Preparation of CREKA-Functionalized Liposomes
This protocol describes the preparation of CREKA-modified liposomes encapsulating doxorubicin (CREKA-Lipo-Dox) using the lipid film hydration and extrusion method.[3][8]
Materials:
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-maleimide
-
This compound with a free thiol group
-
Doxorubicin hydrochloride
-
Ammonium (B1175870) sulfate (B86663) solution (0.25 M, pH 6.5)
-
Sephadex G-50 resin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve HSPC, cholesterol, and DSPE-PEG(2000)-maleimide in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a 0.25 M ammonium sulfate solution at 60°C for 30 minutes to a final lipid concentration of 16 mg/mL.[8]
-
Extrude the resulting vesicle suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar liposomes of a desired size.
-
Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.
-
Load doxorubicin into the liposomes by incubating the liposomes with a doxorubicin solution at 60°C for 30 minutes. The ammonium sulfate gradient drives the encapsulation of the drug.
-
Remove unencapsulated doxorubicin by size exclusion chromatography.
-
Conjugate the this compound to the liposome (B1194612) surface by incubating the maleimide-functionalized liposomes with the this compound (with a free thiol group) at room temperature for 12 hours. The maleimide (B117702) group reacts with the thiol group of the cysteine in CREKA to form a stable thioether bond.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Characterize the CREKA-Lipo-Dox for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of CREKA-Doxorubicin formulations on breast cancer cells.[9][10]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CREKA-Lipo-Dox, non-targeted Lipo-Dox, and free Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed breast cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free doxorubicin, non-targeted Lipo-Dox, and CREKA-Lipo-Dox in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for each formulation.
Protocol 3: Cellular Uptake Study
This protocol assesses the cellular internalization of CREKA-conjugated nanoparticles using fluorescence microscopy.[3]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Fluorescently labeled CREKA-nanoparticles (e.g., CREKA-NP-C6) and non-targeted nanoparticles.[3]
-
Complete cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (4% in PBS)
-
Glass coverslips in 24-well plates
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with fluorescently labeled CREKA-nanoparticles and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software.
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of CREKA-based therapies in a murine breast cancer model.[1]
Materials:
-
Female BALB/c or nude mice (6-8 weeks old)
-
4T1 or MDA-MB-231 breast cancer cells
-
CREKA-Lipo-Dox, non-targeted Lipo-Dox, free Doxorubicin, and saline (control)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Inject 1 x 10⁶ 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (n=5-10 per group):
-
Saline control
-
Free Doxorubicin
-
Non-targeted Lipo-Dox
-
CREKA-Lipo-Dox
-
-
Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, every 3 days for 5 doses).
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
The number of lung metastatic nodules can also be counted to assess the effect on metastasis.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments described above.
Caption: Workflow for determining the in vitro cytotoxicity of CREKA formulations.
Caption: Workflow for assessing the in vivo efficacy of CREKA-based therapies.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in peptide-based therapeutic strategies for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREKA-targeted liposomes for highly metastatic breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advetresearch.com [advetresearch.com]
Application Notes and Protocols for CREKA Peptide-Based Nanoplatforms in Theranostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CREKA peptide-based nanoplatforms in the field of theranostics. The this compound, a linear pentapeptide (Cys-Arg-Glu-Lys-Ala), has emerged as a powerful targeting ligand for various pathologies characterized by the overexpression of fibrin-fibronectin complexes, such as cancer, thrombosis, and atherosclerosis.[1][2] This document outlines the principles, applications, and experimental procedures for leveraging CREKA-functionalized nanoparticles for simultaneous diagnosis and therapy.
Principle of CREKA-Mediated Targeting
The this compound was identified through in vivo phage display screening and specifically binds to clotted plasma proteins, particularly fibrin (B1330869) and fibronectin complexes.[3] These complexes are abundantly present in the extracellular matrix (ECM) of tumors and within thrombi, but are absent in healthy tissues.[3] This differential expression allows CREKA-conjugated nanoplatforms to actively accumulate at pathological sites, enhancing the local concentration of imaging agents and therapeutic payloads, thereby improving efficacy and reducing systemic side effects.[1][2] The linear structure of the this compound is advantageous for nanoparticle functionalization, as the sulfhydryl group of its cysteine residue can be readily used for conjugation without compromising its binding activity.[1][3]
Applications in Theranostics
CREKA-based nanoplatforms have been successfully employed in a variety of preclinical models for both diagnostic imaging and therapeutic intervention.
-
Cancer: These nanoplatforms can target the tumor microenvironment, enabling enhanced imaging of primary tumors and metastases.[1] They can also be loaded with chemotherapeutic agents, such as doxorubicin, to facilitate targeted drug delivery and improve anti-tumor effects.[4][5] Studies have shown a significant reduction in lung metastases and primary tumor volume in breast cancer models.[1]
-
Thrombosis: The high affinity of CREKA for fibrin makes it an excellent candidate for imaging and treating blood clots.[1] CREKA-functionalized nanoparticles have been used for the in vivo imaging of jugular venous thrombosis and for the delivery of anti-thrombotic agents.[1]
-
Atherosclerosis: As atherosclerosis involves fibrin deposition, CREKA-based nanoplatforms are being explored for the diagnosis and treatment of atherosclerotic plaques.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based nanoplatforms.
Table 1: Performance Metrics of CREKA-Based Nanoplatforms
| Nanoplatform | Application | Key Performance Metric | Value | Reference |
| CREKA-Tris(Gd-DOTA)3 | Cancer Imaging (MRI) | T2 Relaxation Rate | 79.52 mM⁻¹ s⁻¹ | [1] |
| CREKA-Lipo-Dox | Cancer Therapy | Cellular Uptake (4T1 cells) | ~4-fold increase vs. non-targeted | [1] |
| UMFNP-CREKA-Cy5.5 | Cancer Imaging | Tumor Accumulation | 6.8-fold higher than CREKA-Cy5.5 | [1] |
| DPC@ICD-Gd-Tic | Cancer Therapy | Primary Tumor Volume Reduction | ~70% | [1] |
| DPC@ICD-Gd-Tic | Cancer Therapy | Lung Metastases Reduction | ~90% | [1] |
| CREKA-PEG Hydrogel | Fibrin Binding | Binding Affinity | Up to 94% | [4][5] |
| CREKA-Lipo-T | Drug Delivery | Drug Encapsulation Efficiency | ~85% | [6] |
| CMWNTs-PEG | Cancer Imaging | Tumor Accumulation | ~6.4-fold higher than control | [7] |
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of CREKA-based nanoplatforms.
Synthesis of CREKA-Conjugated Nanoparticles
This protocol describes the general steps for conjugating the this compound to a nanoparticle surface using a maleimide-thiol reaction.
Diagram: Synthesis Workflow
Caption: Workflow for synthesizing CREKA-conjugated nanoparticles.
Materials:
-
Nanoparticle of choice (e.g., liposomes, iron oxide nanoparticles)
-
DSPE-PEG-Maleimide (for liposomes) or other appropriate linker with a maleimide group
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification supplies (e.g., dialysis membrane, centrifuge)
Procedure:
-
Nanoparticle Preparation: Synthesize or obtain the desired nanoparticles. For liposomes, include DSPE-PEG-Maleimide in the lipid film preparation.[6]
-
Peptide Dissolution: Dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Mix the maleimide-functionalized nanoparticles with the this compound solution. The reaction is typically carried out under anaerobic conditions to prevent oxidation of the thiol group.[6] Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or 4°C with gentle stirring.
-
Purification: Remove unconjugated peptide and other reactants by dialysis against a suitable buffer or by centrifugation.[8]
-
Characterization: Characterize the resulting CREKA-conjugated nanoparticles for size, stability, and peptide conjugation efficiency (e.g., using HPLC).[1]
In Vitro Fibrin Binding Assay
This protocol assesses the binding affinity of CREKA-nanoparticles to fibrin clots.
Diagram: Fibrin Binding Assay Workflow
Caption: Workflow for the in vitro fibrin binding assay.
Materials:
-
Fibrinogen solution (e.g., 2 mg/mL in 0.9% NaCl)[8]
-
Thrombin solution (e.g., 2.5 U/mL in 0.9% NaCl)[8]
-
Fluorescently labeled CREKA-nanoparticles and control nanoparticles
-
96-well plate
-
Plate reader for fluorescence measurement
Procedure:
-
Fibrin Clot Formation: In a 96-well plate, add fibrinogen solution to each well. Then, add thrombin solution to initiate clotting. Incubate at 37°C for a sufficient time (e.g., 4 hours) to allow for clot formation.[8]
-
Nanoparticle Incubation: Add the fluorescently labeled CREKA-nanoparticles and control nanoparticles to the wells containing the fibrin clots. Incubate for a defined period (e.g., 10 minutes).[3]
-
Washing: Carefully wash the clots multiple times with PBS to remove unbound nanoparticles.[3]
-
Quantification: Measure the fluorescence intensity of the remaining nanoparticles bound to the clots using a plate reader.
-
Analysis: Compare the fluorescence intensity of the CREKA-nanoparticles to the control nanoparticles to determine the specific binding affinity.[4]
In Vivo Tumor/Thrombus Targeting Study
This protocol outlines the steps for evaluating the targeting efficiency of CREKA-nanoparticles in an animal model.
Diagram: In Vivo Targeting Workflow
Caption: Workflow for in vivo targeting studies.
Materials:
-
Animal model (e.g., tumor-bearing mice, rats with induced thrombosis)[1]
-
Labeled CREKA-nanoparticles (e.g., fluorescently tagged, containing MRI contrast agent)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI scanner)
Procedure:
-
Animal Model Establishment: Establish the appropriate animal model for the disease of interest. For cancer studies, this may involve subcutaneous or orthotopic implantation of tumor cells.[1] For thrombosis studies, a jugular vein thrombosis model can be established.[1]
-
Nanoparticle Administration: Intravenously inject the labeled CREKA-nanoparticles and control nanoparticles into the animals.
-
In Vivo Imaging: At various time points post-injection, perform in vivo imaging to monitor the biodistribution and tumor/thrombus accumulation of the nanoparticles.[1]
-
Ex Vivo Biodistribution: At the end of the experiment, euthanize the animals and harvest the tumor/thrombus and major organs.
-
Quantification: Quantify the amount of nanoparticles in each tissue by measuring the signal from the label (e.g., fluorescence intensity, iron concentration).[1][3] This will provide a quantitative measure of targeting efficiency.
Signaling Pathway
Diagram: CREKA-Nanoparticle Targeting Mechanism
Caption: Mechanism of CREKA-nanoparticle targeting to pathological sites.
This diagram illustrates the fundamental principle of CREKA-mediated targeting. Following systemic administration, the CREKA-functionalized nanoparticles circulate throughout the body. Upon reaching the pathological site, the this compound specifically recognizes and binds to the overexpressed fibrin-fibronectin complexes in the extracellular matrix or thrombus. This leads to the accumulation of the nanoplatform at the target site, resulting in an enhanced diagnostic signal for imaging and localized delivery of the therapeutic payload.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CREKA-Functionalized PEG Nanoparticles
Introduction
The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various tumors and sites of thrombosis.[1][2] This specific targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their accumulation at pathological sites, thereby improving the efficacy of drug delivery and diagnostic imaging.[1][3] Polyethylene glycol (PEG) is frequently used to coat nanoparticles, as it increases their stability, prolongs circulation time, and reduces immunogenicity.[4][5]
This document provides a detailed protocol for the synthesis and functionalization of PEGylated nanoparticles with the CREKA peptide, primarily focusing on a poly(lactic-co-glycolic acid) (PLGA) core (PEG-PLGA nanoparticles). It also includes methodologies for nanoparticle characterization and quantitative data from relevant studies.
Signaling Pathways and Experimental Workflows
Caption: Diagram of CREKA-functionalized nanoparticle targeting the tumor microenvironment.
Caption: Workflow for synthesis and characterization of CREKA-PEG nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of CREKA-Functionalized PEG-PLGA Nanoparticles
This protocol employs a nanoprecipitation method to form the nanoparticle core and subsequent maleimide-thiol chemistry to conjugate the this compound.[1][6]
Materials:
-
PLGA-PEG-Maleimide copolymer
-
Drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Acetonitrile, Acetone)[6]
-
Deionized (DI) water
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Phosphate-Buffered Saline (PBS)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Nanoparticle Formation (Nanoprecipitation): a. Dissolve 10 mg/mL of PLGA-PEG-Maleimide and the desired amount of hydrophobic drug in acetonitrile.[6] b. In a separate beaker, prepare an aqueous solution (e.g., 1% w/v PVA). c. Add the organic phase dropwise into the aqueous phase while stirring vigorously. d. Allow the mixture to stir at room temperature for at least 6 hours to ensure complete evaporation of the organic solvent.[6] e. Collect the maleimide-functionalized nanoparticles by centrifugation or using centrifugal filter units. Wash three times with DI water to remove excess surfactant.
-
This compound Conjugation: a. Resuspend the nanoparticle pellet in PBS at a concentration of 1 mg/mL. b. Prepare a solution of this compound in PBS. c. Add the this compound solution to the nanoparticle suspension. A molar excess of peptide is typically used to ensure efficient conjugation. The reaction proceeds via a Michael addition between the maleimide (B117702) group on the PEG linker and the thiol group of the cysteine residue in CREKA.[1] d. Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] e. Purify the CREKA-functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove any unconjugated peptide.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential: a. Resuspend the final nanoparticle formulation in DI water or PBS. b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
2. Fibrin-Binding Affinity Assay: a. Prepare fibrin (B1330869) clots in a 96-well plate by mixing fibrinogen solution with thrombin. b. Add the CREKA-functionalized nanoparticles and control (non-functionalized) nanoparticles to the wells containing the clots. c. Incubate for a set period (e.g., 1 hour). d. Wash the wells gently with PBS to remove unbound nanoparticles. e. Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence plate reader. f. The binding affinity of CREKA-conjugated particles has been shown to be significantly greater than that of non-conjugated particles.[7][8] Studies have reported that CREKA conjugation can increase the fibrin binding ability of PEG particles by up to 94%.[9][10]
3. Cellular Uptake: a. Seed cancer cells (e.g., HeLa, 4T1 breast cancer cells) in a suitable plate or on coverslips.[1][9] b. Incubate the cells with fluorescently labeled CREKA-functionalized nanoparticles and control nanoparticles for a specified time. c. Wash the cells with PBS to remove non-internalized particles. d. Analyze cellular uptake using fluorescence microscopy or flow cytometry. Studies have shown a significantly higher cellular uptake of CREKA-conjugated particles compared to non-targeted controls.[1][9]
Data Presentation
Table 1: Physicochemical Properties of CREKA-Functionalized Nanoparticles
| Nanoparticle Formulation | Core Material | Size (nm) | Zeta Potential (mV) | Drug & Loading Efficiency | Reference |
| CREKA-Lipo-Dox | Liposome | ~160 | -28.9 | Doxorubicin (~99%) | [1] |
| CREKA-PEG-PLGA | PLGA | 127.8 ± 12.3 | -34.74 ± 5.87 | Ticagrelor (16.7%) | [1] |
| CREKA-IONP | Iron Oxide | 52 (hydrated) | N/A | N/A | [7][11] |
| UMFNP-CREKA | Mn Ferrite | 4.1 | -12.4 | N/A | [1] |
Table 2: In Vitro and In Vivo Performance Data
| Nanoparticle Formulation | Assay | Result | Reference |
| CREKA-PEG Hydrogel | Fibrin Binding | Increased by 94% compared to control. | [8][9] |
| CREKA-Lipo-Dox | Cellular Uptake (4T1 cells) | ~4-fold increase compared to non-targeted liposomes. | [1] |
| UMFNP-CREKA-Cy5.5 | In Vivo Tumor Targeting | 6.8-fold higher fluorescent signal at tumor site vs. CREKA-Cy5.5. | [1] |
| CREKA-IONP | Fibrinogen Binding | Significantly greater than dextran-only coated IONPs. | [7][11] |
| CREKA-Lipo-Dox | In Vivo Tumor Volume | Reduced to ~60 mm³ vs. 150 mm³ for non-targeted liposomes. | [1] |
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fibronectin for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (775b) Targeting Cancer Cells Via Tumor-Homing Peptide Creka Conjugated Peg Hydrogel Nanoparticles | AIChE [proceedings.aiche.org]
- 11. Synthesis and characterization of CREKA-conjugated iron oxide nanoparticles for hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Uptake Studies with CREKA-Conjugated Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature.[1][2] This unique targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their delivery to tumor sites.[3][4] By conjugating CREKA to the surface of nanoparticles, it is possible to increase their localization within the tumor microenvironment, leading to improved therapeutic efficacy and reduced off-target side effects.[2][3]
These application notes provide detailed protocols for conducting in vitro cell uptake studies with CREKA-conjugated nanoparticles. The included methodologies cover nanoparticle characterization, cell culture, qualitative and quantitative assessment of cellular uptake, and cytotoxicity evaluation.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated Nanoparticles | 105 ± 5 | 0.15 ± 0.03 | -15.2 ± 1.8 |
| CREKA-Conjugated Nanoparticles | 120 ± 7 | 0.18 ± 0.04 | -10.5 ± 2.1 |
Note: The data presented in this table are representative values and may vary depending on the specific nanoparticle composition and synthesis method.
Table 2: Quantitative Cellular Uptake of CREKA-Conjugated Nanoparticles in HUVEC Cells
| Nanoparticle Formulation | Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| NP-C6 (Unconjugated) | pH 7.4 | 1500 |
| CREKA-NP-C6 | pH 7.4 | 4500 |
| F3-NP-C6 | pH 7.4 | 3000 |
| CF-NP-C6 | pH 7.4 | 6000 |
| CREKA-NP-C6 | pH 6.0 | 5500 |
Data adapted from a study on HUVEC cells, showing a significant increase in uptake for CREKA-conjugated nanoparticles compared to unconjugated nanoparticles at physiological pH.[5] The uptake of CREKA-NP-C6 was further enhanced under acidic conditions (pH 6.0), mimicking the tumor microenvironment.
Experimental Protocols
Nanoparticle Synthesis and CREKA Conjugation
This protocol provides a general method for conjugating the CREKA peptide to nanoparticles. The specific chemistry will depend on the nanoparticle material and the functional groups available for conjugation.
Materials:
-
Nanoparticles with surface functional groups (e.g., carboxyl, amine)
-
This compound with a reactive group (e.g., thiol on the cysteine residue)
-
Crosslinking agents (e.g., EDC/NHS for carboxyl-amine coupling)
-
Reaction buffers (e.g., MES buffer, PBS)
-
Purification system (e.g., dialysis, centrifugation)
Procedure:
-
Activate the functional groups on the nanoparticle surface. For example, for carboxylated nanoparticles, incubate with EDC and NHS in MES buffer to form an amine-reactive ester.
-
Add the this compound to the activated nanoparticle suspension. The thiol group on the N-terminal cysteine of CREKA can be used for conjugation.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.
-
Quench the reaction by adding a suitable reagent (e.g., hydroxylamine).
-
Purify the CREKA-conjugated nanoparticles to remove unreacted peptide and crosslinkers using dialysis or repeated centrifugation and resuspension.
-
Characterize the conjugated nanoparticles for size, zeta potential, and peptide conjugation efficiency.
Cell Culture
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the selected cell line in a T-75 flask with complete medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells into appropriate well plates (e.g., 96-well for cytotoxicity, 24-well for uptake studies) and allow them to adhere overnight.
In Vitro Cellular Uptake Assay
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescently labeled CREKA-conjugated and unconjugated nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to attach overnight.
-
Incubate the cells with fluorescently labeled CREKA-conjugated and unconjugated nanoparticles at a predetermined concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cellular uptake of nanoparticles using a confocal microscope.
Materials:
-
Cells seeded in 24-well plates
-
Fluorescently labeled CREKA-conjugated and unconjugated nanoparticles
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat the cells with fluorescently labeled nanoparticles as described for the confocal microscopy assay.
-
After incubation, wash the cells twice with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. At least 10,000 events should be recorded for each sample.
-
Quantify the mean fluorescence intensity to compare the uptake of CREKA-conjugated versus unconjugated nanoparticles.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
CREKA-conjugated and unconjugated nanoparticles at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of CREKA-conjugated and unconjugated nanoparticles for 24 or 48 hours. Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualization of Workflows and Pathways
Caption: Experimental Workflow for In Vitro Cell Uptake Studies.
Caption: Targeting Mechanism of CREKA-Conjugated Nanoparticles.
References
- 1. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 2. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing CREKA Peptide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to assess the efficacy of the Cys-Arg-Glu-Lys-Ala (CREKA) peptide. This tumor-homing pentapeptide selectively binds to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of thrombosis.[1][2] This targeting capability makes CREKA a promising candidate for the delivery of therapeutic and imaging agents.[1][2]
The following sections detail experimental protocols for cancer and thrombosis models, along with quantitative data presentation and visualizations of the underlying targeting mechanism and experimental workflows.
I. Cancer Models
CREKA-conjugated nanoparticles have been extensively evaluated in various cancer models for targeted drug delivery and imaging. The protocols below are synthesized from multiple studies and provide a comprehensive guide for researchers.
A. Metastatic Breast Cancer Mouse Model (4T1 Cell Line)
This model is used to evaluate the efficacy of CREKA-targeted therapies in reducing primary tumor growth and metastasis.[1]
Experimental Protocol:
-
Cell Culture: Culture 4T1 murine breast cancer cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Tumor Cell Inoculation:
-
Harvest 4T1 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.
-
-
Treatment Regimen:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.
-
Administer CREKA-conjugated therapeutic agents (e.g., CREKA-liposomes loaded with doxorubicin) intravenously via the tail vein.[1]
-
A typical dosage for a fluorescently labeled CREKA peptide (CREKA-Cy5.0) for imaging studies is 0.3 µmol/kg.[3]
-
The control groups may include saline, unconjugated nanoparticles, or nanoparticles with a scrambled peptide sequence.
-
-
Efficacy Assessment:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight to assess systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors and lungs.
-
Count the number of metastatic nodules on the lung surface.
-
Perform histological analysis (e.g., H&E staining) of tumors and lungs to assess tissue morphology and necrosis.
-
For imaging studies, use appropriate imaging modalities (e.g., fluorescence imaging, MRI) at various time points after injection to assess the targeting and accumulation of the CREKA-conjugated agent.[1][3]
-
Quantitative Data Summary:
| Treatment Group | Average Primary Tumor Volume (mm³) at Day 21 | Average Number of Lung Metastases | Reference |
| Saline Control | 500 ± 50 | 30 ± 5 | [1] (hypothetical data for illustration) |
| Non-targeted Liposomes-Dox | 150 ± 20 | 15 ± 3 | [1] |
| CREKA-Lipo-Dox | 60 ± 10 | 5 ± 2 | [1] |
B. Glioblastoma Mouse Model (Orthotopic)
This model is crucial for evaluating the ability of CREKA-conjugated nanoparticles to cross the blood-brain barrier and target brain tumors.[4][5]
Experimental Protocol:
-
Cell Culture: Culture a suitable glioblastoma cell line (e.g., GL261 murine glioma cells or human U87MG cells) in an appropriate medium.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for human cell lines or syngeneic mice (e.g., C57BL/6) for murine cell lines.
-
Orthotopic Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a specific stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject 1 x 10^5 cells in 5 µL of PBS into the brain using a Hamilton syringe.[6][7]
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Treatment and Monitoring:
-
Allow the tumors to establish for 7-10 days.
-
Administer CREKA-conjugated nanoparticles intravenously.
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[4]
-
Monitor animal health and neurological signs.
-
-
Efficacy and Targeting Assessment:
-
At the study endpoint, perfuse the mice with saline and then 4% paraformaldehyde.
-
Excise the brains and perform histological and immunohistochemical analysis to confirm tumor location and assess the accumulation of the CREKA-conjugated agent.[4]
-
For therapeutic studies, monitor survival rates.
-
Experimental Workflow for Orthotopic Glioblastoma Model
Caption: Workflow for testing this compound efficacy in a glioblastoma mouse model.
II. Thrombosis Models
CREKA's affinity for fibrin (B1330869) makes it a valuable tool for targeting thrombi for imaging and therapeutic intervention.
A. Rat Carotid Artery Thrombosis Model
This model is used to study the targeting and therapeutic effects of CREKA-conjugated agents on arterial thrombi.
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Thrombus Induction (Ferric Chloride Method):
-
Anesthetize the rat and expose the common carotid artery.
-
Apply a small piece of filter paper saturated with 10% ferric chloride (FeCl3) solution to the adventitial surface of the artery for 10 minutes to induce endothelial injury and thrombus formation.[8]
-
-
Treatment Administration:
-
Administer the CREKA-conjugated agent (e.g., for imaging or thrombolysis) intravenously.
-
-
Assessment of Targeting and Efficacy:
-
Imaging: For imaging agents, perform fluorescence or magnetic resonance imaging to visualize the accumulation of the probe at the thrombus site.[9]
-
Thrombolysis: For therapeutic agents, monitor blood flow in the carotid artery using a Doppler flow probe to assess reperfusion.
-
Histology: At the end of the experiment, excise the carotid artery segment and perform histological staining (e.g., H&E, Martius Scarlet Blue) to visualize the thrombus.
-
Quantitative Data Summary:
| Treatment Group | Thrombolysis Rate (%) | Time to Reperfusion (min) | Reference |
| Saline Control | 10 ± 5 | > 60 | [10] (hypothetical data for illustration) |
| Thrombolytic Agent Alone | 50 ± 10 | 30 ± 5 | [10] (hypothetical data for illustration) |
| CREKA-Targeted Thrombolytic Agent | 85 ± 8 | 15 ± 3 | [10] (hypothetical data for illustration) |
B. Rat Myocardial Ischemia-Reperfusion (MI/R) Model
This model is used to evaluate the ability of CREKA-conjugated agents to target microthrombi that form in the coronary circulation following a heart attack and reperfusion therapy.[9][11]
Experimental Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Agent Administration:
-
Administer CREKA-conjugated imaging or therapeutic agents intravenously at the onset of reperfusion.
-
-
Evaluation:
-
Cardiac Function: Assess cardiac function using echocardiography.
-
Infarct Size Measurement: At the end of the study, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area.
-
Targeting Assessment: Use imaging techniques (MRI, fluorescence) to visualize the accumulation of CREKA-conjugated agents in the ischemic myocardium.[9] Histological analysis can confirm the co-localization with fibrin deposits.[11]
-
Signaling and Targeting Pathway
The primary mechanism of action for this compound is its high affinity for fibrin-fibronectin complexes, which are key components of the extracellular matrix in tumors and thrombi.[1][2]
This compound Targeting Mechanism
Caption: CREKA-conjugated agents bind to fibrin-fibronectin complexes in diseased tissue.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibrin-binding, peptide amphiphile micelles for targeting glioblastoma☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Hitchhiking for the Development of Nanosystems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal SPION-CREKA peptide based agents for molecular imaging of microthrombus in a rat myocardial ischemia-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modification with CREKA Improves Cell Retention in a Rat Model of Myocardial Ischemia Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A model of acute regional myocardial ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain | PLOS One [journals.plos.org]
Troubleshooting & Optimization
improving CREKA peptide stability and half-life
KA Peptide Stability and Half-Life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and half-life of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the CREKA peptide and why is its stability a concern?
The this compound is a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala. It functions as a tumor-homing peptide by specifically binding to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] Like many short peptides, CREKA is susceptible to rapid degradation by proteases in biological fluids, leading to a short in vivo half-life. This can limit its therapeutic and diagnostic efficacy.
Q2: What are the primary mechanisms of this compound degradation in vivo?
The primary mechanisms of in vivo degradation for peptides like CREKA are enzymatic cleavage by proteases found in blood plasma and tissues, and clearance by the kidneys.[2][3][4] The specific proteases that cleave CREKA have not been extensively documented in publicly available literature. However, based on its amino acid sequence (Cys-Arg-Glu-Lys-Ala), potential cleavage sites for common proteases can be predicted. For instance, trypsin and trypsin-like proteases cleave after positively charged residues such as Arginine (Arg) and Lysine (B10760008) (Lys).[5][6]
Q3: What are the most common strategies to improve the stability and extend the half-life of the this compound?
Several strategies can be employed to enhance the stability and prolong the circulating half-life of the this compound:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which can shield it from enzymatic degradation and reduce renal clearance.[2][7][8]
-
Cyclization: Transforming the linear this compound into a cyclic structure can enhance its conformational rigidity, making it less susceptible to protease recognition and cleavage.[9][10][11]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at or near cleavage sites can hinder protease recognition.[12]
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases that cleave from the ends of the peptide.[12][13]
-
Lipidation: Attaching a lipid chain to the peptide can promote binding to serum albumin, effectively increasing its size and extending its half-life.[2][3]
-
Formulation with Penetration Enhancers: While not a modification of the peptide itself, formulating CREKA with penetration enhancers can improve its delivery and protect it from degradation.
Troubleshooting Guides
Problem 1: this compound shows rapid degradation in a plasma stability assay.
-
Potential Cause: Enzymatic cleavage by plasma proteases.
-
Troubleshooting Steps:
-
Identify Cleavage Products: Use mass spectrometry to identify the fragments of the this compound after incubation with plasma. This will help pinpoint the cleavage sites.
-
Predict Cleavage Sites: Use a peptide cleavage prediction tool (e.g., PeptideCutter) to identify potential protease cleavage sites based on the CREKA sequence. Common proteases in plasma include thrombin, plasmin, and various metalloproteinases.[4][14]
-
Implement Stabilization Strategies: Based on the identified or predicted cleavage sites, choose an appropriate stabilization strategy from the list in FAQ #3. For example, if cleavage occurs after Arg or Lys, consider amino acid substitution or cyclization.
-
Problem 2: Low yield of PEGylated this compound.
-
Potential Cause: Suboptimal reaction conditions for PEGylation.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The pH of the reaction buffer can significantly impact the efficiency of the conjugation chemistry. For PEGylation targeting the N-terminal amine or the lysine side chain, a pH range of 7.5-8.5 is often optimal.
-
Adjust Molar Ratio of PEG to Peptide: Vary the molar excess of the activated PEG reagent to find the optimal ratio that maximizes the yield of mono-PEGylated CREKA while minimizing di-PEGylated and unreacted peptide.[15]
-
Evaluate Different PEGylation Chemistries: If using an NHS-ester activated PEG, consider alternative chemistries such as maleimide (B117702) chemistry targeting the cysteine thiol group.[8]
-
Problem 3: Aggregation of this compound during modification or storage.
-
Potential Cause: Hydrophobic interactions or unfavorable buffer conditions.[16][17]
-
Troubleshooting Steps:
-
Adjust Peptide Concentration: Work with lower peptide concentrations during modification reactions and for long-term storage.[18]
-
Optimize Buffer Conditions: Screen different buffers and pH values to identify conditions where the peptide is most soluble. For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility.[17]
-
Add Solubilizing Agents: Consider the addition of organic co-solvents like DMSO or acetonitrile, or non-ionic detergents, if compatible with your experimental setup.[16]
-
Quantitative Data Summary
The following table summarizes hypothetical data on the improvement of this compound half-life using different modification strategies. This data is for illustrative purposes to demonstrate the potential impact of these modifications.
| Modification Strategy | CREKA Half-Life in Human Plasma (minutes) | Fold Improvement |
| Unmodified CREKA | 5 | 1x |
| N-terminal Acetylation | 15 | 3x |
| C-terminal Amidation | 12 | 2.4x |
| Head-to-Tail Cyclization | 60 | 12x |
| PEGylation (20 kDa PEG) | 240 | 48x |
| Lipidation (C16 fatty acid) | 180 | 36x |
Experimental Protocols
Protocol 1: Plasma Stability Assay of this compound
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water or a suitable buffer.
-
Thaw human plasma (from a pooled source to minimize variability) on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add the this compound stock solution to the plasma to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
-
Sample Processing:
-
Vortex the quenched sample and incubate on ice for 10 minutes to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of intact this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample. The half-life can be determined by fitting the data to a one-phase decay model.[2][19]
-
Protocol 2: Identification of CREKA Cleavage Products by Mass Spectrometry
-
Sample Preparation:
-
Follow steps 1-3 of the Plasma Stability Assay protocol.
-
Instead of quenching with TCA, stop the reaction at a time point where significant degradation is observed (e.g., 60 minutes) by adding a protease inhibitor cocktail.
-
-
Purification of Peptide Fragments:
-
Use solid-phase extraction (SPE) with a C18 cartridge to desalt and enrich the peptide fragments from the plasma sample.
-
-
Mass Spectrometry Analysis:
Protocol 3: PEGylation of this compound
-
Materials:
-
This compound
-
Methoxy-PEG-NHS (e.g., 20 kDa)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
-
Procedure:
-
Dissolve the this compound in the reaction buffer to a concentration of 1 mg/mL.
-
Add the methoxy-PEG-NHS reagent to the peptide solution at a 5-fold molar excess.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
-
Purification:
-
Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography.[23]
-
-
Characterization:
-
Confirm the successful PEGylation and determine the purity of the product using SDS-PAGE and RP-HPLC.
-
Visualizations
References
- 1. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peakproteins.com [peakproteins.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protease Prediction Service - Creative Proteomics [creative-proteomics.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. biocat.com [biocat.com]
- 14. Sampling the N-terminal proteome of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 16. peptide.com [peptide.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Verification of automated peptide identifications from proteomic tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: CREKA Peptide Handling
Welcome to the technical support center for the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to CREKA peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy immediately after reconstitution. What is the cause?
A cloudy or precipitated solution upon reconstitution often indicates that the peptide has aggregated. This can be due to several factors specific to CREKA's amino acid sequence: the presence of a free cysteine, and both acidic (glutamic acid) and basic (arginine, lysine) residues. The pH of the solvent is critical; if it is close to the peptide's isoelectric point (pI), the peptide will have a net neutral charge and reduced solubility.[1][2]
Q2: What is the best initial solvent for dissolving lyophilized this compound?
For a peptide like CREKA containing both acidic and basic residues, starting with sterile, deionized water is a good first step. If solubility is limited, using a slightly acidic solution (e.g., 10% acetic acid) can help by ensuring the basic residues (Arg, Lys) are fully protonated, leading to a net positive charge and better interaction with water.[3][4] For peptides containing cysteine, using deoxygenated buffers is recommended to prevent oxidation.[5][6]
Q3: My this compound solution forms a gel-like substance or precipitates over time, even when stored at -20°C. What is happening?
This is a strong indication of covalent aggregation through the formation of disulfide bonds between the cysteine residues of two or more peptide molecules.[7] This process is accelerated by exposure to oxygen and pH values above 7.[4] To prevent this, it is crucial to use reducing agents and deoxygenated solvents during dissolution and storage.
Q4: Can I use additives to improve the solubility and stability of my CREKA solution?
Yes, several additives can help prevent both non-covalent and covalent aggregation. Arginine, for example, is known to reduce non-specific interactions and can suppress the aggregation of other peptides.[8][9][10] For preventing disulfide bond formation, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended.[1]
Q5: How should I store my this compound stock solution to maintain its integrity?
Once dissolved, peptide solutions are less stable than in their lyophilized form. For long-term storage, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. If the peptide is in a buffer containing a reducing agent like DTT, be aware that the reducing agent itself can degrade over time, especially at room temperature.[1]
Troubleshooting Guides
Issue 1: Peptide is Insoluble or Forms Precipitate Upon Initial Dissolution
-
Possible Cause A: Incorrect Solvent or pH. The pH of the solution may be too close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.
-
Solution: Try dissolving the peptide in a small amount of 10% acetic acid to ensure a net positive charge, then slowly add your aqueous buffer to reach the desired final concentration.[3] Always centrifuge the final solution at high speed (>10,000 x g) to pellet any remaining micro-aggregates before transferring the supernatant to a new tube.[8]
-
-
Possible Cause B: Hydrophobic Interactions. Although CREKA has charged residues, its overall structure can still lead to hydrophobic self-association.
-
Solution: For highly intractable peptides, a common strategy is to first dissolve the peptide in a minimal volume of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then carefully dilute it with the desired aqueous buffer while vortexing.[3][8]
-
Issue 2: Solution Becomes Cloudy or Forms a Gel Over Time
-
Possible Cause: Disulfide Bond Formation. The free thiol group on the cysteine residue is prone to oxidation, leading to the formation of covalent disulfide bridges between peptide molecules. This is a common issue with cysteine-containing peptides.[7]
Data Presentation: Solubility Enhancers
The following table summarizes common additives used to prevent peptide aggregation. The effectiveness of each is peptide-dependent and may require optimization.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Reduces non-specific intermolecular interactions and can mask hydrophobic patches.[8][9] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevents oxidation of cysteine residues, thereby inhibiting covalent disulfide bond formation.[1][11] |
| Organic Solvents | DMSO | <10% (v/v) | Disrupts hydrophobic interactions that can lead to non-covalent aggregation.[8] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[1][8] |
| Sugars/Polyols | Sucrose, Glycerol | 5-10% (w/v) | Stabilize the native conformation of the peptide and increase solvent viscosity.[8] |
Experimental Protocols
Protocol 1: Recommended Dissolution of this compound
This protocol is designed to minimize both non-covalent and covalent aggregation.
Materials:
-
Lyophilized this compound
-
Sterile, deoxygenated deionized water
-
1 M Dithiothreitol (DTT) stock solution
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Prepare a working buffer (e.g., PBS, pH 7.4) and degas it by sparging with nitrogen or argon for 15-20 minutes.
-
Add the appropriate volume of deoxygenated water to the peptide vial to create a concentrated stock solution (e.g., 5-10 mg/mL).
-
To this stock solution, add DTT to a final concentration of 1-5 mM to maintain reducing conditions.
-
Gently vortex or sonicate the vial for short bursts to aid dissolution. Keep the sample on ice during sonication to prevent heating.[3]
-
Visually inspect for clarity. If the solution is clear, it can be diluted further with the deoxygenated working buffer.
-
Centrifuge the final stock solution at >10,000 x g for 10 minutes to pellet any insoluble micro-aggregates.
-
Carefully transfer the clear supernatant to a new, sterile tube.
-
Immediately prepare single-use aliquots, flush with nitrogen or argon if possible, and store at -80°C.
Protocol 2: Monitoring CREKA Aggregation with Thioflavin T (ThT) Assay
This assay can detect the formation of beta-sheet-rich aggregates, a common feature of peptide aggregation.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare a working solution of your this compound at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[8]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[8]
-
In the 96-well plate, add your peptide samples. Include control wells: "Buffer only" and "Buffer with ThT".
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.
-
Incubate the plate under conditions you wish to test (e.g., room temperature with gentle shaking).
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the peptide-containing wells indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Troubleshooting flowchart for this compound aggregation.
Caption: Recommended workflow for dissolving this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting CREKA peptide conjugation reactions
Welcome to the technical support center for CREKA peptide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during the conjugation of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary functional group on the this compound used for conjugation?
The primary functional group on the this compound for conjugation is the thiol group (-SH) of the N-terminal cysteine residue.[1][2] This thiol group allows for specific covalent bond formation with various linkers and molecules.
Q2: What is the most common conjugation chemistry for this compound?
The most common and efficient method for this compound conjugation is the Michael addition reaction between the thiol group of the cysteine residue and a maleimide (B117702) group on the molecule to be conjugated (e.g., nanoparticles, fluorescent dyes).[1][2] This reaction forms a stable thioether bond.
Q3: What is the target of the this compound?
The this compound specifically binds to fibrin-fibronectin complexes, which are often overexpressed in the extracellular matrix of tumors and at sites of tissue injury.[1][3][4][5] This targeting ability makes it a valuable ligand for delivering diagnostic and therapeutic agents to pathological sites.
Q4: Is the cysteine residue's thiol group essential for the binding activity of CREKA?
No, the sulfhydryl group of the cysteine residue is not required for the binding activity of CREKA to its target.[1][6] This is advantageous as it allows the thiol group to be used for conjugation without compromising the peptide's targeting function.
Q5: What is a typical conjugation efficiency for this compound?
With optimized protocols, the binding efficiency of this compound to nanocarriers can be quite high, often reported to be above 90%.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation reactions in a question-and-answer format.
Low or No Conjugation Efficiency
Question: I am observing very low or no conjugation of my this compound to a maleimide-functionalized molecule. What are the possible causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency is a common problem that can be attributed to several factors. Below is a systematic approach to troubleshooting this issue.
1. Verify the Integrity and Reactivity of the Maleimide Group:
-
Potential Cause: Maleimide groups can hydrolyze and become unreactive, especially in aqueous buffers with a pH above 7.5.[2]
-
Solution:
-
Prepare maleimide-functionalized reagents fresh if possible.
-
If using a stock solution of the maleimide reagent dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent hydrolysis.
-
Store maleimide-functionalized molecules under appropriate conditions (desiccated and protected from light) to maintain their reactivity. For long-term storage, temperatures of -20°C are recommended.[2]
-
2. Ensure the Availability of a Free Thiol on the this compound:
-
Potential Cause: The thiol group of the cysteine residue can oxidize to form disulfide bonds (dimerization of the peptide), which are unreactive with maleimides.[2]
-
Solution:
-
Reduction of Disulfide Bonds: Before the conjugation reaction, treat the this compound solution with a reducing agent to ensure the presence of free thiols.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a broad pH range.[2][8]
-
DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the maleimide reagent, as it will compete for the maleimide.[2]
-
-
Prevent Re-oxidation:
-
3. Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer and the molar ratio of reactants can significantly impact conjugation efficiency.
-
Solution:
-
pH Control: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] At this pH, the reaction with thiols is significantly faster than with amines, ensuring specificity.
-
Molar Ratio: A molar excess of the this compound to the maleimide-functionalized molecule is often used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the peptide.[2][9] However, the optimal ratio may need to be determined empirically, especially when conjugating to larger molecules or nanoparticles where steric hindrance can be a factor.[10]
-
Formation of Unexpected Byproducts
Question: I have successfully conjugated the this compound, but I am observing significant impurities or byproducts. What could be causing this?
Answer:
The formation of byproducts can complicate purification and affect the functionality of the final conjugate. Here are some common side reactions and how to mitigate them.
1. Thiazine (B8601807) Rearrangement:
-
Potential Cause: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the thioether adduct. This leads to a rearrangement and the formation of a six-membered thiazine ring, which is an impurity.[11]
-
Solution:
-
Acidic pH: Performing the conjugation reaction at a slightly acidic pH (around 5.0-6.0) can protonate the N-terminal amine, preventing it from acting as a nucleophile and thus inhibiting thiazine formation.[11][12] Subsequent purification and storage should also be maintained under acidic conditions.
-
N-terminal Acetylation: Acetylating the N-terminal amine of the this compound before conjugation will prevent this side reaction.[11]
-
2. Reaction with Other Nucleophiles:
-
Potential Cause: Although the thiol-maleimide reaction is highly selective at neutral pH, at higher pH values (>7.5), maleimides can react with other nucleophilic groups, such as the amine groups on the lysine (B10760008) and arginine residues of the this compound.[2]
-
Solution:
-
Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure the specificity of the reaction for the thiol group.
-
Characterization and Purification Issues
Question: How can I confirm that my this compound conjugation was successful and how do I purify the final product?
Answer:
Proper characterization and purification are critical to ensure you have a high-quality conjugate for your downstream applications.
1. Characterization Techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.[15][16]
-
UV-Vis Spectroscopy: If the molecule conjugated to CREKA has a distinct absorbance, UV-Vis spectroscopy can be used to quantify the conjugation efficiency.
-
Gel Electrophoresis (SDS-PAGE): For larger conjugates, such as those with proteins or large nanoparticles, SDS-PAGE can show a shift in molecular weight, indicating successful conjugation.[14]
2. Purification Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptide conjugates.[16][17] It separates molecules based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): This method is useful for separating the larger conjugate from smaller, unreacted peptide or linker molecules.
-
Ion Exchange Chromatography (IEX): This technique can be used as an orthogonal purification step to RP-HPLC, separating molecules based on their charge.[18]
-
Dialysis or Ultrafiltration: These methods are suitable for removing small molecule impurities from larger nanoparticle or protein conjugates.[19]
Experimental Protocols
General Protocol for this compound Conjugation to a Maleimide-Functionalized Nanoparticle
This protocol provides a general workflow for conjugating this compound to a maleimide-functionalized nanoparticle. Optimization may be required for specific nanoparticles and applications.
Materials:
-
This compound (Cys-Arg-Glu-Lys-Ala)
-
Maleimide-functionalized nanoparticles
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed and containing 1 mM EDTA
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., HPLC, dialysis tubing)
Procedure:
-
Prepare the this compound Solution:
-
Dissolve the lyophilized this compound in the degassed reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add TCEP to the peptide solution to a final concentration of 1-5 mM to reduce any disulfide bonds.
-
Incubate at room temperature for 30 minutes.
-
-
Prepare the Nanoparticle Solution:
-
Disperse the maleimide-functionalized nanoparticles in the degassed reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
-
Conjugation Reaction:
-
Add the reduced this compound solution to the nanoparticle dispersion. A 10-20 fold molar excess of peptide to maleimide groups on the nanoparticles is a good starting point.
-
React for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 2-5 fold molar excess over the initial amount of maleimide to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the CREKA-conjugated nanoparticles from unreacted peptide and quenching reagent using an appropriate method such as dialysis, ultrafiltration, or size exclusion chromatography.
-
-
Characterization:
-
Characterize the purified conjugate to confirm successful conjugation and assess purity using techniques like DLS (for nanoparticle size), zeta potential measurement, HPLC, and mass spectrometry.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for this compound Conjugation
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 6.5 - 7.5 | [2] |
| Molar Ratio (Peptide:Maleimide) | 10:1 to 20:1 (starting point) | [2][9] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | [2][9] |
| Reducing Agent (TCEP) Concentration | 1 - 5 mM | [2] |
| Chelating Agent (EDTA) Concentration | 1 - 5 mM | [2] |
Visualizations
Caption: Workflow for this compound conjugation to maleimide-functionalized nanoparticles.
Caption: Logical workflow for troubleshooting low CREKA conjugation yield.
Caption: this compound's mechanism of targeting fibrin-fibronectin complexes.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of the dye presence on the conformational preferences of CREKA, a tumor homing linear pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of CREKA-conjugated iron oxide nanoparticles for hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. Custom Peptide-Carrier Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-works.com [bio-works.com]
- 19. apexbt.com [apexbt.com]
Technical Support Center: Optimizing CRE-KA Peptide Density on Nanoparticle Surfaces
Welcome to the technical support center for optimizing CREKA peptide density on nanoparticle surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used for nanoparticle targeting?
A1: CREKA is a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala. It is a desirable targeting ligand for nanoparticles because it specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1][2] This targeted approach can increase the accumulation of nanoparticles at the disease site, enhancing therapeutic efficacy and reducing off-target side effects.[1][2]
Q2: What is the most common method for conjugating CREKA peptides to nanoparticles?
A2: The most prevalent and efficient method is the Michael addition reaction, which forms a stable thioether bond. This reaction occurs between the thiol group (-SH) of the cysteine residue in the this compound and a maleimide (B117702) group pre-functionalized on the nanoparticle surface.[1][3] This conjugation strategy has been reported to achieve binding efficiencies of over 90%.[1][3]
Q3: Does the conjugation of CREKA to the nanoparticle surface affect its binding affinity to fibrin-fibronectin complexes?
A3: No, the sulfhydryl group of the cysteine residue in CREKA is not required for its binding activity to fibrin-fibronectin complexes.[1][4] Therefore, using this thiol group for conjugation to the nanoparticle surface via a maleimide linker does not typically inhibit the peptide's binding properties.[4]
Q4: What are the key factors that influence the density of CREKA peptides on a nanoparticle surface?
A4: Several factors can influence the final peptide density, including:
-
Molar ratio of peptide to nanoparticle: A higher molar excess of peptide during the conjugation reaction can lead to a higher surface density.
-
Reaction time and temperature: Optimizing the incubation time and temperature can improve conjugation efficiency.
-
pH of the reaction buffer: The pH can affect the reactivity of the thiol and maleimide groups. A pH range of 7-7.5 is generally recommended for maleimide-thiol conjugation.[5][6]
-
Type of nanoparticle and surface chemistry: The composition, size, and surface functional groups of the nanoparticle will dictate the number of available sites for peptide conjugation.
-
Presence of a linker molecule (e.g., PEG): A polyethylene (B3416737) glycol (PEG) linker can improve the accessibility of the this compound for both conjugation and target binding by reducing steric hindrance.
Q5: How can I quantify the density of CREKA peptides on my nanoparticles?
A5: Several methods can be used to quantify peptide density:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to measure the amount of unconjugated (free) peptide in the supernatant after the conjugation reaction and washing steps. By subtracting this from the initial amount of peptide added, the amount conjugated to the nanoparticles can be determined.[7][8]
-
Fluorescence-based assays: If the this compound is fluorescently labeled, the fluorescence intensity of the nanoparticle-peptide conjugates can be measured and compared to a standard curve to quantify the peptide amount. Alternatively, a fluorescent dye that reacts with the peptide can be used.[9][10]
-
Amino Acid Analysis: This is a highly sensitive method that can determine the amino acid composition of the peptide-nanoparticle conjugate, from which the peptide amount can be calculated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low this compound Conjugation Efficiency | 1. Inefficient maleimide-thiol reaction: Incorrect pH, suboptimal molar ratio of reactants, or degradation of maleimide groups. 2. Oxidation of thiol groups: The cysteine thiol group on the this compound can oxidize to form disulfide bonds, which are unreactive with maleimides. 3. Steric hindrance: The nanoparticle surface may be too crowded, preventing the peptide from accessing the maleimide groups. | 1. Optimize reaction conditions: Ensure the reaction buffer is at pH 7-7.5.[5][6] Use a 10-20 fold molar excess of the peptide.[6] Prepare fresh maleimide-functionalized nanoparticles for each reaction. 2. Reduce disulfide bonds: Treat the this compound solution with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to the conjugation reaction to ensure the presence of free thiol groups.[6][11] 3. Introduce a PEG linker: If not already in use, incorporate a PEG spacer between the nanoparticle surface and the maleimide group to increase accessibility. |
| Nanoparticle Aggregation During or After Conjugation | 1. Changes in surface charge: The conjugation of charged peptides can alter the zeta potential of the nanoparticles, leading to instability and aggregation. 2. Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for nanoparticle stability. 3. High nanoparticle concentration: Overly concentrated nanoparticle solutions are more prone to aggregation. | 1. Monitor zeta potential: Measure the zeta potential of the nanoparticles before and after conjugation. If a significant change is observed, consider adjusting the buffer conditions or using a stabilizing agent. 2. Optimize buffer: Screen different buffers and pH values to find conditions that maintain nanoparticle stability. Use high-quality, degassed buffers.[12] 3. Adjust concentration: Work with more dilute nanoparticle suspensions during the conjugation and purification steps.[13] The use of stabilizing agents like PEG or Tween-20 can also help.[14] |
| Inconsistent Batch-to-Batch Peptide Density | 1. Variability in starting materials: Inconsistent quality of nanoparticles, peptides, or reagents. 2. Lack of precise control over reaction parameters: Minor variations in reaction time, temperature, or mixing can lead to different outcomes. 3. Inaccurate quantification methods: The method used to measure peptide density may have inherent variability. | 1. Characterize all starting materials thoroughly: Ensure the size, surface chemistry, and purity of your nanoparticles and peptides are consistent for each batch. 2. Standardize the protocol: Follow a detailed, standardized protocol with precise control over all parameters. 3. Validate quantification method: Ensure your chosen quantification method is validated for accuracy and reproducibility. Run standards and controls with each measurement. |
| Reduced Targeting Efficacy of CREKA-Nanoparticles | 1. Low peptide density: An insufficient number of CREKA peptides on the surface may not be enough for effective target binding. 2. Peptide conformation issues: The peptide may be oriented in a way that hinders its binding to fibrin-fibronectin complexes. 3. Peptide degradation: The peptide may be degraded during the conjugation or storage process. | 1. Optimize for higher peptide density: Refer to the suggestions for "Low this compound Conjugation Efficiency." 2. Use a flexible linker: A PEG linker can provide more conformational freedom for the peptide to orient itself for optimal binding. 3. Ensure proper storage: Store peptide solutions and conjugated nanoparticles under recommended conditions to prevent degradation. Analyze peptide integrity using techniques like mass spectrometry. |
Data Presentation
Summary of Physicochemical Properties of CREKA-Functionalized Nanoparticles
| Nanoparticle Type | Linker | Size (nm) | Zeta Potential (mV) | Peptide Density | Reference |
| Iron Oxide Nanoparticles | AMAS | ~52 | Not specified | Not specified | [4] |
| PEG Hydrogel Nanoparticles | Thiol ether linkage | Not specified | Not specified | 0.5 mM CREKA in prepolymer solution | [15] |
| Dextran-coated SPIO | Cross-linker | ~50 | Not specified | 8,000 peptides/particle | [15] |
| PEGylated Liposomes | Not specified | ~160 | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Maleimide-Functionalization of Nanoparticles
This protocol provides a general guideline for activating nanoparticles with maleimide groups for subsequent this compound conjugation.
Materials:
-
Nanoparticles with surface amine or carboxyl groups
-
Heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC) or a carbodiimide (B86325) (EDC) and NHS for carboxylated nanoparticles.
-
Activation buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., Tris buffer)
-
Centrifugation tubes and centrifuge or tangential flow filtration system for purification.
Procedure:
-
Nanoparticle Preparation: Disperse the nanoparticles in the activation buffer to the desired concentration.
-
Crosslinker Activation (for carboxylated nanoparticles):
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Maleimide Functionalization:
-
Add the maleimide-containing crosslinker (e.g., a maleimide-amine for EDC/NHS activated nanoparticles or an NHS-maleimide crosslinker for aminated nanoparticles) to the activated nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess crosslinker by repeated centrifugation and resuspension in fresh buffer or by using a tangential flow filtration system.
-
-
Characterization: Confirm successful maleimide functionalization using appropriate analytical techniques (e.g., spectroscopy).
Protocol 2: this compound Conjugation via Maleimide-Thiol Chemistry
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound
-
Conjugation buffer (e.g., PBS, pH 7-7.5, degassed)
-
Reducing agent (e.g., TCEP)
-
Centrifugation tubes and centrifuge or dialysis membrane for purification.
Procedure:
-
Peptide Preparation:
-
Dissolve the this compound in the degassed conjugation buffer.
-
(Optional but recommended) Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.[11]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated peptide by repeated centrifugation and resuspension in fresh buffer or by dialysis against the desired buffer.
-
-
Quantification and Characterization:
-
Quantify the amount of conjugated peptide using HPLC or a fluorescence-based assay.
-
Characterize the physicochemical properties of the CREKA-nanoparticles, including size, size distribution, and zeta potential, using Dynamic Light Scattering (DLS).
-
Analyze the morphology using electron microscopy (TEM/SEM).
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, conjugation, and characterization of CREKA-functionalized nanoparticles.
Caption: Targeted delivery and cellular uptake mechanism of CREKA-nanoparticles.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. hiyka.com [hiyka.com]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
Technical Support Center: CREKA Peptide Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis, purification, and handling of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the CREKA peptide and what is its primary application?
A1: CREKA is a linear pentapeptide with the amino acid sequence Cys-Arg-Glu-Lys-Ala. It was identified through in vivo phage display and is known to bind with high affinity to fibrin-fibronectin complexes, which are often overexpressed in the extracellular matrix of tumors and at sites of tissue injury.[1][2][3] This targeting ability makes CREKA a valuable ligand for directing nanoparticles and other therapeutic or imaging agents to pathological sites, such as cancers, thrombosis, and atherosclerosis.[2][3]
Q2: What is the recommended method for synthesizing the this compound?
A2: For laboratory-scale and many larger-scale productions, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and recommended method.[4][5] This technique involves building the peptide chain step-by-step on an insoluble resin support, which simplifies the purification process after each coupling step. Liquid-phase peptide synthesis (LPPS) is an alternative, particularly for very large-scale manufacturing, but SPPS offers greater flexibility and ease for most research and development applications.[4][6]
Q3: What are the most critical factors affecting the yield and purity of CREKA synthesis?
A3: The most critical factors include:
-
Coupling Efficiency: Ensuring each amino acid is completely coupled to the growing peptide chain is vital. Incomplete reactions lead to deletion sequences that are difficult to separate from the final product.[7]
-
Side-Chain Protection: Proper selection and stability of protecting groups for the reactive side chains of Cysteine, Arginine, Glutamic Acid, and Lysine are crucial to prevent unwanted side reactions.[8][9]
-
Cleavage and Deprotection: The final step of cleaving the peptide from the resin and removing all protecting groups must be optimized with the correct cocktail of scavengers to prevent modification of sensitive residues, especially the oxidation of Cysteine.[10][11]
-
Purification Method: The efficiency of the purification technique, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), directly impacts the final purity.[12][13]
Q4: How should I store the lyophilized this compound and its solutions?
A4: For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[14][15][16] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[15][17]
Peptide solutions are significantly less stable. It is recommended to dissolve the peptide in a sterile, deoxygenated buffer (pH 5-7 is often optimal) immediately before use.[16][17] For storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and kept frozen at -20°C or -80°C for no more than a few weeks.[14][16] Peptides containing Cysteine are prone to oxidation in solution.[14][17]
Q5: What are the main challenges when scaling up this compound production?
A5: Scaling up from milligrams to grams or kilograms presents several challenges:
-
Decreased Yields: Reactions that are efficient at a small scale may have lower yields when scaled up.[6]
-
Solvent Consumption: Large-scale SPPS requires enormous amounts of solvents for coupling, washing, and purification, leading to high costs and environmental concerns.[6]
-
Purification Bottlenecks: Purifying large quantities of peptide by RP-HPLC can be time-consuming and may require specialized equipment like multi-column countercurrent solvent gradient purification (MCSGP) systems to be efficient.[6]
-
Impurity Profile: The profile and quantity of impurities may change at a larger scale, requiring adjustments to the purification strategy.[18]
-
Handling and Aggregation: Handling larger quantities of peptide increases the risk of aggregation, which can reduce solubility and bioactivity.[2]
Data Summary
The following table summarizes representative quantitative data for the production of short peptides like CREKA. Actual results will vary depending on the specific synthesis and purification protocols employed.
| Parameter | Small Scale (10-50 mg) | Medium Scale (100-500 mg) | Large Scale (>1 g) |
| Crude Peptide Yield | 70-90% | 65-85% | 60-80% |
| Purity After Synthesis | 50-80% | 45-75% | 40-70% |
| Final Purity (Post-HPLC) | >95% to >98% | >95% to >98% | >95% to >98% |
| Overall Yield (Post-HPLC) | 15-40% | 10-35% | 5-30% |
| Lyophilized Stability (-20°C) | 1-2 years | 1-2 years | 1-2 years |
| Solution Stability (-20°C) | ~1 month | ~1 month | ~1 month |
Yield is calculated based on the initial loading of the first amino acid on the resin.[19][20] Purity levels are typical targets for research and preclinical applications.[7]
Troubleshooting Guides
Section 1: Peptide Synthesis
Q: I have a low crude peptide yield. What are the possible causes and solutions?
A: Low crude yield can stem from several issues during synthesis.
-
Possible Cause 1: Incomplete Coupling Reactions. The chemical reaction to add the next amino acid may not have gone to completion. This is particularly challenging for sterically hindered amino acids like Arginine.[21]
-
Solution:
-
Increase Coupling Time: Extend the reaction time for the difficult coupling step.
-
Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[21] This is highly recommended for the Arginine residue in the CREKA sequence.[21]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction to completion.[21]
-
Change Coupling Reagents: Switch to a more powerful coupling agent like HATU or HCTU.
-
-
-
Possible Cause 2: Peptide Aggregation on Resin. The growing peptide chain can fold and aggregate on the solid support, blocking reactive sites.
-
Solution:
-
Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to disrupt secondary structures.
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the reaction can help break up aggregates.
-
Use Microwave Synthesis: Microwave-assisted peptide synthesizers can increase reaction kinetics and help overcome aggregation-related issues.
-
-
-
Possible Cause 3: Premature Cleavage from Resin. The linkage between the peptide and the resin may be unstable to the repeated deprotection steps.
-
Solution:
-
Select a More Stable Resin: Ensure the resin linker is appropriate for the Fmoc/tBu strategy. For C-terminal acids, Wang resin is common, but 2-chlorotrityl chloride resin can offer higher stability and suppress certain side reactions.
-
Modify Deprotection Conditions: For very sensitive linkers, using a weaker base or shorter deprotection times may be necessary, but this must be balanced with the need for complete Fmoc removal.
-
-
Q: My mass spectrometry results show multiple peaks close to the target mass, indicating impurities. What are the common side reactions for the CREKA sequence?
A: The CREKA sequence (Cys-Arg-Glu-Lys-Ala) contains several amino acids prone to specific side reactions.
-
Problem 1: Cysteine Oxidation (+16 Da or Dimerization). The thiol group (-SH) on Cysteine is easily oxidized, especially after deprotection.
-
Troubleshooting:
-
Use an Effective Protecting Group: The trityl (Trt) group is a standard and effective choice for protecting the cysteine thiol during SPPS.
-
Optimize Cleavage Cocktail: This is the most critical step. Use a cleavage cocktail containing reducing agents and scavengers. A common and effective cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5) . The 1,2-ethanedithiol (B43112) (EDT) is crucial for maintaining a reducing environment and preventing oxidation.[10]
-
Work Under Inert Atmosphere: After cleavage, handle the peptide under an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.[14]
-
-
-
Problem 2: Incomplete Deprotection of Arginine (+252 Da). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine is bulky and can be difficult to remove completely, especially in longer peptides.[22]
-
Troubleshooting:
-
Extend Cleavage Time: Increase the cleavage reaction time to 2-4 hours to ensure complete removal of the Pbf group.[22][23]
-
Use an Optimized Cleavage Cocktail: For arginine-containing peptides, Reagent R (TFA/thioanisole/EDT/anisole) can be effective, though it is highly odorous.[9] A less noxious alternative is to ensure sufficient scavengers are present.
-
HPLC Monitoring: Perform a small-scale trial cleavage and monitor the deprotection over time by HPLC to determine the optimal cleavage time.[23]
-
-
-
Problem 3: Racemization of Cysteine. The C-terminal amino acid is the most susceptible to racemization (loss of stereochemical purity) during activation and coupling.
-
Troubleshooting:
-
Use Additives: Incorporate additives like Oxyma Pure into the coupling reaction to suppress racemization.
-
Choose Appropriate Protecting Groups: Certain protecting groups on Cysteine, like Thp, have been shown to reduce racemization compared to the more common Trt group.
-
-
Section 2: Purification and Handling
Q: I am having difficulty purifying my this compound using RP-HPLC. The peaks are broad or I have poor separation.
A: Poor chromatographic performance can be due to several factors.
-
Possible Cause 1: Peptide Aggregation. The peptide may be aggregating in the solution before or during injection.
-
Solution:
-
Modify Solubilization: Dissolve the crude peptide in a small amount of organic solvent (like acetonitrile (B52724) or DMSO) before diluting with the aqueous mobile phase.
-
Adjust pH: Ensure the mobile phase pH is well below the isoelectric point of the peptide. Using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B) is standard and effective for keeping the peptide protonated and minimizing secondary interactions with the column.[24]
-
Sonication: Briefly sonicate the sample solution to help break up aggregates before injection.
-
-
-
Possible Cause 2: Improper Gradient. The elution gradient may not be optimized for your peptide.
-
Solution:
-
Run a Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate acetonitrile concentration at which your peptide elutes.[25]
-
Optimize with a Shallow Gradient: Based on the scouting run, design a much shallower gradient around the elution point. For example, if the peptide eluted at 30% acetonitrile, try a gradient of 20% to 40% B over 30-40 minutes. A gradient slope of 0.5-1% B per minute often provides good resolution.[24][25]
-
-
-
Possible Cause 3: Column Overload. Injecting too much crude peptide can lead to broad, distorted peaks.
-
Solution:
-
Reduce Sample Load: Decrease the amount of peptide injected onto the column.
-
Scale Up Correctly: If you need to purify a large amount, use a larger diameter preparative column rather than overloading an analytical or semi-preparative column.
-
-
Q: My final lyophilized peptide is difficult to dissolve. What can I do?
A: Solubility is a common issue, especially for peptides that may have aggregated.
-
Solution:
-
Check for Charged Residues: The CREKA sequence has two basic (Arg, Lys) and one acidic (Glu) residue, giving it a net positive charge at neutral pH. This suggests it should be soluble in aqueous solutions.
-
Start with Sterile Water or Buffer: Attempt to dissolve a small amount in distilled water or a common biological buffer (e.g., PBS).
-
Use Acidic Conditions: If it does not dissolve, add a small amount of 10% acetic acid. The acidic pH will ensure all carboxyl groups are protonated, which can improve solubility.
-
Use Organic Solvents (Last Resort): If the peptide is still insoluble, which is less likely for CREKA but possible if aggregation is severe, try dissolving it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Be aware that organic solvents may be incompatible with your downstream experiments.
-
Sonication: A brief sonication in a water bath can help break apart aggregates and facilitate dissolution.
-
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of CREKA
This protocol is a representative method for synthesizing CREKA (Cys-Arg-Glu-Lys-Ala-OH) on a 0.1 mmol scale using a Wang resin for a C-terminal carboxylic acid.
Materials:
-
Resin: Fmoc-Ala-Wang Resin (0.1 mmol)
-
Fmoc-Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH (0.5 mmol each, 5 equivalents)
-
Coupling Reagent: HCTU (0.49 mmol, 4.9 equivalents)
-
Base: Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 94% TFA, 2.5% 1,2-Ethanedithiol (EDT), 2.5% H₂O, 1% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Ala-Wang resin in a reaction vessel. Add DMF and let it swell for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes, then drain. c. Add fresh 20% piperidine/DMF solution and agitate for 10 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (Lysine): a. In a separate vial, dissolve Fmoc-Lys(Boc)-OH and HCTU in DMF. b. Add DIPEA to activate the amino acid (solution may change color). c. Immediately add the activated amino acid solution to the resin. d. Agitate for 45-60 minutes at room temperature. e. Drain and wash the resin with DMF (3-5 times). (Optional: Perform a Kaiser test to confirm complete coupling).
-
Repeat Cycles: Repeat steps 2 (Deprotection) and 3 (Coupling) for the remaining amino acids in the sequence: Glu, Arg, and Cys.
-
Note for Arginine: It is highly recommended to "double couple" the Fmoc-Arg(Pbf)-OH residue to ensure high efficiency.[21]
-
-
Final Deprotection: After coupling the final amino acid (Cys), perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage and Global Deprotection: a. Add the freshly prepared, chilled cleavage cocktail (~10 mL) to the dry resin. b. Agitate at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal.[23] c. Filter the resin and collect the filtrate containing the peptide. d. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: a. Concentrate the TFA filtrate to a small volume using a stream of nitrogen. b. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate should form. c. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. d. Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of this compound
Materials:
-
HPLC System: Preparative or semi-preparative system with a UV detector (210-230 nm).
-
Column: C18 stationary phase, 5-10 µm particle size, 120 Å pore size.
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: Crude this compound dissolved in a minimal amount of Solvent A.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A at a concentration of 5-10 mg/mL. If solubility is an issue, add a small amount of acetonitrile. Centrifuge or filter the sample to remove any particulates before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until the baseline is stable.
-
Gradient Elution (Example):
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 45% Solvent B over 40 minutes . (This is a starting point and should be optimized based on a prior analytical run).[25]
-
Flow rate: Dependent on column size (e.g., 4 mL/min for a 10 mm ID column).
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring the chromatogram at 220 nm.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.
Protocol 3: Conjugation of CREKA to Maleimide-Functionalized Nanoparticles
This protocol describes the conjugation of the purified this compound to a nanoparticle (e.g., liposome, polymer nanoparticle) that has been pre-functionalized with a maleimide (B117702) group. The reaction relies on a Michael addition between the thiol of the cysteine residue and the maleimide.[3]
Materials:
-
This compound: Purified and lyophilized, with a free thiol on the cysteine.
-
Maleimide-Functionalized Nanoparticles: Suspended in a suitable buffer.
-
Reaction Buffer: A nitrogen-degassed buffer such as PBS or HEPES, pH 6.5-7.5. Avoid buffers containing amines (like Tris) or thiols.
-
Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine).
Procedure:
-
Peptide Preparation: Dissolve the this compound in the degassed reaction buffer. If the peptide has been stored for some time, disulfide-linked dimers may have formed. To ensure a free thiol, you can pre-treat the peptide solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
Conjugation Reaction: a. Add the this compound solution to the suspension of maleimide-functionalized nanoparticles. A molar ratio of 10-20 moles of peptide per mole of nanoparticle is a common starting point, but this should be optimized. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine or β-mercaptoethanol to the reaction mixture and let it react for an additional 30 minutes.
-
Purification: Remove the excess, unconjugated peptide from the nanoparticle conjugate. The method will depend on the nanoparticle type and size.
-
For larger nanoparticles: Repeated centrifugation and resuspension.
-
For smaller nanoparticles: Dialysis or size-exclusion chromatography (SEC).
-
-
Characterization: Confirm successful conjugation using methods such as HPLC (to quantify remaining free peptide), dynamic light scattering (to check for changes in nanoparticle size), and/or a functional assay to confirm that the targeting ability of CREKA is retained. The conjugation efficiency can be very high, often above 90%.[3]
Visualizations
Caption: High-level workflow for the production of this compound.
Caption: Decision tree for troubleshooting common this compound impurities.
Caption: this compound targets fibrin-fibronectin complexes in the TME.
References
- 1. Peptide-Based Therapeutics: Developing And Scaling Through Innovative Technologies [outsourcedpharma.com]
- 2. xtalks.com [xtalks.com]
- 3. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tks | publisher, event organiser, media agency | Peptide manufacturing scale-up: an emerging biotech prospective - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. polypeptide.com [polypeptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. biotage.com [biotage.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. peptide.com [peptide.com]
- 25. biotage.com [biotage.com]
CREKA Peptide In Vivo Stability: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the primary challenge of in vivo degradation of CREKA.
Frequently Asked Questions (FAQs)
Q1: What is the CREKA peptide and what is its primary application?
The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified for its ability to home to tumors.[1][2] It specifically binds to fibrin-fibronectin complexes, which are often overexpressed in the tumor stroma and microthrombi associated with various pathological conditions like cancer and atherosclerosis.[3][4][5] This targeting ability makes it a valuable ligand for developing nanoplatforms that deliver diagnostic or therapeutic agents directly to the disease site.[2][4]
Q2: What is the main challenge of using this compound in vivo?
Like most small, unmodified peptides, CREKA's primary limitation in vivo is its poor metabolic stability.[6][7][8] It is susceptible to rapid degradation by proteases and peptidases in the bloodstream and tissues, leading to a very short plasma half-life.[8][9][10] This rapid clearance can significantly reduce its efficacy by preventing a sufficient concentration of the peptide from reaching its target.[7][8]
Q3: What are the primary enzymatic threats to CREKA in vivo?
The main enzymatic threats are exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave internal peptide bonds.
-
Aminopeptidases can cleave the N-terminal Cysteine.
-
Carboxypeptidases can cleave the C-terminal Alanine.
-
Endopeptidases (like trypsin or chymotrypsin) can cleave internal bonds, for example, after the Arginine (Arg) or Lysine (Lys) residues.
Q4: What are the most common strategies to improve CREKA's in vivo stability?
Several chemical modification strategies can be employed to protect the peptide from enzymatic degradation and extend its circulation time.[11][12][13] These include:
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block exopeptidase activity.[14][15][16][17]
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-enantiomers makes the peptide unrecognizable to most proteases.[18][19][20]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and creates a protective shield, reducing both enzymatic degradation and renal clearance.[9][21][22][23]
-
Cyclization: Creating a cyclic version of the peptide can restrict its conformation, making it a poorer substrate for proteases.[13][24]
Troubleshooting Guide
Problem: My CREKA-conjugated drug/nanoparticle shows high efficacy in vitro but poor performance in vivo.
This is a classic sign of rapid in vivo degradation of the targeting peptide. Here’s how to troubleshoot this issue:
Step 1: Assess the Stability of Your Peptide
Before implementing complex modifications, confirm that degradation is the root cause. The recommended method is an in vitro plasma stability assay.
Step 2: Choose a Stabilization Strategy
Based on your experimental needs and the results of your stability assay, select an appropriate modification. The diagram below can help guide your decision.
Step 3: Synthesize and Validate the Modified Peptide
After synthesis, confirm the identity and purity of the modified this compound using techniques like Mass Spectrometry and HPLC. Crucially, you must re-validate its binding affinity to its target (fibrin-fibronectin) to ensure the modification has not compromised its function.
Visualization of Key Processes
Quantitative Data Summary
The effectiveness of different stabilization strategies can be compared by their impact on the peptide's plasma half-life (t½). The following table provides illustrative data based on common outcomes for short peptides.
| Peptide Version | Modification Strategy | Illustrative Plasma Half-life (t½) | Key Advantages | Potential Drawbacks |
| Native CREKA | None | < 5 minutes | Simple synthesis | Very rapid degradation[10] |
| Ac-CREKA-NH₂ | N-terminal Acetylation & C-terminal Amidation | 30 - 60 minutes | Minimal structural change, blocks exopeptidases.[15][16] | No protection from endopeptidases.[19] |
| D-Ala CREKA | D-amino acid substitution (e.g., L-Ala to D-Ala) | Several hours | High resistance to most proteases.[18][20] | May alter binding affinity or activity.[20] |
| PEG-CREKA | PEGylation | > 24 hours | Greatly extended half-life, reduced immunogenicity.[9][22] | May reduce binding affinity due to steric hindrance.[21] |
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol is designed to assess the rate at which your this compound is degraded in plasma.
Objective: To determine the in vitro half-life (t½) of the this compound in plasma from a relevant species (e.g., human, mouse).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Pooled plasma with anticoagulant (e.g., heparin, EDTA) from the desired species
-
Incubator or water bath at 37°C
-
Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid)
-
Microcentrifuge tubes
-
LC-MS/MS system for analysis
Workflow Diagram:
Procedure:
-
Preparation: Thaw the pooled plasma on ice. Pre-warm the required volume of plasma to 37°C.
-
Initiate Reaction: Spike the pre-warmed plasma with the this compound stock solution to a final concentration of 1-10 µM.[25][26][27] Mix gently and immediately take the T=0 time point.
-
Time Points: For the T=0 sample, transfer an aliquot (e.g., 50 µL) of the mixture into a tube containing the ice-cold precipitation solution (e.g., 150 µL). Vortex immediately.
-
Incubation: Place the remaining plasma-peptide mixture in the 37°C incubator.
-
Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat step 3.[26][27]
-
Protein Precipitation: Once all time points are collected, vortex all samples vigorously and incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact this compound.
-
Calculation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) from the slope of the line using the formula: t½ = 0.693 / k, where k is the elimination rate constant.[27]
Note: It is crucial to use appropriate methods for protein precipitation, as some strong acids can cause loss of the peptide analyte.[28][29] Organic solvents like acetonitrile are often a better choice.[29]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. lifetein.com [lifetein.com]
- 16. Introduction of N-terminal acetylation / C-terminal amidation-HongTide Biotechnology [hongtide.com]
- 17. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 18. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 20. lifetein.com [lifetein.com]
- 21. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 22. bachem.com [bachem.com]
- 23. biocompare.com [biocompare.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for CREKA peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for the CREKA peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For long-term storage (months to years), lyophilized this compound should be stored at -80°C to ensure maximum stability.[1][2][3] For short-term storage (days to weeks), -20°C is acceptable.[2][4] Lyophilized peptides are generally stable for several weeks at room temperature, so they can be shipped at ambient temperatures.[1][2]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term use (up to a week), the solution can be stored at 4°C.[1] For longer-term storage of reconstituted CREKA, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C.[3][5] Peptide solutions can be stable for 3-4 months at -20°C and up to a year at -80°C.[3]
Q3: What is the best solvent for reconstituting this compound?
A3: The ideal solvent depends on the peptide's sequence and the intended application. For a peptide like CREKA (Cys-Arg-Glu-Lys-Ala), which contains both basic (Arg, Lys) and acidic (Glu) residues, starting with sterile distilled water is a good first step. If solubility is an issue, a small amount of dilute acetic acid (0.1%) can be used. For cellular assays, it is crucial to use a buffer that is compatible with the cells.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or could be aggregating.[5] Gentle swirling or vortexing can help to dissolve the peptide.[6] If the solution remains cloudy, sonication may be attempted. It is also important to ensure the pH of the solvent is appropriate for the peptide's isoelectric point. If problems persist, a solubility test may be required to determine the optimal solvent and pH.[7]
Q5: How can I prevent oxidation of the Cysteine residue in CREKA?
A5: The Cysteine (Cys) residue in CREKA is susceptible to oxidation, which can lead to dimerization or degradation.[4] To minimize oxidation, it is recommended to:
-
Store the lyophilized peptide under an inert gas like nitrogen or argon.[3]
-
When reconstituting, use degassed, oxygen-free solvents.
-
Keep the vial tightly sealed when not in use.
-
Avoid high pH conditions (pH > 8), as this can accelerate the oxidation of cysteine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature for extended periods).[1][5] | Ensure proper storage conditions as outlined in the FAQs. Prepare fresh aliquots from a new vial of lyophilized peptide. |
| Incorrect peptide concentration due to inaccurate measurement or failure to account for net peptide content.[7] | Perform a peptide quantification assay (e.g., Amino Acid Analysis) for precise concentration determination.[8] | |
| Oxidation of the Cysteine residue. | Use fresh peptide and handle it under conditions that minimize oxidation (e.g., degassed solvents). | |
| Inconsistent experimental results | Variability in peptide aliquots. | Ensure thorough mixing of the stock solution before preparing aliquots. |
| Contamination of the peptide stock solution (e.g., bacterial growth). | Use sterile techniques for reconstitution and handling. Consider adding a bacteriostatic agent like 0.02% sodium azide (B81097) for short-term storage at 4°C if compatible with the experiment.[3] | |
| Difficulty dissolving the peptide | The solvent is not optimal for the peptide's amino acid composition.[7] | Try different solvents, such as sterile water, dilute acetic acid, or a buffer with a different pH. Gentle warming or sonication can also aid dissolution.[5] |
| The peptide has aggregated. | Aggregation can sometimes be reversed by dissolving in a small amount of a stronger solvent like DMSO and then diluting with the aqueous buffer. However, compatibility with the downstream application must be considered. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-term (days to weeks) | -20°C | Keep in a desiccator to prevent moisture absorption.[2] |
| Long-term (months to years) | -80°C | Essential for maintaining long-term stability and activity.[1][2][3] | |
| Reconstituted Solution | Short-term (up to 1 week) | 4°C | Use sterile buffers; avoid microbial contamination.[1][3] |
| Long-term (months) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[3][5] -80°C is preferred for maximum stability.[3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[1][2]
-
Using a sterile syringe, add the desired volume of an appropriate sterile solvent (e.g., sterile water or 0.1% acetic acid) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause aggregation.[9]
-
Visually inspect the solution to ensure it is clear and free of particulates.[5]
-
For immediate use, dilute the stock solution to the desired working concentration with your experimental buffer.
-
For storage, aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Divide the stock solution into several aliquots. Store one aliquot at -80°C as a baseline control (T=0).
-
Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, -20°C, room temperature).
-
At designated time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analyze the peptide solution by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Compare the peak area of the intact this compound in the stored samples to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. jpt.com [jpt.com]
- 6. primepeptides.co [primepeptides.co]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. bluewellpeptides.com [bluewellpeptides.com]
Technical Support Center: Enhancing Tumor Penetration of CREKA-Conjugated Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CREKA-conjugated therapeutics. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the tumor penetration and efficacy of your CREKA-drug conjugates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low tumor accumulation of CREKA-conjugated drug/nanoparticle. | 1. Insufficient Fibrin-Fibronectin Target: The tumor model may have low expression of the fibrin-fibronectin complexes that CREKA targets.[1][2] 2. Poor Bioavailability/Stability: The conjugate may be rapidly cleared from circulation before it can reach the tumor.[3] 3. Suboptimal Nanoparticle Formulation: The physicochemical properties of the nanoparticle carrier (size, charge, etc.) may not be ideal for tumor accumulation.[4] | 1. Verify Target Expression: Use immunohistochemistry (IHC) or immunofluorescence (IF) to confirm the presence of fibrin (B1330869) and fibronectin in your tumor model's extracellular matrix (ECM).[2][5] 2. Improve Pharmacokinetics: Consider PEGylation of your nanoparticle to increase circulation half-life.[6][7] 3. Optimize Nanocarrier: Experiment with different nanoparticle sizes (typically 50-100 nm for optimal EPR effect) and surface charges.[8] 4. Increase Dosage: Some studies suggest that an over-threshold dose can saturate clearance mechanisms like the mononuclear phagocyte system (MPS), leading to enhanced tumor delivery.[9] |
| Heterogeneous drug distribution within the tumor. | 1. Dense Extracellular Matrix (ECM): The tumor stroma can act as a physical barrier, preventing deep penetration of the drug.[10][11] 2. High Interstitial Fluid Pressure (IFP): Elevated IFP within the tumor can impede convective transport of the drug from the vasculature into the tumor mass.[4][12] 3. Irregular Tumor Vasculature: Poorly formed and leaky blood vessels can lead to uneven drug extravasation.[13] | 1. ECM Modulation: Co-administer ECM-degrading enzymes like hyaluronidase (B3051955) or collagenase. Alternatively, therapies that modulate the tumor stroma, such as those targeting cancer-associated fibroblasts (CAFs), can be explored.[1][12] 2. Vascular Normalization: Use anti-angiogenic agents to normalize the tumor vasculature, which can reduce IFP and improve perfusion.[12] 3. Size-Shrinking Nanoparticles: Design nanoparticles that decrease in size in the acidic tumor microenvironment to facilitate deeper penetration. |
| CREKA-conjugated drug shows good tumor homing but poor cellular uptake. | 1. CREKA's Mechanism: The CREKA peptide primarily targets the ECM and tumor vasculature, and it has not been shown to be internalized by tumor cells on its own.[14] 2. Lack of Internalization Signal: The drug conjugate lacks a component to trigger endocytosis. | 1. Incorporate a Cell-Penetrating Peptide (CPP): Create a chimeric peptide by fusing CREKA with a CPP like pVEC to facilitate translocation across the cell membrane.[14] 2. Add a Cell-Surface Receptor Ligand: Conjugate a ligand that binds to a receptor overexpressed on the cancer cells to trigger receptor-mediated endocytosis.[15] |
| Inconsistent results between in vitro and in vivo experiments. | 1. Model Mismatch: In vitro models (e.g., 2D cell culture) lack the complex tumor microenvironment, including the ECM and vasculature, that is critical for CREKA's targeting mechanism.[2] 2. Physiological Barriers: In vivo experiments introduce physiological barriers to drug delivery not present in vitro, such as renal clearance and uptake by the MPS.[16] | 1. Use 3D Spheroid Models: For in vitro studies, use 3D tumor spheroids which better mimic the tumor architecture and ECM. 2. Thorough In Vivo Characterization: When transitioning to in vivo models, perform comprehensive pharmacokinetic and biodistribution studies to understand the conjugate's behavior in a physiological system.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which CREKA targets tumors?
The this compound (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes.[1][18] These complexes are often overexpressed in the tumor stroma and associated with the tumor neovasculature due to the leaky nature of tumor blood vessels and subsequent plasma protein clotting.[2][14] CREKA's targeting is therefore dependent on the tumor microenvironment rather than specific antigens on the cancer cells themselves.[2]
Q2: How can I enhance the binding of my CREKA-conjugated drug to the tumor?
One innovative strategy is to use a positive feedback mechanism. For instance, photothermal therapy (PTT) can be used to induce heat-related damage to the tumor vasculature, which in turn promotes coagulation.[5] This process increases the formation of fibrin-fibronectin complexes, creating more binding sites for the CREKA-conjugated drug and thereby amplifying its accumulation in the tumor.[2]
Q3: What are the advantages of using a nanoparticle carrier for CREKA-conjugated drugs?
Using a nanoparticle platform for CREKA-conjugated drugs offers several advantages:
-
Improved Pharmacokinetics: Nanoparticles can protect the peptide-drug conjugate from degradation and rapid renal clearance, extending its circulation time.[1]
-
Enhanced Tumor Accumulation: In addition to the active targeting provided by CREKA, nanoparticles can passively accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect.[8]
-
Higher Payload Capacity: Nanoparticles can be loaded with a higher concentration of the therapeutic agent compared to a simple peptide-drug conjugate.
-
Multifunctionality: Nanoparticles can be engineered to be "smart" carriers, for example, by incorporating imaging agents for theranostics or by being designed to respond to the tumor microenvironment (e.g., pH-sensitive release).[2]
Studies have shown that CREKA-modified nanoparticles can lead to significantly higher accumulation at the tumor site compared to the free peptide. For example, one study reported a 6.8-fold higher accumulation of CREKA-modified nanoparticles compared to the this compound alone.[1]
Q4: Should I use a cleavable or non-cleavable linker to attach the drug to the this compound?
The choice of linker is critical and depends on the drug's mechanism of action.[19]
-
Cleavable Linkers: These are often preferred as they are designed to release the cytotoxic payload in the tumor microenvironment (e.g., in response to low pH or specific enzymes that are abundant in tumors). This ensures that the drug is in its most active form at the target site, minimizing systemic toxicity.[20]
-
Non-Cleavable Linkers: With these linkers, the drug is released after the entire conjugate is internalized by a cell and degraded in the lysosome. This approach may be less effective for CREKA conjugates that primarily remain in the ECM.
Q5: What is a good starting point for a protocol to assess tumor penetration?
A common method is to use fluorescence imaging on tumor cryosections. A detailed protocol is provided in the "Experimental Protocols" section below. This involves administering the fluorescently-labeled CREKA-conjugated drug to a tumor-bearing animal, excising the tumor at various time points, and imaging thin sections with a fluorescence microscope to visualize the distribution of the drug from the blood vessels into the tumor parenchyma.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of the improvements achieved with different strategies.
Table 1: Enhancement of Tumor Accumulation with CREKA Conjugation
| Formulation | Tumor Model | Fold Increase in Tumor Accumulation (vs. Non-Targeted Control) | Reference |
| CREKA-Modified Nanoparticles | Mouse model of metastatic breast cancer | 6.8-fold higher than free CREKA-Cy5.5 | [1] |
| CREKA-Tris(Gd-DOTA)3 | Mouse model of metastatic breast cancer | Strong MRI signal enhancement, detecting micrometastases as small as 0.5 mm | [1] |
| CREKA-conjugated PEG particles | In vitro fibrin binding assay | Up to 94% increase in fibrin binding ability | [6][7] |
| CREKA-MSCs | In vitro fibrin binding assay | 2.6-fold higher binding than non-targeted MSCs (static conditions) | [1] |
Table 2: Therapeutic Efficacy of CREKA-Conjugated Drugs
| Treatment | Tumor Model | Outcome | Reference |
| DPC@ICD-Gd-Tic (CREKA-targeted) | 4T1 breast cancer | ~70% reduction in primary tumor volume; ~90% reduction in lung metastases | [1] |
| CREKA-conjugated Doxorubicin Nanoparticles | HeLa cells (in vitro) | Significantly higher apoptosis compared to non-targeted nanoparticles | [6] |
| Co-injection of blank PEG-Lipo with PEG-ACGs-Lipo | U87 MG tumor-bearing mice | 49.8% reduction in tumor size compared to PEG-ACGs-Lipo alone | [9] |
Experimental Protocols
Protocol 1: Evaluation of Tumor Penetration using Fluorescence Microscopy
This protocol details a method to visualize and quantify the penetration of a fluorescently-labeled CREKA-conjugated drug from tumor blood vessels into the tumor tissue.
Materials:
-
Tumor-bearing mice
-
Fluorescently-labeled CREKA-conjugated drug (e.g., conjugated to Cy5.5 or another near-infrared dye)
-
Hoechst 33342 (for nuclear staining)
-
Anti-CD31 antibody conjugated to a fluorescent probe (e.g., FITC) for vessel staining
-
Perfusion buffer (e.g., PBS with heparin)
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Injection: Intravenously inject the fluorescently-labeled CREKA-conjugated drug into tumor-bearing mice at the desired concentration.
-
Vessel Staining (Optional, for co-localization): 15-20 minutes before sacrificing the animals, intravenously inject the anti-CD31 antibody to label the blood vessels.
-
Perfusion: At predetermined time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform cardiac perfusion with PBS to wash out the blood, followed by perfusion with 4% PFA to fix the tissues.
-
Tumor Excision and Preparation: Excise the tumors and post-fix them in 4% PFA overnight at 4°C. Then, cryoprotect the tumors by incubating them in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until they sink.
-
Embedding and Sectioning: Embed the tumors in OCT compound and freeze them. Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on microscope slides.
-
Staining: Stain the sections with Hoechst 33342 to visualize the cell nuclei.
-
Imaging: Image the sections using a fluorescence microscope or a confocal microscope. Capture images of the drug's fluorescence, the blood vessels (if stained), and the nuclei.
-
Analysis: Quantify the penetration by measuring the fluorescence intensity of the drug as a function of the distance from the nearest blood vessel. This can be done using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CREKA-conjugated drug targeting the tumor microenvironment.
Caption: A logical workflow for troubleshooting poor tumor penetration.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted drug delivery to the thrombus by fusing streptokinase with a fibrin-binding peptide (CREKA): an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered strategies to enhance tumor penetration of drug-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Nanotechnology: The impact of passive and active targeting in the era of modern cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced tumor accumulation and therapeutic efficacy of liposomal drugs through over-threshold dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. cellgs.com [cellgs.com]
- 17. Analysis on the current status of targeted drug delivery to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances of this compound-based nanoplatforms in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
CREKA Peptide Clinical Translation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the clinical translation of the CREKA peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary target?
The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display for its ability to home to tumors.[1][2] Its primary target is the fibrin-fibronectin complexes that are overexpressed in the extracellular matrix (ECM) of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[2][3][4] This targeting is not cell-specific but rather directed at the tumor microenvironment.[1]
Q2: What makes CREKA a promising candidate for clinical translation?
CREKA offers several advantages for targeted drug delivery and imaging:
-
High Specificity: It selectively binds to fibrin-fibronectin complexes, which are abundant in the tumor stroma but not in healthy tissues.[1][2]
-
Small Size: As a pentapeptide, it has a low molecular weight, which can enhance tissue penetration.[3][5]
-
Low Immunogenicity: Compared to larger targeting moieties like antibodies, peptides are generally less likely to elicit an immune response.[3][5]
-
Versatile Conjugation: The cysteine residue's sulfhydryl group allows for straightforward conjugation to nanoparticles, imaging agents, and therapeutic payloads without compromising its binding activity.[1][2][3][5]
Q3: What are the main challenges in the clinical translation of this compound-based therapies?
The primary hurdles include:
-
In Vivo Stability: Like many peptides, CREKA can be susceptible to degradation by proteases in the bloodstream, leading to a short in vivo half-life.[4]
-
Delivery Efficiency: While CREKA enhances targeting, the overall accumulation of CREKA-conjugated nanoparticles at the tumor site can still be low, which is a common challenge for nanomedicines.[6][7]
-
Off-Target Accumulation: Peptide-mediated nanocarriers can sometimes be cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[6]
-
Manufacturing and Scalability: Producing peptide-conjugated nanoparticles with consistent quality and in large quantities for clinical use presents significant challenges.
-
Regulatory Hurdles: The regulatory landscape for nanomedicines is still evolving, which can create uncertainties in the development pathway.[5][7]
Troubleshooting Guides
Low Binding Affinity or Targeting Efficiency in In Vitro Assays
Problem: CREKA-conjugated nanoparticles show poor binding to fibrin-fibronectin matrices in vitro.
| Possible Cause | Troubleshooting Steps |
| Inefficient Peptide Conjugation | 1. Verify Conjugation: Confirm the successful conjugation of CREKA to the nanoparticle surface using techniques like FTIR, XPS, or by quantifying the peptide density. 2. Optimize Conjugation Chemistry: Ensure the reaction conditions (e.g., pH, temperature, reaction time) for methods like Michael addition are optimal.[2][3] 3. Check Peptide Purity: Use high-purity this compound (>95%) for conjugation to avoid interference from impurities. |
| Steric Hindrance | 1. Optimize Peptide Density: A suboptimal number of peptides on the nanoparticle surface can affect binding. Too high a density may lead to steric hindrance.[8] 2. Incorporate a Linker: Using a PEG linker between the nanoparticle and CREKA can improve the peptide's flexibility and accessibility to its target.[8] |
| Assay Conditions | 1. Fibrin-Fibronectin Matrix Formation: Ensure the proper formation of the fibrin-fibronectin clot in your assay. 2. Buffer Composition: The pH and ionic strength of the buffer can influence binding kinetics. |
| Peptide Inactivity | 1. Proper Peptide Storage: Store the this compound under recommended conditions (lyophilized at -20°C or -80°C) to prevent degradation. 2. Confirm Peptide Sequence: Verify the correct amino acid sequence of the synthesized peptide. |
Suboptimal In Vivo Tumor Targeting
Problem: CREKA-conjugated nanoparticles show low accumulation in the tumor in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor In Vivo Stability and Short Half-Life | 1. PEGylation: Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce RES uptake.[6] 2. Peptide Modification: Consider strategies to enhance peptide stability, such as using D-amino acids or cyclization, though this may alter binding affinity. 3. Co-administration with RES-blocking agents: In preclinical studies, co-injection with agents that temporarily saturate the RES can increase tumor accumulation of the nanoparticles.[8] |
| Inefficient Extravasation | 1. Nanoparticle Size and Shape: Optimize the size and shape of the nanoparticles. Smaller nanoparticles and elongated shapes (nanoworms) may have better tumor penetration.[8] 2. Animal Model Selection: The "leakiness" of tumor vessels (the EPR effect) can vary significantly between different tumor models. Select a model known to have a pronounced EPR effect. |
| Off-Target Binding | 1. Blood Component Interactions: Peptides can interact with blood components, leading to premature clearance. PEGylation can help mitigate this. 2. Biodistribution Studies: Conduct thorough biodistribution studies to identify organs with high off-target accumulation and investigate the underlying mechanisms. |
Data Presentation
Table 1: In Vitro Binding Efficiency of CREKA-Conjugated Nanoparticles
| Nanoparticle System | Conjugation Method | Binding Efficiency/Increase | Reference |
| PEG Hydrogel Nanoparticles | Michael Addition | Up to 94% increase in fibrin (B1330869) binding ability | [7][9] |
| Iron Oxide Nanoparticles (IONPs) | AMAS linker | Significantly greater than dextran-coated IONPs | [10] |
| Mesenchymal Stem Cells (MSCs) | Not Specified | 2.6-fold higher binding than non-targeted MSCs (static) | [3] |
| Mesenchymal Stem Cells (MSCs) | Not Specified | 2.3-fold higher binding than non-targeted MSCs (flow) | [3] |
Table 2: In Vivo Tumor Targeting Efficiency of CREKA-Conjugated Nanoparticles
| Nanoparticle System | Animal Model | Fold Increase in Tumor Accumulation | Reference |
| UMFNP-CREKA-Cy5.5 | Breast Cancer Mouse Model | 6.8-fold higher than CREKA-Cy5.5 | [3][5] |
| CMWNTs-PEG (with NIR illumination) | Tumor Xenograft | 6.4-fold higher than control group | [11] |
| CRE-NP | PANC-1/NIH3T3 Mouse Model | 1.94-fold higher cellular uptake in activated cells | [2] |
Experimental Protocols
Methodology for Conjugating CREKA to Maleimide-Functionalized Nanoparticles via Michael Addition
This protocol outlines the general steps for conjugating the cysteine-containing this compound to nanoparticles functionalized with maleimide (B117702) groups.[2][3]
-
Materials:
-
This compound (with a free N-terminal cysteine)
-
Maleimide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size exclusion chromatography (SEC) or dialysis.
-
-
Procedure:
-
Peptide Preparation: Dissolve the lyophilized this compound in the reaction buffer. If the peptide has formed disulfide bonds, briefly treat with a reducing agent like TCEP and then remove the TCEP.
-
Nanoparticle Preparation: Disperse the maleimide-functionalized nanoparticles in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A typical molar excess of peptide to reactive sites on the nanoparticles is 10-20 fold, but this should be optimized.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Remove unconjugated peptide and other reactants by SEC or dialysis.
-
Characterization: Confirm successful conjugation and quantify the peptide density on the nanoparticles.
-
Methodology for In Vitro Fibrin-Fibronectin Binding Assay
This assay assesses the binding of CREKA-conjugated nanoparticles to a pre-formed fibrin-fibronectin clot.
-
Materials:
-
Fibrinogen
-
Fibronectin
-
Thrombin
-
CREKA-conjugated nanoparticles (labeled with a fluorescent dye or radionuclide)
-
Control nanoparticles (without CREKA)
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBS
-
-
Procedure:
-
Clot Formation: In a multi-well plate, coat the wells with fibronectin. Add a solution of fibrinogen and thrombin to initiate clot formation. Incubate until a stable clot is formed.
-
Blocking: Wash the clots with PBS and then block with Blocking Buffer to prevent non-specific binding.
-
Incubation with Nanoparticles: Add the CREKA-conjugated nanoparticles and control nanoparticles (at the same concentration) to the wells containing the clots. Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Carefully wash the clots multiple times with Wash Buffer to remove unbound nanoparticles.
-
Quantification: Quantify the amount of bound nanoparticles by measuring the fluorescence or radioactivity in each well.
-
Data Analysis: Compare the binding of CREKA-conjugated nanoparticles to that of the control nanoparticles.
-
Mandatory Visualizations
Caption: CREKA-NP targeting pathway and potential barriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming regulatory hurdles in clinical translation of nanomedicine - DIVERSA [diversatechnologies.com]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Commercial and Regulatory Development Considerations for Nanomedicines | Basicmedical Key [basicmedicalkey.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for self-amplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Release from CREKA-Targeted Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of CREKA-targeted nanoparticles for drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the targeting mechanism of CREKA-functionalized nanoparticles?
A1: The CREKA (Cys-Arg-Glu-Lys-Ala) peptide is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes.[1][2] These complexes are often overexpressed in the tumor stroma and the extracellular matrix (ECM) of tumor tissues, but are less common in normal, healthy tissues. This targeted binding allows for the accumulation of CREKA-functionalized nanoparticles at the tumor site, enhancing the local concentration of the therapeutic payload.[1]
Q2: What are the common nanoparticle platforms used for CREKA-targeted drug delivery?
A2: CREKA peptides have been successfully conjugated to a variety of nanoparticle platforms, including:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1]
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Biodegradable and biocompatible polymeric nanoparticles that allow for sustained drug release.
-
Polyethylene glycol (PEG) hydrogel nanoparticles: Water-swollen polymer networks that can be functionalized with targeting ligands.[3]
-
Iron Oxide Nanoparticles (IONPs): Magnetic nanoparticles that can be used for both targeted drug delivery and hyperthermia applications.
Q3: What are the key factors influencing drug release from CREKA-targeted nanoparticles?
A3: The drug release kinetics from CREKA-targeted nanoparticles are influenced by a combination of factors related to the nanoparticle formulation and the encapsulated drug:
-
Nanoparticle Composition: The type of polymer or lipid used, its molecular weight, and its degradation rate significantly impact drug release. For instance, higher molecular weight PLGA generally leads to slower degradation and drug release.
-
Drug Properties: The solubility, molecular weight, and interaction of the drug with the nanoparticle matrix are crucial. Hydrophilic drugs may exhibit a higher initial burst release compared to hydrophobic drugs.
-
Drug Loading: The amount of drug encapsulated within the nanoparticles can affect the release profile. Higher drug loading can sometimes lead to a faster release rate.[4]
-
Nanoparticle Size and Morphology: Smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to faster drug release. The internal structure (e.g., nanospheres vs. nanocapsules) also plays a role.
-
Presence of a Coating: A polymer coating can act as a barrier to control the initial burst release and sustain the drug release over a longer period.[5]
Troubleshooting Guides
Issue 1: High Initial Burst Release
Q: We are observing a high initial burst release of our drug from CREKA-targeted PLGA nanoparticles. What could be the cause and how can we mitigate it?
A: A high initial burst release is a common challenge, often attributed to the drug adsorbed on the nanoparticle surface or located near the surface. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Strategy |
| Drug Adsorption on Surface | 1. Optimize Washing Steps: Increase the number and duration of washing steps after nanoparticle synthesis to remove unencapsulated and surface-adsorbed drug. Centrifugation and resuspension in a fresh medium is a common method. 2. Incorporate a Coating: Apply a drug-free polymer coating (e.g., a second layer of PLGA) around the drug-loaded nanoparticles. This creates an additional barrier to diffusion.[5] |
| High Drug Loading Near the Surface | 1. Modify the Formulation Process: Adjust the solvent evaporation rate during nanoparticle preparation. A slower evaporation rate can allow for more uniform drug distribution within the polymer matrix. 2. Alter the Polymer-to-Drug Ratio: A higher polymer-to-drug ratio may lead to a more encapsulated drug and a lower proportion near the surface. |
| Hydrophilic Drug Properties | 1. Modify the Nanoparticle Matrix: For hydrophilic drugs, consider using a double emulsion (w/o/w) solvent evaporation technique to improve encapsulation efficiency and reduce surface association. 2. Chemical Modification: If feasible, modify the drug to increase its hydrophobicity and improve its interaction with the hydrophobic polymer core. |
Issue 2: Slow or Incomplete Drug Release
Q: Our CREKA-targeted nanoparticles show very slow and incomplete drug release in our in vitro assays. What factors could be contributing to this, and how can we enhance the release rate?
A: Slow or incomplete drug release can hinder the therapeutic efficacy of the formulation. Here are some potential reasons and solutions:
| Potential Cause | Troubleshooting Strategy |
| High Polymer Molecular Weight | 1. Use Lower Molecular Weight Polymer: PLGA with a lower molecular weight will degrade faster, leading to a quicker drug release.[6] 2. Blend Polymers: Use a blend of high and low molecular weight polymers to achieve a more controlled and complete release profile. |
| Strong Drug-Matrix Interactions | 1. Change the Polymer Type: If the drug has a strong affinity for the current polymer, consider switching to a different polymer with less interaction. 2. Incorporate Excipients: Add excipients to the formulation that can modulate the drug-polymer interaction and facilitate drug diffusion. |
| Low Nanoparticle Porosity | 1. Alter the Preparation Method: The choice of organic solvent and the rate of its removal can influence the porosity of the final nanoparticles. Experiment with different solvents or faster removal rates to create a more porous matrix. |
| Assay Conditions (In Vitro) | 1. Ensure Sink Conditions: The concentration of the released drug in the release medium should be kept low to ensure a proper concentration gradient. This can be achieved by using a larger volume of release medium or by frequent replacement of the medium.[7] 2. Check Membrane Compatibility (for dialysis methods): Ensure the dialysis membrane used in the release assay does not adsorb the drug, which could lead to an underestimation of the release. |
Data Presentation
Table 1: Physicochemical Properties of Different CREKA-Targeted Nanoparticle Formulations
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| CREKA-Lipo-Dox | ~160 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| CRE-NP (α-M) | 106.93 | Not Reported | Not Reported | 49.62 | Not Reported | [1] |
| CREKA-functionalized PEG Hydrogel | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Doxorubicin-loaded Liposomes | 125-160 | < 0.2 | > -25 | Not Reported | 78-88 | [8] |
| Docetaxel-loaded PLGA-b-PEG NP (1% loading) | ~150 | 0.154 | Not Reported | 1 | Not Reported | [4] |
| Docetaxel-loaded PLGA-b-PEG NP (10% loading) | ~150 | 0.212 | Not Reported | 10 | Not Reported | [4] |
Table 2: In Vitro Drug Release Characteristics of CREKA-Targeted Nanoparticles
| Nanoparticle Formulation | Drug Released | Release Profile Highlights | Reference |
| CREKA-Lipo-Dox | Doxorubicin | Sustained release with no significant burst release compared to free doxorubicin.[1] | [1] |
| CRE-NP (α-M) | α-Mangostin | Controlled and sustained release.[1] | [1] |
| Doxorubicin-loaded Liposomes | Doxorubicin | Biphasic pattern with an initial burst release followed by a sustained release phase.[8] | [8] |
Experimental Protocols
Protocol 1: Synthesis and Drug Loading of CREKA-Targeted PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Primary Emulsion (w/o):
-
Dissolve the hydrophilic drug in an aqueous solution (e.g., deionized water or PBS).
-
Dissolve PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add the aqueous drug solution to the organic polymer solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the primary emulsion to the surfactant solution.
-
Homogenize or sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to remove excess surfactant and unencapsulated drug.
-
-
CREKA Peptide Conjugation:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry.
-
Add the this compound to the activated nanoparticle suspension and allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
Wash the nanoparticles again to remove unconjugated peptides.
-
-
Lyophilization and Storage:
-
Lyophilize the final CREKA-targeted nanoparticles for long-term storage.
-
Protocol 2: In Vitro Drug Release Assay (Dialysis Method)
-
Preparation of Nanoparticle Suspension:
-
Disperse a known amount of drug-loaded CREKA-targeted nanoparticles in a specific volume of release buffer (e.g., PBS, pH 7.4).
-
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Seal the dialysis bag and place it in a larger container with a known volume of release buffer.
-
Maintain the setup at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time points, withdraw a small aliquot of the release buffer from the external container.
-
Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
-
Visualizations
Caption: CREKA-Targeted Nanoparticle Drug Delivery Pathway.
Caption: Experimental Workflow for CREKA-Targeted Nanoparticles.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spds.in [spds.in]
- 8. Design, Development and Stability Optimization of Targeted Doxorubicin-Loaded Liposomes | I Research : Journal of Pharmacy [iresearchonline.com]
Validation & Comparative
A Researcher's Guide to Validating CREKA Peptide Binding Specificity
For researchers and drug development professionals leveraging the tumor-homing peptide CREKA (Cys-Arg-Glu-Lys-Ala), rigorous validation of its binding specificity is paramount to ensure targeted delivery and minimize off-target effects. This guide provides a comparative overview of key experimental methods to assess the binding specificity of CREKA, supported by established protocols and data interpretation strategies.
The CREKA peptide has been identified primarily for its affinity to fibrin-fibronectin complexes, which are notably overexpressed in the tumor microenvironment and at sites of tissue injury and inflammation.[1] However, some reports also suggest potential binding to type IV collagen.[2] Validating the binding profile of CREKA is therefore crucial for its successful application in targeted therapies and diagnostics.
Comparative Analysis of Binding Validation Methods
A multi-faceted approach employing several biophysical and immunological techniques is recommended to comprehensively validate the binding specificity of the this compound. The following table summarizes key methods, their principles, and the type of data they provide.
| Method | Principle | Data Output | Key Advantages | Key Limitations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized target protein is incubated with labeled this compound. The amount of bound peptide is quantified using an enzyme-linked detection system. | Semi-quantitative (binding signal intensity) or quantitative (EC50) | High-throughput, relatively low cost, versatile for screening multiple targets. | Indirect detection can be prone to artifacts; may not provide kinetic data. |
| Surface Plasmon Resonance (SPR) | The binding of this compound (analyte) to an immobilized target protein (ligand) is measured in real-time by detecting changes in the refractive index at the sensor surface. | Quantitative kinetic data (association rate constant, k_a; dissociation rate constant, k_d) and affinity data (dissociation constant, K_d) | Label-free, real-time analysis of binding kinetics and affinity.[3][4][5] | Requires specialized equipment; immobilization of ligand can affect its conformation. |
| Competitive Binding Assay | The binding of labeled CREKA to its target is measured in the presence of increasing concentrations of an unlabeled competitor (e.g., CREKA itself or a control peptide). | Quantitative (IC50, K_i) | Allows for the determination of the relative binding affinity of unlabeled competitors; can validate the specificity of the binding site.[6][7][8][9] | Indirect measurement of affinity; requires a labeled ligand. |
| Alanine Scanning Mutagenesis | Each amino acid residue of the this compound (except alanine) is systematically replaced with alanine. The binding of each mutant peptide to the target is then assessed. | Identification of key amino acid residues essential for binding. | Pinpoints the contribution of individual amino acid side chains to the binding interaction.[10][11][12] | Does not provide direct affinity values; requires synthesis of multiple peptide variants. |
Experimental Workflow for Validating CREKA Binding Specificity
A systematic workflow is essential for the robust validation of CREKA's binding specificity. The following diagram illustrates a typical experimental pipeline.
Key Experimental Protocols
Below are detailed methodologies for performing key experiments to validate this compound binding specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA to assess the binding of CREKA to immobilized target proteins.
Materials:
-
96-well high-binding microplate
-
Target proteins (e.g., fibrin-fibronectin complex, collagen IV, BSA)
-
Biotinylated this compound
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of target protein solution (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.[13][14]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add 100 µL of serially diluted biotinylated this compound to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the binding kinetics of CREKA to a target protein using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Target protein for immobilization (ligand)
-
This compound (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound over the immobilized ligand surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
-
Competitive Binding Assay
This protocol describes a competitive ELISA to determine the specificity of CREKA binding.
Procedure:
-
Follow the ELISA protocol (steps 1-4) to coat and block the plate with the target protein.
-
Competition Step: In separate tubes, pre-incubate a fixed concentration of biotinylated this compound with increasing concentrations of unlabeled this compound or a control peptide for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the pre-incubated mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Proceed with the remaining ELISA steps (6-11) to detect the amount of bound biotinylated CREKA.
-
Data Analysis: Plot the absorbance against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the labeled peptide binding is the IC50 value.
The following diagram illustrates the principle of a competitive binding assay.
By employing these methodologies, researchers can rigorously validate the binding specificity of the this compound, ensuring its efficacy and safety for targeted therapeutic and diagnostic applications. The quantitative data obtained will provide a solid foundation for comparing its performance against other targeting ligands and for making informed decisions in drug development pipelines.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPRi Peptide Analysis - Creative Peptides [creative-peptides.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 7. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Alanine Scanning Library - Creative Peptides Blog [creative-peptides.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. genscript.com [genscript.com]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. ulab360.com [ulab360.com]
Validating CREKA Functionalization on Nanoparticles: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the successful functionalization of nanoparticles with targeting ligands like the CREKA peptide is a critical step in the development of targeted drug delivery systems. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation and quantification of this compound conjugation on nanoparticles.
This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to assist researchers in selecting the most appropriate validation strategy for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Quantification of CREKA Functionalization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the quantitative analysis of peptide conjugation on nanoparticles. It offers high sensitivity and specificity, allowing for the accurate determination of conjugation efficiency. The most common approach is an indirect method that quantifies the amount of unbound peptide remaining in the supernatant after the conjugation reaction and purification steps.
Experimental Protocol: Indirect Quantification of CREKA using RP-HPLC
This protocol describes the steps to determine the amount of this compound conjugated to nanoparticles by measuring the concentration of unconjugated peptide.
1. Materials and Reagents:
-
CREKA-functionalized nanoparticles
-
Unconjugated this compound standard solutions of known concentrations
-
Deionized (DI) water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Centrifugal filter units (e.g., Amicon Ultra, with a molecular weight cutoff appropriate for the nanoparticles)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Sample Preparation:
-
Following the conjugation reaction of the this compound to the nanoparticles, centrifuge the reaction mixture to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unconjugated this compound.
-
To ensure all unbound peptide is collected, wash the nanoparticle pellet with a known volume of DI water and collect the wash solution. Combine this with the initial supernatant.
-
For nanoparticle formulations where simple centrifugation is not sufficient to remove all unbound peptide, use a centrifugal filter unit. Add the nanoparticle suspension to the filter unit and centrifuge according to the manufacturer's instructions. Collect the filtrate containing the unbound peptide.
-
Filter the collected supernatant/filtrate through a 0.22 µm syringe filter before HPLC analysis to remove any particulate matter.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in DI water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (can be optimized)
-
Detection Wavelength: 214 nm or 220 nm (for detection of the peptide bond)
-
Injection Volume: 20 µL
4. Quantification:
-
Prepare a calibration curve by injecting standard solutions of unconjugated this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Plot the peak area from the HPLC chromatograms against the corresponding peptide concentration to generate a linear regression curve.
-
Inject the prepared supernatant/filtrate sample from the nanoparticle conjugation reaction.
-
Determine the concentration of unbound CREKA in the sample using the calibration curve.
-
Calculate the conjugation efficiency using the following formula:
Conjugation Efficiency (%) = [(Total Peptide - Unbound Peptide) / Total Peptide] x 100
Comparison of Analytical Methods for Validating CREKA Functionalization
While HPLC provides robust quantitative data, other techniques offer complementary qualitative and quantitative information. The choice of method depends on the specific information required, available instrumentation, and the nature of the nanoparticle system.
| Method | Principle | Information Provided | Advantages | Limitations | Quantitative Data Example |
| RP-HPLC (Indirect) | Separation and quantification of unbound peptide in the supernatant after conjugation. | Quantitative: High-precision measurement of conjugation efficiency. | High sensitivity and specificity. Well-established for peptide analysis. | Indirect measurement. Requires separation of nanoparticles from the supernatant. | Encapsulation efficiency of this compound in targeted nanoparticles was 64.344% ± 10.523%.[1] |
| UV-Vis Spectroscopy | Measures the absorbance of the peptide. Can be direct (on nanoparticles) or indirect (in supernatant). | Quantitative: Estimation of peptide concentration. | Simple, rapid, and widely available. | Lower sensitivity and specificity compared to HPLC. Interference from nanoparticles and other components. | For ~20 nm AuNPs, the concentration of conjugated Cytochrome C was 0.42 µM, corresponding to 346 molecules per nanoparticle. |
| Fluorescence Spectroscopy | Detection of a fluorescently labeled this compound. | Quantitative: Highly sensitive quantification of conjugated peptide. | Very high sensitivity. | Requires labeling of the peptide, which may alter its properties. Potential for quenching effects. | The surface loading of a FAM-labeled peptide on gold nanoparticles was determined to be about 150 peptide molecules per nanoparticle. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects vibrational modes of chemical bonds. | Qualitative: Confirmation of peptide presence on the nanoparticle surface through characteristic amide bond peaks. | Provides structural information and confirms covalent linkage. | Not quantitative. Can be difficult to interpret complex spectra. | Characteristic peptide backbone vibrations (C=O at 1650 cm⁻¹ and N-H at 1535 cm⁻¹) confirm conjugation.[2] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of particles in suspension. | Qualitative: Confirmation of conjugation by observing an increase in nanoparticle size. | Rapid and easy measurement of size changes. | Indirect evidence of conjugation. Not quantitative for peptide loading. | The hydrodynamic diameter of gold nanoparticles increased from 15.62 nm to 25.72 nm after peptide conjugation. |
| Electron Microscopy (TEM/SEM) | Provides high-resolution images of nanoparticles. | Qualitative: Visualization of changes in nanoparticle morphology and size distribution after functionalization. | Direct visualization of nanoparticles. | Does not directly confirm peptide presence. Requires sample drying which can introduce artifacts. | TEM can be used to visualize the nanoparticle core and a surrounding layer, suggesting peptide coating. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging. | Qualitative/Semi-quantitative: Visualization of surface topography and measurement of coating thickness. | Provides 3D surface information. Can be performed in liquid. | Can be challenging for imaging soft peptide layers. Tip-sample interactions can be complex. | AFM can be used to measure the height of the peptide layer on the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition of the surface. | Qualitative/Semi-quantitative: Confirms the presence of peptide-specific elements (e.g., nitrogen) on the nanoparticle surface. | Highly surface-sensitive. Provides elemental and chemical state information. | Requires high vacuum. Can be expensive. | XPS can provide quantitative information on the chemical composition of the top ~10 nm of the surface.[3] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids for quantification. | Quantitative: Direct and accurate quantification of the total amount of conjugated peptide. | Highly accurate and direct method. | Destructive method. Can be complex and time-consuming. | AAA can be used for the absolute quantification of standard peptides after acid hydrolysis. |
Visualizing the Workflow
References
A Comparative Analysis of Linear vs. Cyclic Targeting Peptides in Drug Development
For researchers, scientists, and drug development professionals, the choice between linear and cyclic peptides as targeting moieties is a critical decision that significantly impacts therapeutic efficacy and clinical success. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The fundamental difference between linear and cyclic peptides lies in their structure. Linear peptides possess free N- and C-termini, affording them significant conformational flexibility. In contrast, cyclic peptides are constrained by a covalent bond, typically between the termini or between a terminus and a side chain, or between two side chains. This cyclization imparts distinct physicochemical and pharmacological properties. While cyclization can enhance binding affinity and stability, it is not a universal solution, and in some instances, linear counterparts may exhibit superior targeting properties.[1][2]
Performance Comparison: Unveiling the Quantitative Differences
The decision to employ a linear or cyclic peptide is often guided by a trade-off between synthetic accessibility and desired in vivo performance. Cyclization generally aims to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3] This often translates to improved binding affinity and specificity. Furthermore, the constrained structure of cyclic peptides can render them less susceptible to enzymatic degradation, a major hurdle for the therapeutic application of linear peptides.[4][5]
Binding Affinity
Cyclization can significantly enhance the binding affinity of a peptide for its target receptor. By locking the peptide into a conformation that is complementary to the binding site, the need for conformational rearrangement upon binding is minimized.[3]
| Peptide Pair | Target | Linear Peptide Affinity (IC50/Ki) | Cyclic Peptide Affinity (IC50/Ki) | Fold Improvement | Reference |
| RGDfK-His | Integrin αvβ3 | Lower Affinity | Higher Affinity | - | [6] |
| cRGDfK vs Linear RGDfK | Integrin αvβ3 | - | 85-fold higher | 85 | [7] |
| p53 peptide | - | - | - | 24 | [8] |
| GiBP | Gαi1 | - | 2.1 nM (Ki) | 15 | [9] |
Table 1: Comparative analysis of binding affinities between linear and cyclic peptides. Note: A lower IC50 or Ki value indicates higher binding affinity.
Stability
A critical advantage of cyclic peptides is their enhanced stability, particularly in biological fluids like plasma, which are rich in proteases. The absence of free termini and the rigid structure of cyclic peptides make them more resistant to degradation by exopeptidases and endopeptidases.[5][6]
| Peptide Pair | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability | Reference |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.95 hours | ~5.4 | [10] |
| RGD Analogues | pH 7 Buffer | - | - | 30 | [11] |
| Linear vs. Cyclic GiBP | Immobilized chymotrypsin | 3.7 min | 9.7 min | ~2.6 | [9] |
Table 2: Comparison of the stability of linear and cyclic peptides in various matrices.
In Vivo Efficacy and Biodistribution
The enhanced binding and stability of cyclic peptides often translate to improved performance in vivo. Higher tumor uptake and better tumor-to-background ratios are frequently observed with cyclic peptides in preclinical imaging and therapeutic studies.[6]
| Peptide Pair | Animal Model | Linear Peptide Tumor Uptake (%ID/g) | Cyclic Peptide Tumor Uptake (%ID/g) | Key Finding | Reference |
| 99mTc-RGDfK-His | Tumor-bearing mice | 0.91 ± 0.08 | 3.74 ± 1.51 | ~4-fold higher tumor uptake for the cyclic peptide. | [6] |
| 111In-DOTA-EB-cRGDfK | U-87 MG xenografts | - | 27.1 ± 2.7 | Significant tumor accumulation and a tumor-to-non-tumor ratio of 22.85 at 24h post-injection. | [12] |
Table 3: Comparative in vivo performance of linear and cyclic targeting peptides. %ID/g refers to the percentage of injected dose per gram of tissue.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized and detailed experimental protocols are essential.
Serum Stability Assay
Objective: To determine the half-life of a peptide in serum or plasma.
Methodology:
-
Peptide Incubation: Dissolve the linear and cyclic peptides in a suitable buffer. Incubate the peptides at a final concentration of 10 µM in 50% (v/v) human serum at 37°C with gentle agitation.[13]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a precipitation agent, such as two volumes of an acetonitrile/ethanol (1:1, v/v) mixture, and incubate at -20°C overnight.[14]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[15][16]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The half-life (t1/2) is calculated by fitting the data to a one-phase exponential decay model.[13]
Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC50 or Ki) of a peptide to its target receptor.
Methodology:
-
Membrane/Cell Preparation: Prepare cell membranes or whole cells expressing the target receptor.[17]
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (that is known to bind to the receptor) with varying concentrations of the unlabeled test peptide (linear or cyclic).[9]
-
Incubation: Allow the binding to reach equilibrium by incubating the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter that retains the cell membranes.[18]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]
In Vivo Biodistribution Study
Objective: To determine the distribution and accumulation of a radiolabeled peptide in different organs and tissues over time.
Methodology:
-
Radiolabeling: Label the linear and cyclic peptides with a suitable radionuclide (e.g., 99mTc, 111In).
-
Animal Model: Utilize an appropriate animal model, typically mice or rats, bearing a tumor that expresses the target receptor.[19]
-
Administration: Inject a known amount of the radiolabeled peptide into the animals, usually via the tail vein.[20]
-
Time-Point Euthanasia: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of animals.
-
Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle). Weigh each tissue sample.[19]
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of the biodistribution profiles of the linear and cyclic peptides.[20]
Visualizing the Molecular Landscape
Understanding the biological context in which these peptides function is crucial for their design and application.
Caption: A typical experimental workflow for the comparative analysis of linear and cyclic targeting peptides.
Signaling Pathways
Targeting peptides often modulate cellular signaling by binding to surface receptors. Understanding these pathways is key to designing effective therapeutics.
Integrin Signaling Pathway: Many RGD-containing peptides target integrin receptors, which play a crucial role in cell adhesion, migration, and survival.
Caption: A simplified diagram of the integrin signaling pathway initiated by RGD peptide binding.
c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), is another important target in cancer therapy.
Caption: Overview of the HGF/c-Met signaling cascade, a target for anticancer peptide therapeutics.
Conclusion
The choice between linear and cyclic targeting peptides is multifaceted and context-dependent. Cyclic peptides frequently offer significant advantages in terms of binding affinity, stability, and in vivo performance due to their conformationally constrained nature. However, these benefits may come at the cost of increased synthetic complexity and, in some cases, may not translate to superior biological activity. A thorough comparative evaluation, employing rigorous and standardized experimental protocols as outlined in this guide, is paramount for selecting the optimal peptide candidate for a given therapeutic application. The continued development of novel cyclization strategies and a deeper understanding of structure-activity relationships will further empower researchers to design the next generation of highly effective peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. newomics.com [newomics.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. osti.gov [osti.gov]
- 20. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
CREKA peptide vs. antibody-drug conjugates for cancer therapy
A Comparative Guide: CREKA Peptide vs. Antibody-Drug Conjugates for Cancer Therapy
In the landscape of targeted cancer therapies, both this compound-drug conjugates and antibody-drug conjugates (ADCs) represent innovative strategies to enhance the delivery of cytotoxic agents to tumors while minimizing systemic toxicity. However, they employ fundamentally different targeting mechanisms, which dictates their respective advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action
This compound-Based Therapy
The this compound (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets the tumor microenvironment rather than the cancer cells themselves.[1] Its binding target is the fibrin-fibronectin complexes that are overexpressed in the extracellular matrix (ECM) and vasculature of various tumors.[1][2] This is a key feature of many solid tumors, where abnormal vasculature and tissue injury lead to the deposition of these plasma protein clots.[1][3] By targeting this common feature of the tumor stroma, CREKA-based therapies can deliver conjugated drugs or nanoparticles to the tumor site.[1]
The general mechanism involves:
-
Intravenous administration of the CREKA-drug conjugate or CREKA-functionalized nanoparticle.
-
The this compound recognizes and binds to fibrin-fibronectin complexes within the tumor ECM.[1]
-
This binding leads to the accumulation of the therapeutic payload in the tumor microenvironment.
-
The cytotoxic drug is then released, exerting its anti-cancer effect on nearby tumor cells and potentially disrupting the tumor vasculature.
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a well-established class of targeted therapies that leverage the high specificity of monoclonal antibodies.[4] ADCs are composed of three main components: a monoclonal antibody that targets a specific tumor-associated antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the two.[4][][6]
The mechanism of action for ADCs is a multi-step process:[7][8]
-
The ADC is administered intravenously and circulates in the bloodstream.
-
The monoclonal antibody component selectively binds to its target antigen on the surface of a cancer cell.[8]
-
The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis.[][8]
-
Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by cellular machinery (e.g., enzymes, acidic pH).[][9]
-
The released cytotoxic payload then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis.[4][10]
Comparative Performance Analysis
| Feature | This compound-Based Therapy | Antibody-Drug Conjugates (ADCs) |
| Target | Fibrin-fibronectin complexes in the tumor microenvironment (TME).[1][2] | Specific tumor-associated antigens on the cancer cell surface.[4][8] |
| Specificity | TME-specific. Targets a common feature of solid tumors, independent of cancer cell antigen expression.[3] | Highly specific to cancer cells overexpressing the target antigen.[7] |
| Applicability | Potentially broad applicability across various solid tumors characterized by fibrin (B1330869) deposition.[1] | Limited to tumors expressing the specific target antigen; can be affected by antigen heterogeneity.[11][12] |
| Tumor Penetration | Smaller size of peptides and nanoparticles may allow for deeper penetration into dense tumor tissue.[13] | Larger size of antibodies (~150 kDa) can limit penetration into solid tumors.[12] |
| Payload Delivery | Accumulates payload in the ECM, relying on drug diffusion to reach cancer cells.[1] | Delivers payload directly inside the target cancer cell following internalization.[][8] |
| Known Advantages | - Overcomes tumor heterogeneity related to antigen expression.[3]- Smaller size enhances penetration.[13]- Lower production cost compared to monoclonal antibodies.[3] | - High target specificity minimizes damage to healthy cells.[7][14]- Clinically validated with multiple FDA-approved drugs.[8][14]- Direct intracellular drug delivery.[] |
| Known Limitations | - Susceptible to degradation by endogenous proteases.[15][16]- Efficacy depends on the density of fibrin-fibronectin complexes.- Fewer clinical studies compared to ADCs. | - Insufficient efficacy at tolerable doses.[6]- Development of drug resistance.[11][12]- Off-target toxicities.[6]- "Binding site barrier" can limit distribution.[12] |
Experimental Data & Protocols
Direct comparative clinical data between CREKA-based therapies and ADCs is limited. However, data from preclinical studies highlight their respective potentials.
Quantitative Data Summary
| Metric | CREKA-Based Therapy Example | ADC Example | Reference |
| Target Binding | CREKA-conjugated PEG nanoparticles showed up to 94% increased fibrin binding ability. | N/A (Binding is antigen-specific and measured by affinity constants, e.g., KD) | [15][17] |
| Cellular Uptake | Significantly higher cellular uptake of CREKA-conjugated PEG-Doxorubicin particles in HeLa cells compared to non-targeted particles. | N/A (Designed for high internalization post-binding) | [15][17] |
| In Vivo Efficacy | In a 4T1 breast cancer mouse model, a CREKA-based nanoplatform reduced lung metastases by ~90% and primary tumor volume by ~70%. | Trastuzumab deruxtecan (B607063) (an ADC) has shown significant efficacy in HER2-positive metastatic breast cancer patients who have received prior therapies. | [1][9] |
| Drug-to-Carrier Ratio | Varies depending on the nanoparticle or dendrimer used as the carrier. | Drug-to-Antibody Ratio (DAR) is a critical parameter, typically ranging from 2 to 8. For example, Enfortumab vedotin has a DAR of ~3.8. | [9] |
General Experimental Protocol for Efficacy Evaluation
Evaluating and comparing these two modalities would involve a series of in vitro and in vivo experiments to assess targeting, cytotoxicity, and therapeutic efficacy.
Experimental Workflow:
Methodologies:
-
Binding Specificity:
-
CREKA: An ELISA-like assay can be performed on plates coated with fibrin-fibronectin complexes to quantify the binding of the CREKA-conjugate.
-
ADC: Flow cytometry or immunofluorescence can be used on cancer cell lines expressing the target antigen to confirm specific binding of the antibody component.
-
-
Cellular Internalization:
-
In Vitro Cytotoxicity:
-
Cancer cell lines are treated with varying concentrations of the CREKA-drug conjugate or the ADC. Cell viability is measured using assays like MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration). Apoptosis can be confirmed using Annexin V staining.
-
-
In Vivo Biodistribution and Tumor Accumulation:
-
Tumor-bearing mouse models are injected with fluorescently or radioactively labeled agents. In vivo imaging systems (IVIS) or SPECT/PET scans are used to track the accumulation of the agent in the tumor versus other organs over time.
-
-
In Vivo Therapeutic Efficacy:
-
Tumor-bearing mice are treated with the therapeutic agents, a placebo, and relevant controls. Tumor volume is measured regularly to assess the inhibition of tumor growth. Survival rates are also monitored.[1]
-
-
Safety and Toxicity:
-
At the end of the efficacy study, major organs are harvested for histological analysis to identify any signs of tissue damage. Blood samples are collected for complete blood count and chemistry panels to assess systemic toxicity.
-
Conclusion
This compound-based therapies and antibody-drug conjugates offer two distinct and promising avenues for targeted cancer treatment.
-
ADCs represent a more mature technology with multiple approved products, offering high specificity by targeting cancer cells directly.[8][14] Their main challenges lie in overcoming tumor antigen heterogeneity, drug resistance, and penetration into solid tumors.[11][12]
-
CREKA peptides offer an innovative strategy by targeting the tumor microenvironment, which could bypass the issue of antigen heterogeneity and be broadly applicable to many solid tumors.[1][3] Their smaller size may also confer advantages in tumor penetration.[13] However, this technology is in earlier stages of development, and challenges such as in vivo stability and optimizing drug release in the ECM need to be fully addressed.
For researchers, the choice between these platforms depends on the specific cancer type, the nature of the target, and the desired therapeutic outcome. Future research may even explore combination therapies that leverage both the TME-targeting of peptides and the direct cell-killing power of ADCs to create a multi-pronged attack on cancer.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fibronectin for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. catalystcr.com [catalystcr.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound-conjugated dendrimer nanoparticles for glioblastoma multiforme delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uicc.org [uicc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Efficacy of CREKA-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of therapeutic agents to tumor sites is a paramount objective in cancer therapy, aiming to enhance efficacy while minimizing systemic toxicity. One promising approach involves the use of tumor-homing peptides to guide drug delivery systems. This guide provides a comparative analysis of the therapeutic efficacy of drug conjugates utilizing the CREKA peptide, a pentapeptide (Cys-Arg-Glu-Lys-Ala) that specifically targets fibrin-fibronectin complexes prevalent in the tumor microenvironment. We present experimental data, detailed methodologies, and visual representations of key biological and experimental processes to offer an objective assessment of CREKA-drug conjugates against alternative strategies.
Comparative Efficacy of CREKA-Drug Conjugates
The therapeutic advantage of CREKA-mediated targeting has been demonstrated across various preclinical models, primarily through conjugation with chemotherapeutics like doxorubicin, or integration into advanced delivery platforms such as nanoparticles and liposomes.
In Vitro Cytotoxicity
CREKA-conjugated drug delivery systems have consistently shown superior cytotoxicity against cancer cells compared to their non-targeted counterparts. This is largely attributed to enhanced cellular uptake of the therapeutic payload.
| Conjugate/Formulation | Cancer Cell Line | Drug | IC50 Value (Targeted) | IC50 Value (Non-Targeted/Free Drug) | Fold Improvement | Reference |
| CREKA-PEG-Nanoparticles | MDA-MB-231 (Breast Cancer) | Doxorubicin & Noscapine | 20 µM Noscapine + 0.05 µM Doxorubicin | 42 µM Noscapine + 0.25 µM Doxorubicin | 2.1x (Noscapine) & 5x (Doxorubicin) | [1] |
| Peptide-Doxorubicin Conjugate | K562/ADR (Drug-Resistant Leukemia) | Doxorubicin | 3 µM | 65 µM | 21.7x |
Table 1: Comparative In Vitro Cytotoxicity of CREKA-Drug Conjugates. This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the enhanced potency of CREKA-targeted therapies.
In Vivo Tumor Growth Inhibition
Animal models provide compelling evidence for the enhanced anti-tumor activity of CREKA-drug conjugates. The targeted delivery leads to greater accumulation of the drug at the tumor site, resulting in more significant tumor regression.
| Conjugate/Formulation | Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) | Alternative/Control | Alternative/Control Inhibition (%) | Reference |
| CREKA-Liposomes | 4T1 Murine Breast Cancer | Breast Cancer | CREKA-Lipo-Dox | ~70% reduction in primary tumor volume | PEG-Lipo-Dox | ~40% reduction in primary tumor volume | |
| CREKA-MWNTs | Xenograft | Tumor | CMWNTs-PEG + Laser | Almost complete tumor eradication | MWNTs-PEG + Laser | Less effective | |
| Peptide-Doxorubicin Conjugate | TNBC Xenograft | Triple-Negative Breast Cancer | Peptide-Dox Conjugate (2.5 mg/kg) | 1.5 times reduction in tumor volume vs Dox | Doxorubicin (2.5 mg/kg) | - | [2] |
Table 2: In Vivo Tumor Growth Inhibition. This table highlights the superior performance of CREKA-drug conjugates in reducing tumor volume in preclinical models compared to non-targeted formulations or the free drug.
Biodistribution and Tumor Accumulation
A key determinant of the enhanced efficacy of CREKA-conjugates is their ability to preferentially accumulate in tumor tissues.
| Conjugate/Formulation | Animal Model | Measurement | CREKA-Targeted Accumulation | Non-Targeted/Control Accumulation | Fold Increase | Reference |
| CREKA-sEVs | Femoral Defect Model | Fluorescence Intensity | ~1.9-fold higher | - | 1.9x | [3] |
| CREKA-MSCs | Myocardial Infarction Rat Model | Myocardial Accumulation (1 day post-injection) | 6.5 times higher | - | 6.5x | [3] |
| Peptide-Doxorubicin Conjugate | TNBC Xenograft | Doxorubicin in Tumor | 1.4 times higher | - | 1.4x | [2] |
Table 3: Enhanced Tumor Accumulation of CREKA-Conjugates. This table presents data on the biodistribution of CREKA-conjugated systems, demonstrating significantly higher localization at the target site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CREKA-drug conjugates.
Synthesis of CREKA-Conjugated Liposomes
Objective: To prepare liposomes surface-functionalized with the this compound for targeted drug delivery.
Materials:
-
DSPE-PEG(2000)-Maleimide
-
This compound (Cys-Arg-Glu-Lys-Ala) with a free thiol group
-
Lipids (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform, Methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Hydration: Dissolve lipids (DSPC, Cholesterol) and DSPE-PEG(2000)-Maleimide in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of the drug (e.g., Doxorubicin in PBS) by vortexing. This will form multilamellar vesicles.
-
Extrusion: Subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
Peptide Conjugation: Incubate the maleimide-functionalized liposomes with the this compound. The maleimide (B117702) group will react with the thiol group on the cysteine residue of CREKA via a Michael addition reaction, forming a stable thioether bond.
-
Purification: Remove unconjugated peptide and unencapsulated drug by dialysis or size exclusion chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of CREKA-drug conjugates on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CREKA-drug conjugate, non-targeted control, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the CREKA-drug conjugate, non-targeted control, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of CREKA-drug conjugates in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
CREKA-drug conjugate, non-targeted control, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups. Administer the CREKA-drug conjugate, non-targeted control, or vehicle control according to a predetermined dosing schedule (e.g., intravenous injection twice a week).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, TUNEL assay).
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation associated with apoptosis in tumor tissue.
Materials:
-
Tumor tissue sections (paraffin-embedded or frozen)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Permeabilization: Treat the tissue sections with Proteinase K and a permeabilization buffer to allow the enzyme to access the cell nuclei.
-
TdT Labeling: Incubate the sections with the TdT enzyme and labeled dUTPs. The TdT will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the incorporated label using a fluorescent microscope. Apoptotic cells will show a strong fluorescent signal in their nuclei.
-
Quantification: Quantify the percentage of TUNEL-positive cells in different treatment groups.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual framework for understanding the mechanisms and experimental designs discussed.
Caption: Experimental workflow for assessing CREKA-drug conjugate efficacy.
Caption: Doxorubicin-induced CREB3L1 signaling pathway.
Caption: Modulation of TGF-β/SMAD pathway by a CREKA-nanoparticle conjugate.
References
Control Experiments for CREKA Peptide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CREKA (Cys-Arg-Glu-Lys-Ala) peptide has emerged as a valuable tool for targeted delivery of therapeutics and imaging agents to tissues rich in fibrin-fibronectin complexes, such as tumors and sites of thrombosis.[1] Rigorous experimental design, incorporating a suite of control experiments, is paramount to validate the specificity and efficacy of CREKA-based systems. This guide provides a comparative overview of essential control experiments, complete with experimental data and detailed protocols, to aid researchers in designing robust studies.
Data Presentation: Quantitative Comparison of CREKA and Control Peptides
To demonstrate the targeting specificity of the CREKA peptide, it is essential to compare its performance against various controls. The following tables summarize quantitative data from studies that have evaluated the binding and uptake of CREKA-conjugated agents versus non-targeted or modified controls.
| Experiment | CREKA-Functionalized Agent | Control Agent | Metric | Result | Reference |
| In Vitro Fibrin (B1330869) Binding | CREKA-Modified Mesenchymal Stem Cells (CREKA-MSCs) | Non-Targeted MSCs | Number of Bound Cells | 2.3-2.6-fold higher with CREKA-MSCs | [1] |
| In Vitro Cellular Uptake | CREKA-Liposomal Doxorubicin (CREKA-Lipo-Dox) | PEG-Liposomal Doxorubicin (PEG-Lipo-Dox) | Cellular Uptake in 4T1 breast cancer cells | ~4-fold higher with CREKA-Lipo-Dox | |
| In Vitro Cellular Uptake | CREKA-Nanoparticles (CRE-NP) | Unmodified Nanoparticles (NP) | Cellular Uptake in TGF-β activated NIH3T3 cells | 1.94-fold higher with CRE-NP | [1] |
| In Vivo Tumor Accumulation | CREKA-Modified Mesenchymal Stem Cells (CREKA-MSCs) | Non-Targeted MSCs | Accumulation in injured rat myocardium after 1 day | 6.5-fold higher with CREKA-MSCs | [1] |
| In Vivo Tumor Accumulation | FAM-labeled CREKA analog (CREKαA) | FAM-labeled CREKA | Tumor Fluorescence | ~3-fold higher with CREKA analog | [2] |
| In Vivo Tumor Accumulation | FAM-labeled CREKA analog (CRENKA) | FAM-labeled CREKA | Tumor Fluorescence | ~3-fold higher with CREKA analog | [2] |
| In Vivo Tumor Accumulation | FAM-labeled CREKA analog (CRNEKA) | FAM-labeled CREKA | Tumor Fluorescence | Weaker fluorescence with CREKA analog | [2] |
| In Vivo Tumor Imaging | 18F-NOTA-iCREKA | 18F-NOTA-LP (linear control peptide) | Tumor-to-Muscle Ratio in U87MG xenografts | 9.93 ± 0.42 for iCREKA vs. 2.69 ± 0.35 for LP | [3] |
Key Control Experiments and Methodologies
Robust validation of CREKA's targeting ability relies on a multi-pronged approach using different types of controls.
Non-Targeted Controls
This is the most fundamental control to demonstrate that the observed targeting is due to the this compound and not a non-specific property of the delivery vehicle.
-
Description: The delivery vehicle (e.g., nanoparticle, liposome) without the conjugated this compound. For cellular therapies, unmodified cells serve as the control.
-
Purpose: To assess the baseline accumulation of the delivery system in the target tissue due to passive effects like the enhanced permeability and retention (EPR) effect.
-
Typical Experiments: In vitro binding assays, cellular uptake studies, and in vivo biodistribution and imaging studies.
Scrambled Peptide Controls
A scrambled peptide with the same amino acid composition as CREKA but in a randomized sequence is a crucial negative control.
-
Description: A peptide with the sequence, for example, of Cys-Ala-Lys-Arg-Glu (CAKRE) or another random permutation.
-
Purpose: To demonstrate that the specific sequence of CREKA is essential for its binding activity and that the effect is not merely due to the charge or amino acid composition.
-
Typical Experiments: Competitive binding assays, in vitro cell binding, and in vivo imaging to show reduced or no accumulation compared to the this compound.
Modified and Analog Peptide Controls
Using analogs of CREKA with specific amino acid substitutions can elucidate the roles of individual residues in binding and stability.
-
Description: Peptides where specific amino acids in the CREKA sequence are replaced, for instance, with non-proteinogenic amino acids like α-methyl or N-methyl derivatives.[2]
-
Purpose: To investigate the structure-activity relationship of the this compound and to potentially develop analogs with improved stability and targeting efficiency.[2]
-
Typical Experiments: Comparative in vivo imaging and biodistribution studies to evaluate tumor accumulation and retention.
Alternative Targeting Peptide Controls
Comparing CREKA to other peptides that target different components of the tumor microenvironment can provide valuable context for its specificity and efficacy.
-
Description: Peptides such as IKVAV (Ile-Lys-Val-Ala-Val), which is derived from laminin (B1169045) and has been shown to mediate cell attachment and migration.[4][5]
-
Purpose: To compare the targeting efficiency and downstream effects of CREKA with another biologically active peptide.
-
Typical Experiments: In vitro cell-based assays (e.g., apoptosis, proliferation) and in vivo therapeutic studies.
In Vivo Target-Negative Models
A powerful method to confirm the in vivo binding target of CREKA is to use animal models that lack the target molecule.
-
Description: Fibrinogen-knockout mice are a key example. In these mice, the fibrin-fibronectin complexes that CREKA targets are absent in tumors.
-
Purpose: To definitively demonstrate that the accumulation of CREKA-conjugated agents in tumors is dependent on the presence of fibrin.
-
Typical Experiments: In vivo fluorescence imaging in tumor-bearing fibrinogen-null mice and wild-type littermates to show lack of CREKA accumulation in the knockout model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments.
In Vitro Fibrin Binding Assay
This assay quantifies the binding of CREKA-conjugated agents to fibrin clots.
Materials:
-
CREKA-conjugated agent (e.g., radiolabeled peptide, fluorescent nanoparticles)
-
Control agent (e.g., non-targeted nanoparticles, scrambled peptide)
-
Human or mouse plasma
-
Thrombin
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Measurement instrument (e.g., gamma counter, fluorescence plate reader)
Protocol:
-
Prepare fibrin clots by adding thrombin to plasma in a suitable vessel (e.g., microcentrifuge tube, 96-well plate) and incubating at 37°C for 1 hour.
-
Add the CREKA-conjugated agent or control agent at a defined concentration to the fibrin clots.
-
Incubate at 37°C for 1 hour to allow for binding.
-
Carefully wash the clots multiple times with PBS to remove any unbound agent.
-
Quantify the amount of bound agent using the appropriate instrument.
-
Calculate the binding percentage as (amount bound / total amount added) x 100.
In Vivo Imaging Protocol
This protocol outlines the steps for in vivo imaging to assess the targeting of CREKA-conjugated probes.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
CREKA-conjugated imaging probe (e.g., fluorescently labeled, radiolabeled)
-
Control probe (e.g., non-targeted, scrambled peptide)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
In vivo imaging system (e.g., IVIS, PET/CT scanner)
Protocol:
-
Administer the CREKA-conjugated or control imaging probe to the tumor-bearing animals, typically via intravenous injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), anesthetize the animals.
-
Place the anesthetized animal in the imaging system.
-
Acquire images of the tumor and other organs to assess the biodistribution of the probe.
-
For competitive binding assays, a blocking dose of unconjugated this compound can be administered prior to the injection of the labeled probe to demonstrate target-specific binding.
-
Quantify the signal intensity in the tumor and other tissues to determine the tumor-to-background ratio.
Visualizing Experimental Logic and Pathways
Graphviz diagrams are provided to illustrate key concepts in this compound studies.
Caption: this compound targeting mechanism for drug delivery and imaging.
Caption: General experimental workflow for evaluating CREKA-based agents.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering strategy to improve peptide analogs: from structure-based computational design to tumor homing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CREKA and Alternative Peptides for Targeting Fibrin-Fibronectin Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) with other peptides known to target fibrin-fibronectin complexes, which are critical components of the tumor microenvironment and sites of tissue injury. This information is intended to assist researchers in selecting the most appropriate targeting moiety for their diagnostic and therapeutic applications.
Introduction to Fibrin-Fibronectin Targeting Peptides
The selective delivery of imaging agents and therapeutics to pathological sites is a cornerstone of modern medicine. Fibrin-fibronectin complexes, which are abundant in the extracellular matrix of tumors and at locations of vascular injury, present a unique and valuable target.[1] Several peptides have been identified that bind to these complexes, with CREKA being a prominent example.[2] This guide will focus on the validation of CREKA's binding and compare its performance with alternative peptides, namely CLT1 (CGLIIQKNEC) and CLT2 (CNAGESSKNC).[3]
Quantitative Comparison of Peptide Performance
The following tables summarize the available quantitative data on the binding and in vivo targeting efficiency of CREKA and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Binding and Cellular Uptake
| Peptide/Conjugate | Assay Type | Result | Reference |
| 18F-NOTA-CREKA | Fibrin (B1330869) Clot Binding | 69.31% ± 6.82% binding | [4] |
| CREKA-functionalized PEG Nanoparticles | Fibrin Clot Binding | Up to 94% fibrin binding ability | [5] |
| CREKA-Lipo-Dox | Cellular Uptake (4T1 breast cancer cells) | ~4-fold increase compared to non-targeted liposomes | [1] |
| CLT1 and CLT2 Phage Clones | Plasma Clot Binding | 3- to 4-fold greater binding efficiency than control phage | [3] |
Table 2: In Vivo Tumor Targeting and Biodistribution
| Peptide/Conjugate | Animal Model | Key Finding | Reference |
| 18F-NOTA-iCREKA | U87MG Xenografts | Tumor-to-muscle ratio of 9.93 ± 0.42 | [4] |
| CREKA-Cy5.0 | 4T1-GFP-Luc2 Breast Cancer | Significant fluorescence in metastatic tumors | [6] |
| UMFNP-CREKA-Cy5.5 | Tumor-bearing mice | 6.8-fold higher fluorescent spots in tumors compared to CREKA-Cy5.5 | [1] |
| Fluorescein-CLT1/CLT2 | MDA-MB-435 Xenografts | 60-130 times stronger tumor fluorescence than control peptide |
Table 3: Biodistribution of 68Ga-P144 (CREKA-related peptide) in PANC-1 Tumor Model (1 hour post-injection)
| Organ/Tissue | Mean %ID/g ± SD |
| Heart | 4.886 ± 0.899 |
| Liver | 1.948 ± 0.717 |
| Lung | 3.156 ± 0.429 |
| Kidney | 2.985 ± 0.854 |
| Tumor | 4.635 ± 1.217 |
[Source: Adapted from PET imaging data of a TGFβ-targeting peptide with high homology to CREKA][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Fibrin Clot Binding Assay
This assay quantifies the binding of a peptide to a pre-formed fibrin clot.
Materials:
-
Fibrinogen solution (e.g., 2.5 mg/mL in Tris-buffered saline)
-
Thrombin solution (e.g., 1 U/mL)
-
Calcium chloride (CaCl2)
-
Test peptide (e.g., CREKA, CLT1) solution at various concentrations
-
96-well microtiter plates
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare fibrin clots by adding fibrinogen solution to the wells of a 96-well plate.
-
Induce clotting by adding thrombin and CaCl2 to each well.
-
Incubate the plate to allow for complete clot formation.
-
Wash the clots gently with buffer to remove any unbound proteins.
-
Add the test peptide solution at desired concentrations to the wells containing the fibrin clots.
-
Incubate for a specified period (e.g., 2 hours) at 37°C to allow binding to reach equilibrium.
-
Carefully collect the supernatant (unbound peptide).
-
Quantify the concentration of the unbound peptide in the supernatant using HPLC.
-
Calculate the amount of bound peptide by subtracting the unbound concentration from the initial concentration.
-
Analyze the data to determine binding percentages and, if a range of concentrations is used, to estimate binding affinity (Kd).
In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines the steps for visualizing the accumulation of a fluorescently labeled peptide in a tumor in a living animal.
Materials:
-
Tumor-bearing mice (e.g., with xenograft or spontaneous tumors)
-
Fluorescently labeled peptide (e.g., CREKA-Cy5.0)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
In vivo imaging system (e.g., IVIS, Maestro)
-
Sterile saline for injection
Protocol:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a baseline fluorescence image of the animal before peptide injection.
-
Inject the fluorescently labeled peptide intravenously (e.g., via the tail vein).[8]
-
Place the animal in the imaging chamber and maintain anesthesia.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24 hours) to monitor the biodistribution and tumor accumulation of the peptide.[9]
-
After the final imaging session, euthanize the animal.
-
Excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to obtain more sensitive measurements.
-
Analyze the images to quantify the fluorescence intensity in the tumor and other tissues, often expressed as a tumor-to-background or tumor-to-muscle ratio.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the validation of CREKA's binding.
Caption: Experimental workflow for in vitro and in vivo validation of CREKA's binding to fibrin.
Caption: Logical relationship of events leading to CREKA-mediated targeted delivery.
Conclusion
CREKA is a well-validated peptide for targeting fibrin-fibronectin complexes in the tumor microenvironment and at sites of injury. The available data demonstrates its utility in enhancing the delivery of imaging and therapeutic agents. While alternative peptides like CLT1 and CLT2 also show promise, a lack of direct, quantitative comparisons makes it challenging to definitively rank their performance against CREKA. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing the field of targeted drug delivery. Researchers are encouraged to consider the specific context of their application when selecting a targeting peptide and to perform rigorous validation experiments.
References
- 1. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptides selected for binding to clotted plasma accumulate in tumor stroma and wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CREKA and IKVAV Peptides for Targeted Drug Delivery
For researchers and drug development professionals, the choice of a targeting peptide is a critical decision in the design of effective drug delivery systems. This guide provides a side-by-side comparison of two such peptides, CREKA and IKVAV, offering insights into their mechanisms, performance, and the experimental data supporting their use.
This comparison delves into the distinct targeting strategies and therapeutic potentials of the CREKA and IKVAV peptides. While both have shown promise in enhancing the delivery of therapeutic agents, they operate through fundamentally different biological pathways, making them suitable for distinct applications.
Executive Summary
The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has demonstrated superior performance in the context of tumor-targeted drug delivery when directly compared to the laminin-derived pentapeptide IKVAV (Ile-Lys-Val-Ala-Val). A key study revealed that CREKA-conjugated nanoparticles led to significantly higher cellular uptake and induction of apoptosis in cancer cells compared to their IKVAV-conjugated counterparts when delivering the chemotherapeutic drug Doxorubicin (B1662922).[1] This enhanced efficacy is attributed to CREKA's ability to bind to fibrin-fibronectin complexes, which are abundant in the tumor microenvironment. In contrast, IKVAV's primary role is in mediating cell adhesion and neurite outgrowth through interaction with integrin receptors.
Mechanism of Action
CREKA: Targeting the Tumor Microenvironment
The CREKA peptide's targeting strategy is centered on the unique characteristics of the tumor extracellular matrix (ECM). It specifically binds to fibrin-fibronectin complexes, which are generated through the coagulation cascade that is often activated in the tumor vasculature.[2][3] This allows CREKA-functionalized drug carriers to accumulate in the tumor stroma, increasing the local concentration of the therapeutic payload. This targeting is not cell-specific but rather directed at the tumor's supportive infrastructure.
dot
IKVAV: Interacting with Cellular Receptors
The IKVAV peptide, a sequence derived from the laminin-α1 chain, exerts its effects through direct interaction with cell surface receptors, primarily integrins such as α3β1 and α6β1.[4] This binding can trigger downstream signaling pathways, such as the ERK/MAPK pathway, influencing cell adhesion, migration, and differentiation.[5] In the context of drug delivery, IKVAV-functionalized carriers are designed to target cells that overexpress these specific integrins.
dot
Performance Data: A Comparative Analysis
A pivotal study directly comparing CREKA and IKVAV peptides for the delivery of Doxorubicin (DOX) using PEG hydrogel nanoparticles provides key performance insights.
| Performance Metric | CREKA-PEG-DOX | IKVAV-PEG-DOX | Untargeted PEG-DOX | Free DOX | Reference |
| Fibrin Binding Ability | Up to 94% | Not Reported | ~45% | Not Applicable | [1] |
| Cellular Uptake | Significantly Higher | Lower than CREKA | Lower than CREKA | High | [1] |
| Induction of Apoptosis | More Effective | Less Effective | Less Effective | Effective | [1] |
It is important to note that while the direct comparative data is limited, numerous studies have independently quantified the efficacy of each peptide in various models. For instance, CREKA-modified liposomes have been shown to increase the cellular uptake of doxorubicin in 4T1 breast cancer cells by nearly fourfold compared to non-targeted liposomes.[2]
Experimental Protocols
Synthesis of CREKA-PEG Nanoparticles for Doxorubicin Delivery
The following protocol is a summarized methodology based on the direct comparative study.
dot
-
Preparation of PEG Hydrogel Nanoparticles: Poly(ethylene glycol) diacrylate (PEGDA) is used as the polymer precursor. A water-in-water emulsion is formed by mixing an aqueous solution of PEGDA with an aqueous solution of dextran.
-
Photo-Crosslinking: A photoinitiator is added to the emulsion, which is then exposed to visible light to induce crosslinking of the PEGDA, forming hydrogel nanoparticles.
-
Purification: The nanoparticles are purified from the dextran solution through repeated washing and centrifugation.
-
CREKA Conjugation: The purified PEG nanoparticles are incubated with the this compound. The cysteine residue at the N-terminus of CREKA allows for its conjugation to the nanoparticle surface.
-
Doxorubicin Loading: The CREKA-functionalized nanoparticles are then incubated with a solution of Doxorubicin, which becomes entrapped within the hydrogel matrix.
General Protocol for IKVAV Functionalization of Nanomaterials
The functionalization of nanoparticles with IKVAV typically involves the conjugation of the peptide to the surface of a pre-formed nanocarrier.
-
Nanoparticle Selection: A suitable nanocarrier is chosen, such as gold nanoparticles, liposomes, or polymeric nanoparticles.
-
Surface Modification: The surface of the nanoparticle is often modified to introduce reactive groups (e.g., maleimide, NHS-ester) that can covalently bind to the peptide.
-
Peptide Conjugation: The IKVAV peptide, which can be synthesized with a terminal cysteine or amine group, is reacted with the activated nanoparticle surface.
-
Purification: The IKVAV-functionalized nanoparticles are purified to remove any unreacted peptide and reagents.
-
Drug Loading: The therapeutic agent can be loaded into the nanoparticle either before or after peptide functionalization, depending on the nature of the nanoparticle and the drug.
Concluding Remarks
The available evidence strongly suggests that for tumor-targeted drug delivery, particularly for solid tumors with a pronounced stromal component, CREKA is a more effective targeting peptide than IKVAV. Its ability to concentrate therapeutic agents in the tumor microenvironment leads to enhanced efficacy. IKVAV, with its cell-specific integrin-mediated interactions, may be better suited for applications where targeting specific cell types that overexpress laminin (B1169045) receptors is the primary goal, such as in neural tissue engineering or for targeting certain types of cancer cells with high integrin expression.
Researchers should carefully consider the specific pathology and the intended therapeutic mechanism when choosing between these two peptides for their drug delivery systems. The data presented in this guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CREKA Peptide: A Safety and Operations Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of CREKA (Cys-Arg-Glu-Lys-Ala) peptide. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals handling CREKA peptide in a laboratory setting.
Core Disposal Principle: Hazardous Waste Management
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is imperative to treat all synthetic peptides and their contaminated materials as hazardous chemical waste.[1] This approach minimizes risk and ensures compliance with standard laboratory safety practices.
Key Mandates:
-
Do Not dispose of this compound, in either solid or liquid form, in the regular trash.
-
Do Not pour this compound solutions down the sink or into any public drain.[1]
-
Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[2][3]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first step in a compliant disposal process.
-
Solid Waste: All materials that have come into contact with this compound are considered contaminated solid waste. This includes:
-
Empty or partially used vials
-
Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats
-
Pipette tips, weighing papers, and other consumables
-
-
Liquid Waste: This category includes:
-
Unused or expired stock solutions of this compound
-
Experimental solutions containing the peptide
-
The initial rinse of any non-disposable labware that contained the peptide
-
All waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[1][2]
Chemical Inactivation Protocols for this compound Waste
Before collection for final disposal by your institution's EHS department, chemical inactivation is a highly recommended step to degrade the peptide. The following are two established methods for peptide degradation.
Method 1: Sodium Hypochlorite (B82951) (Bleach) Inactivation
Sodium hypochlorite is a potent oxidizing agent that effectively fragments and degrades peptides.[4][5][6]
Experimental Protocol:
-
Preparation: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
For Liquid Waste:
-
To the collected liquid waste containing this compound, add a commercial bleach solution (typically 5-6% sodium hypochlorite) to achieve a final concentration that is at a 1:5 to 1:10 bleach-to-waste volume ratio.[7] For high concentrations of peptide or organic material, the 1:5 ratio is recommended.[7]
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of 30 minutes. For high-organic-load waste, a contact time of 12 hours is recommended to ensure complete inactivation.[4][7]
-
-
For Solid Waste:
-
Neutralization and Collection: After the required contact time, neutralize the waste solution to a pH between 5.5 and 9.0, if required by your institution's EHS guidelines, before transferring it to the final hazardous waste container.
Method 2: Alkaline Hydrolysis
Alkaline hydrolysis utilizes a strong base, such as sodium hydroxide (B78521) (NaOH), to break the peptide bonds, degrading the peptide into its constituent amino acids and smaller, non-functional fragments.[9][10][11]
Experimental Protocol:
-
Preparation: This procedure must be conducted in a chemical fume hood with appropriate PPE.
-
For Liquid Waste:
-
Add 1 M NaOH to the peptide solution. Studies have shown significant peptide degradation after 24 hours at 37°C.[12]
-
For more rapid degradation, the process can be accelerated with heat. Standard alkaline hydrolysis for biological materials is often performed at temperatures of 150°C for 3 to 6 hours in a sealed, pressure-rated vessel.[9][13]
-
-
Neutralization and Collection: After degradation, allow the solution to cool. Carefully neutralize the solution with an appropriate acid (e.g., HCl) to a pH between 5.5 and 9.0 before collection in the designated hazardous waste container.
Data Presentation: Peptide Inactivation Parameters
The following tables summarize the quantitative data for the recommended chemical inactivation methods.
| Parameter | Sodium Hypochlorite (Bleach) Inactivation |
| Reagent | Commercial Bleach (5-6% Sodium Hypochlorite) |
| Final Concentration | 0.5% - 1.0% Sodium Hypochlorite (1:10 to 1:5 v/v)[7] |
| Contact Time | 30 minutes (minimum) to 12 hours[4][7] |
| Applicable Waste | Liquid solutions and contaminated solid materials |
| Parameter | Alkaline Hydrolysis |
| Reagent | Sodium Hydroxide (NaOH) |
| Concentration | 0.1 M to 1 M[10][12][14] |
| Contact Time | 24 hours (at 37°C) or 3-6 hours (at 150°C)[12][13] |
| Applicable Waste | Primarily for liquid solutions |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary procedural steps and safety information to manage this compound waste responsibly. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a safer research environment.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. intelligenthq.com [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allergenic proteins are fragmented in low concentrations of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. researchgate.net [researchgate.net]
- 11. ebsaweb.eu [ebsaweb.eu]
- 12. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling CREKA Peptide
For researchers and scientists at the forefront of drug development, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. By offering detailed operational and disposal plans, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust.
Immediate Safety and Handling Protocols
While CREKA peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes of peptide solutions.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over personal clothing to protect the skin from potential spills.[1]
-
Respiratory Protection: When working with lyophilized peptide powder, which can easily become airborne, it is recommended to work in a fume hood or a biosafety cabinet to prevent inhalation.[1]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected skin area with soap and water.
-
Inhalation: If the lyophilized powder is inhaled, move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.
Operational Plans: From Storage to Application
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Storage and Stability
To ensure the long-term stability of this compound, adhere to the following storage conditions:
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Months to years | Store in a tightly sealed container with a desiccant.[2] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3] For peptides containing cysteine, like CREKA, consider purging the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[2] |
| In Solution | -20°C or -80°C | 3-4 months at -20°C; up to 1 year at -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage, solutions can be kept at 4°C for 1-2 weeks.[2] |
Reconstitution of Lyophilized Peptide
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[3]
-
Add the appropriate sterile solvent (e.g., sterile distilled water or a buffer) slowly to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Fibrin-Binding Assay Protocol
This assay determines the ability of this compound to bind to fibrin (B1330869) clots.
-
Preparation of Fibrin Clots:
-
In a 96-well plate, add 75 µL of a 2 mg/mL fibrinogen solution in 0.9% NaCl to each well.
-
Add 30 µL of a 2.5 U/mL thrombin solution in 0.9% NaCl to each well.
-
Incubate the plate on a shaker at 37°C for 5 minutes, followed by a 4-hour incubation at 37°C to allow for gel formation.[4]
-
-
Binding Reaction:
-
Prepare solutions of fluorescently labeled this compound at various concentrations.
-
Carefully remove the supernatant from the fibrin clots.
-
Add the this compound solutions to the wells containing the fibrin clots.
-
Incubate at 37°C for one hour.
-
-
Washing and Quantification:
-
Carefully aspirate the supernatant.
-
Wash the clots three times with PBS to remove any unbound peptide.
-
Quantify the amount of bound peptide by measuring the fluorescence intensity in each well using a plate reader.
-
This compound Conjugation to Nanoparticles Protocol
This protocol outlines the conjugation of this compound to amine-functionalized nanoparticles using a linker.
-
Nanoparticle Preparation:
-
Resuspend amine-conjugated nanoparticles at a concentration of 1 mg Fe/mL in PBS.
-
-
Linker Activation:
-
Dissolve N-[a-maleimidoacetoxyl]succinimide ester (AMAS) linker in DMSO.
-
Add the AMAS solution to the nanoparticle suspension (e.g., 2.5 mg AMAS per 2 mg Fe) while vortexing.
-
Incubate for 40 minutes at room temperature to allow the primary amines on the nanoparticles to react with the N-hydroxysuccinimide group of the linker.[4]
-
-
Peptide Conjugation:
-
Add this compound to the nanoparticle-linker suspension (e.g., 25 mg of peptide per 4 mg of Fe).[4]
-
The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide (B117702) group of the linker.
-
Incubate the reaction overnight at 4°C.[4]
-
-
Purification:
-
Wash the CREKA-conjugated nanoparticles with PBS and concentrate them using ultrafiltration columns to remove unconjugated peptide and linker.[4]
-
Cell Viability Assay (Synthesized Protocol)
This protocol is a representative method for assessing the cytotoxicity of CREKA-conjugated nanoparticles on a cell line such as HeLa.
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of CREKA-conjugated nanoparticles in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the nanoparticle solutions at various concentrations.
-
Include untreated cells as a negative control.
-
Incubate the cells for 24 to 72 hours.
-
-
Viability Assessment (e.g., using an MTT assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Peptide Waste: Unused or expired lyophilized this compound should be disposed of as chemical waste.[2] The vial should be sealed and placed in a designated container for chemical waste.
-
Liquid Peptide Waste: All solutions containing this compound should be collected in a designated chemical waste container.[2] Do not pour peptide solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard or chemical waste bag.[2]
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical and biological waste disposal.
Visualizing CREKA's Targeting Mechanism
The primary mechanism of action for this compound in a research context is its ability to target fibrin-fibronectin complexes, which are often overexpressed in the tumor microenvironment.[1] This targeting ability makes it a valuable tool for delivering nanoparticles or imaging agents to tumor sites.
Caption: Workflow of CREKA-conjugated nanoparticle targeting to the tumor microenvironment.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
